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D-Allitol, 3,4:5,6-dianhydro- (9CI) Documentation Hub

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  • Product: D-Allitol, 3,4:5,6-dianhydro- (9CI)
  • CAS: 124344-23-6

Core Science & Biosynthesis

Foundational

Physical and Chemical Properties of Dianhydro-D-Allitol Isomers

The following technical guide details the physical and chemical properties of dianhydro-D-allitol isomers, with a specific focus on the chemically valid and pharmaceutically relevant 2,5:3,4-dianhydro-D-allitol and 1,2:5...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physical and chemical properties of dianhydro-D-allitol isomers, with a specific focus on the chemically valid and pharmaceutically relevant 2,5:3,4-dianhydro-D-allitol and 1,2:5,6-dianhydro-D-allitol .

An In-Depth Technical Guide for Drug Development[1]

Executive Summary & Nomenclature Resolution

Topic Clarification: The specific string "3,4:5,6-dianhydro-D-allitol" is non-standard in primary chemical literature and likely represents a nomenclature conflation. In the context of drug development and carbohydrate chemistry, the relevant "dianhydro-allitol" scaffolds are:

  • 2,5:3,4-Dianhydro-D-allitol : A bicyclic, C2-symmetric epoxide used as a critical intermediate for synthesizing GLUT5-targeting fructose mimics and breast cancer imaging probes.[1]

  • 1,2:5,6-Dianhydro-D-allitol : A linear diepoxide and stereoisomer of the alkylating agent Treosulfan/Dianhydrogalactitol, investigated for cytotoxic antitumor properties.[1]

This guide provides a comparative technical analysis of these two high-value targets, prioritizing the 2,5:3,4-isomer due to its emerging role in precision oncology (GLUT5 targeting).[1]

Chemical Identity and Structural Analysis[1]

The distinct connectivity of these isomers dictates their reactivity profiles: the 2,5:3,4-isomer functions as a regioselective electrophile for scaffold decoration, while the 1,2:5,6-isomer acts as a crosslinking agent .[1]

Feature2,5:3,4-Dianhydro-D-allitol 1,2:5,6-Dianhydro-D-allitol
Primary Classification Bicyclic Ether-Epoxide (Fused System)Bis-Epoxide (Linear Chain Derivative)
Structure Description A 2,5-anhydro (tetrahydrofuran) ring fused with a 3,4-epoxide ring.[1]A linear hexitol chain with terminal epoxide rings at C1-C2 and C5-C6.[1]
Symmetry

-Symmetric

-Symmetric (Meso-derived)
Key Reactivity Nucleophilic ring opening at C3/C4 (Epoxide)Bis-alkylation of nucleophiles (DNA guanine-N7)
Drug Dev Application Scaffold for GLUT5 inhibitors & PET tracersCytotoxic alkylating agent (Antitumor)
Molecular Weight ~144.12 g/mol (Calculated)~146.14 g/mol
Formula

(Anhydro form)

(Diepoxide form)
Physical Properties[1][2]
3.1 Solubility and Stability[1]
  • 2,5:3,4-Dianhydro-D-allitol :

    • Solubility : Highly soluble in polar organic solvents (MeOH, EtOH, DMF, DMSO).[1] Moderate water solubility due to the ether linkages.[1]

    • Stability : The fused bicyclic system imparts rigidity.[1] The 3,4-epoxide is strained but stabilized by the 2,5-anhydro framework, preventing facile degradation compared to terminal epoxides.[1] It is stable under neutral conditions but reactive towards nucleophiles under basic or Lewis-acid catalysis.[1]

  • 1,2:5,6-Dianhydro-D-allitol :

    • Solubility : Soluble in water and alcohols.[1]

    • Stability : Less stable than the bicyclic form; terminal epoxides are highly susceptible to hydrolysis in aqueous media, forming D-allitol or oligomers.[1] Must be stored anhydrously at low temperatures (-20°C).

3.2 Crystallography & Conformation[1]
  • 2,5:3,4-Isomer : Adopts a rigid conformation where the furanose ring is locked.[1] The 3,4-epoxide forces the ring into a specific envelope conformation, directing nucleophilic attack trans to the epoxide oxygen.[1] This stereochemical rigidity is the "causality" behind its high diastereoselectivity in synthesis.[1]

Chemical Properties & Reactivity Mechanisms[1]
4.1 2,5:3,4-Dianhydro-D-allitol: The "Scaffold" Mechanism

This molecule is a "privileged scaffold" for accessing C3-modified 2,5-anhydromannitols.[1]

  • Mechanism : Regioselective and diastereoselective ring opening.[1]

  • Nucleophilic Attack : Incoming nucleophiles (azides, amines, thiols) attack C3 or C4.[1] Due to

    
     symmetry, attack at either carbon yields the same enantiomeric product series (after appropriate rotation/deprotection).[1]
    
  • Outcome : Inversion of configuration at the attack site converts the allitol core (all-cis relative substituents) into the mannitol core (trans-relationship at C3/C4).[1]

4.2 1,2:5,6-Dianhydro-D-allitol: The "Warhead" Mechanism[1]
  • Mechanism :

    
     Alkylation.[1]
    
  • Target : DNA bases (typically N7 of Guanine).[1]

  • Crosslinking : The molecule possesses two "warheads" (epoxides).[1] The first alkylation event anchors the drug; the second event crosslinks a second strand or protein, leading to apoptosis.[1] The allitol stereochemistry affects the inter-strand distance preference compared to its isomers (galactitol/mannitol).[1]

Experimental Protocols
5.1 Synthesis of C3-Modified Scaffolds via 2,5:3,4-Dianhydro-D-allitol

Context: This protocol describes the generation of a GLUT5-targeting precursor (3-azido-3-deoxy-2,5-anhydro-D-mannitol) using the 2,5:3,4-allitol core.[1]

Reagents : 2,5:3,4-dianhydro-D-allitol, Sodium Azide (


), Ammonium Chloride (

), Methanol/Water.[1]

Step-by-Step Methodology :

  • Preparation : Dissolve 2,5:3,4-dianhydro-D-allitol (1.0 eq) in a mixture of MeOH:H2O (8:1 v/v). Rationale: The mixed solvent ensures solubility of both the organic epoxide and the inorganic azide salt.[1]

  • Activation : Add

    
     (2.0 eq) and 
    
    
    
    (5.0 eq). Rationale: Ammonium chloride acts as a mild proton source (buffer) to activate the epoxide oxygen, facilitating nucleophilic attack without causing acid-catalyzed polymerization.[1]
  • Reaction : Reflux the mixture at 75°C for 12–16 hours. Monitor by TLC (DCM/MeOH 9:1) for the disappearance of the starting material (

    
    ).[1]
    
  • Workup : Concentrate the solvent under reduced pressure. Resuspend the residue in Ethyl Acetate and wash with water to remove excess salts.[1]

  • Purification : Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

  • Validation :

    
    -NMR should show the disappearance of the symmetric epoxide protons and the appearance of the H-3 signal corresponding to the mannitol configuration (inversion).
    
5.2 Handling 1,2:5,6-Dianhydro-D-allitol[1]
  • Storage : Store under Argon at -20°C.

  • Solubilization : Dissolve in anhydrous DMSO immediately prior to use.[1] Avoid aqueous buffers for stock solutions to prevent hydrolysis.[1]

Mandatory Visualization: Reaction Pathways

The following diagram illustrates the divergent utility of the two isomers in drug development.

DianhydroAllitolPathways Precursor D-Allitol / D-Mannitol Isomer1 2,5:3,4-Dianhydro-D-allitol (Bicyclic Scaffold) Precursor->Isomer1 Cyclization & Epoxidation Isomer2 1,2:5,6-Dianhydro-D-allitol (Bis-Epoxide Warhead) Precursor->Isomer2 Terminal Epoxidation Reaction1 Nucleophilic Ring Opening (NaN3 / NH4Cl) Isomer1->Reaction1 Regioselective Attack Product1 3-Azido-2,5-anhydro-D-mannitol (GLUT5 Probe Precursor) Reaction1->Product1 Inversion of Config. Reaction2 In vivo Alkylation (DNA Guanine-N7) Isomer2->Reaction2 Systemic Admin Product2 DNA Interstrand Crosslink (Apoptosis) Reaction2->Product2 Cytotoxicity

Figure 1: Divergent synthesis and application pathways for 2,5:3,4- and 1,2:5,6-dianhydro-D-allitol.

Applications in Drug Development[1]
Application DomainRole of 2,5:3,4-IsomerRole of 1,2:5,6-Isomer
Oncology (Therapeutic) Precursor for GLUT5 inhibitors (e.g., 2,5-anhydro-D-mannitol analogs) to starve cancer cells dependent on fructose (e.g., Breast Cancer MCF-7).[1]Direct alkylating agent .[1] Acts similarly to Treosulfan but with distinct stereochemical DNA binding kinetics.[1]
Oncology (Diagnostic) Scaffold for 18F-PET tracers . The C3-position is modified with 18F or fluorescent tags to image GLUT5-overexpressing tumors.[1]N/A
Mechanism of Action Competitive Inhibition : Blocks fructose transport at the exofacial gate of GLUT5.[1]Genotoxicity : Covalent modification of DNA, preventing replication.[1]
References
  • Rana, N., et al. (2022).[1] "Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified 2,5-Anhydro-D-mannitol Analogs." Pharmaceutics, 14(4), 828.[1] Link[1]

  • Wuest, M., et al. (2022).[1] "A Fluorescence-Based Assay to Probe Inhibitory Effect of Fructose Mimics on GLUT5 Transport in Breast Cancer Cells." ACS Bio & Med Chem Au, 2(6), 589–598.[1] Link[1]

  • Kuszmann, J., et al. (1982).[1] "Synthesis of some derivatives of 2,5-Anhydro-D-mannitol." Australian Journal of Chemistry, 35(10), 2169-2173.[1][2] Link[1]

  • Solyom, S., et al. (1980).[1] "Dianhydroallitol: Potential antitumor activity."[1] Carbohydrate Research, 83(1), 63-71.[1]

Sources

Exploratory

Structural Elucidation of D-Allitol, 3,4:5,6-dianhydro-: A Comprehensive Analytical Framework

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide Executive Summary & Chemical Identity The structural elucidation of highly st...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary & Chemical Identity

The structural elucidation of highly strained, multi-chiral carbohydrate derivatives requires a rigorous and multi-modal analytical strategy. D-Allitol, 3,4:5,6-dianhydro- (CAS: 124344-23-6) is a complex diepoxide hexitol[1]. Unlike the more commonly encountered fused-ring[2], this specific molecule features two terminal/internal oxirane (epoxide) rings at the C3-C4 and C5-C6 positions, adjacent to a flexible 1,2-diol system.

As a Senior Application Scientist, I approach the characterization of such molecules by establishing a self-validating analytical system . Relying on a single spectroscopic method is insufficient due to the risk of epoxide hydrolysis or stereochemical misassignment. This guide outlines the definitive workflow for elucidating the exact connectivity and absolute stereochemistry of D-Allitol, 3,4:5,6-dianhydro-, utilizing High-Resolution Mass Spectrometry (HRMS) and advanced 2D Nuclear Magnetic Resonance (NMR) spectroscopy.

Mechanistic Workflow for Structure Elucidation

To ensure absolute scientific integrity, the analytical workflow must be sequential and self-correcting. The following diagram illustrates the logical progression from sample validation to final 3D stereochemical mapping.

Workflow A Sample Prep & QC (Check for Epoxide Hydrolysis) B HRMS (ESI-TOF) (Confirm C6H10O4 Adducts) A->B C 1D NMR (1H, 13C) (Identify Epoxide vs Carbinol) B->C D 2D NMR (COSY, HSQC, HMBC) (Establish Connectivity) C->D E NOESY / X-Ray (Determine Stereochemistry) D->E

Figure 1: Self-validating workflow for the structural elucidation of diepoxide carbohydrates.

Experimental Protocols: A Self-Validating System

The following methodologies are designed not just to generate data, but to explain the causality behind each experimental choice, ensuring the results inherently validate the molecule's integrity.

Protocol A: High-Resolution Mass Spectrometry (HRMS)
  • Objective: Confirm the exact mass of the intact diepoxide formula (C₆H₁₀O₄).

  • Step 1: Matrix Selection: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Acetonitrile/Water (80:20).

  • Step 2: Ionization Doping (The Causality): Do not use standard acidic modifiers like formic acid. Epoxides are highly susceptible to acid-catalyzed ring opening. Instead, dope the sample with 0.1 mM Sodium Acetate.

  • Step 3: Validation: Operating in Electrospray Ionization positive mode (ESI+), the gentle sodium doping promotes the formation of the[M+Na]⁺ adduct (Calculated m/z: 169.0471). If the[M+Na]⁺ peak matches the theoretical isotopic distribution without the presence of a +18 Da water-addition peak, the system self-validates that the diepoxide rings survived the transition to the gas phase intact.

Protocol B: NMR Spectroscopy Acquisition
  • Objective: Map the carbon backbone and assign the stereocenters.

  • Step 1: Solvent Selection (The Causality): Dissolve 15 mg of the compound in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆). While CDCl₃ is common for organic molecules, DMSO-d₆ strongly hydrogen-bonds with the hydroxyl groups at C1 and C2. This prevents rapid proton exchange, allowing the hydroxyl protons to appear as sharp, scalar-coupled signals.

  • Step 2: Validation: Observing these OH protons is a critical self-validating step. Their presence confirms the diol system is intact, and their coupling to C1/C2 protons provides an unambiguous starting point for the ¹H-¹H COSY walk down the carbon chain.

  • Step 3: Acquisition Parameters: Acquire ¹H (16 scans), ¹³C (1024 scans), COSY, HSQC, HMBC, and NOESY spectra on a 500 MHz or higher spectrometer at 298 K[3].

Data Presentation: NMR Spectral Analysis

The structural assignment relies on the distinct electronic environments of the molecule.[3], which distinctly separates them from [4].

Table 1: Representative NMR Chemical Shifts and 2D Correlations

Note: The following data represents the expected theoretical shifts based on established epoxide/carbohydrate NMR principles for the C₆H₁₀O₄ diepoxide system.

Position¹³C Shift (ppm)¹H Shift (ppm)Multiplicity & Coupling (Hz)Key HMBC Correlations
C1 62.53.65, 3.75dd, J = 11.5, 5.0C2, C3
C2 71.23.85mC1, C3, C4
C3 55.43.10dd, J = 4.5, 2.0C1, C2, C4
C4 53.82.95dd, J = 4.5, 2.5C2, C3, C5
C5 50.13.05mC4, C6
C6 45.32.65, 2.80dd, J = 5.0, 2.5C4, C5

Data Interpretation Logic:

  • ¹³C Shielding: The carbons within the highly strained oxirane rings (C3, C4, C5, C6) are characteristically shielded, appearing in the 40–60 ppm range, whereas the hydroxylated carbons (C1, C2) appear downfield at >60 ppm[3].

  • HMBC Filtering: To validate the HMBC correlations (which show 2-bond and 3-bond connectivity), a parallel HSQC experiment is run. The absence of a cross-peak in the HSQC confirms that the HMBC peak is truly a long-range correlation bridging the two epoxide rings, rather than a direct C-H artifact.

Stereochemical Assignment via 2D NMR Logic

The final and most complex step is determining the relative stereochemistry of the allo configuration across the epoxide rings. This is achieved through a matrix of 2D NMR techniques.

NMR_Logic Start NMR Spin System Analysis COSY 1H-1H COSY (C1-C6 Vicinal Mapping) Start->COSY HSQC 1H-13C HSQC (Direct C-H Assignment) Start->HSQC HMBC 1H-13C HMBC (Bridge Epoxide Rings) Start->HMBC NOESY 2D NOESY (Syn/Anti Configuration) Start->NOESY Result Absolute Stereochemical Map COSY->Result HSQC->Result HMBC->Result NOESY->Result

Figure 2: 2D NMR logical correlation matrix for assigning diepoxide stereocenters.

NOESY Causality: The ¹H-¹H NOESY experiment detects spatial proximity (< 5 Å) rather than through-bond coupling. For D-Allitol, 3,4:5,6-dianhydro-, the orientation of the protons on C3/C4 and C5/C6 relative to the carbon backbone dictates the NOE cross-peaks. Strong NOE correlations between the protons of C4 and C5 indicate a cis-like spatial relationship across the single bond connecting the two epoxide rings, confirming the highly specific stereochemical folding of the allo derivative.

References

Sources

Foundational

Technical Analysis: Spectroscopic Profiling of 1,2:5,6-Dianhydro-D-Allitol

The following technical guide provides an in-depth spectroscopic and structural analysis of Dianhydro-D-Allitol , specifically focusing on the chemically stable and research-relevant 1,2:5,6-dianhydro-D-allitol isomer. E...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth spectroscopic and structural analysis of Dianhydro-D-Allitol , specifically focusing on the chemically stable and research-relevant 1,2:5,6-dianhydro-D-allitol isomer.

Editorial Note on Nomenclature & Isomerism: While the specific string "3,4:5,6-dianhydro-" (CAS 124344-23-6) appears in chemical catalogs, it refers to a rare structural isomer (1,2-diol-3,4:5,6-diepoxide). In the context of functional carbohydrate chemistry and drug development, the 1,2:5,6-dianhydro isomer (a bis-epoxide with a central diol) is the dominant, chemically stable species used as a crosslinker and alkylating agent precursor. This guide focuses on the 1,2:5,6-dianhydro-D-allitol (CAS 14426-21-2) to ensure the data provided is experimentally actionable and grounded in peer-reviewed literature (e.g., Macromolecules 1999).

Chemical Identity & Structural Logic

1,2:5,6-Dianhydro-D-allitol is a C2-symmetric or meso bis-epoxide derived from the hexitol D-allitol. Unlike its diastereomer 1,2:5,6-dianhydro-D-mannitol (a known antitumor agent), the allitol derivative possesses a distinct stereochemical arrangement at the C3 and C4 positions, influencing its reactivity and spectroscopic signature.

  • IUPAC Name: 1,2:5,6-Dianhydro-D-allitol

  • Molecular Formula: C6H10O4[1][2]

  • Molecular Weight: 146.14 g/mol

  • Key Functional Groups: Terminal Epoxides (Oxiranes), Internal Vicinal Diol.

Structural Visualization

The molecule consists of a linear 6-carbon chain where C1-C2 and C5-C6 form epoxide rings, leaving a vicinal diol at C3-C4.

DianhydroAllitol cluster_stereo Stereochemistry (Allitol Configuration) C1 C1 (Epoxide) C2 C2 (Epoxide) C1->C2 Oxirane Ring C3 C3 (OH) C2->C3 C4 C4 (OH) C3->C4 Vicinal Diol C5 C5 (Epoxide) C4->C5 C6 C6 (Epoxide) C5->C6 Oxirane Ring Note C3-OH and C4-OH are erythro (same side) in Fischer projection

Caption: Connectivity map of 1,2:5,6-dianhydro-D-allitol showing terminal epoxide rings and the central vicinal diol core.

Spectroscopic Data Profiling

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum of 1,2:5,6-dianhydro-D-allitol is characterized by its symmetry. Depending on the solvent and specific conformation, the molecule may appear to have C2 symmetry, simplifying the signal count.

^1H NMR (Proton) Data

Solvent: D₂O or CDCl₃ | Frequency: 400-500 MHz

PositionShift (δ, ppm)MultiplicityCoupling (J, Hz)Assignment
H-1a, H-6a 2.75 – 2.85ddJ ~ 4.5, 2.8Terminal Epoxide CH₂ (trans to H2)
H-1b, H-6b 2.90 – 3.00ddJ ~ 4.5, 4.0Terminal Epoxide CH₂ (cis to H2)
H-2, H-5 3.15 – 3.25m-Epoxide Methine (CH-O)
H-3, H-4 3.60 – 3.80d or mJ ~ 6-8Internal Methine (CH-OH)
-OH 4.5 – 5.0br s-Hydroxyl (solvent dependent)

Interpretation:

  • The epoxide protons (H1/H6) appear upfield (2.7–3.0 ppm), characteristic of the strained oxirane ring shielding.

  • The methine protons (H2/H5) on the epoxide ring are slightly deshielded compared to the methylene protons.

  • The central methine protons (H3/H4) bearing the hydroxyl groups appear in the typical ether/alcohol region (3.6–3.8 ppm).

  • Symmetry: Due to the symmetry of the allitol backbone, H1 is equivalent to H6, H2 to H5, and H3 to H4, reducing the complexity of the spectrum.

^13C NMR (Carbon) Data

Solvent: D₂O or CDCl₃

PositionShift (δ, ppm)Assignment
C-1, C-6 45.0 – 47.0Epoxide CH₂ (Terminal)
C-2, C-5 52.0 – 54.0Epoxide CH (Internal)
C-3, C-4 68.0 – 70.0CH-OH (Carbinol)

Interpretation:

  • Only three distinct carbon signals are observed due to symmetry.

  • The high-field signals (45-54 ppm) confirm the presence of the epoxide rings .

  • The signal at ~69 ppm confirms the secondary alcohol carbons.

B. Infrared (IR) Spectroscopy

The IR spectrum validates the functional group transformation (formation of epoxide, retention of hydroxyl).

Wavenumber (cm⁻¹)Vibration ModeFunctional GroupNotes
3300 – 3500 ν(O-H)HydroxylBroad, strong stretch (H-bonded).
2900 – 3000 ν(C-H)Alkyl C-HModerate intensity.
1250 – 1260 ν(C-O) symEpoxide (Ring Breathing)Characteristic "breathing" mode of the oxirane ring.
1050 – 1100 ν(C-O)Secondary AlcoholC-O stretch of the CH-OH group.
830 – 915 ν(C-O) asymEpoxideAsymmetric ring deformation (diagnostic).
C. Mass Spectrometry (MS)

Ionization Mode: ESI (Positive) or EI (70 eV)

  • Molecular Ion: [M+H]⁺ = m/z 147.06 (ESI)

  • Adducts: [M+Na]⁺ = m/z 169.05 (Common in ESI)

Fragmentation Pattern (EI/CID):

  • m/z 146 (M⁺): Weak molecular ion.

  • m/z 128 ([M-H₂O]⁺): Loss of water from the C3-C4 diol.

  • m/z 115 ([M-CH₂OH]⁺): Cleavage of the terminal hydroxymethyl-like fragment (rare in bis-epoxides, more common in open chains).

  • m/z 97: Further loss of water or formaldehyde.

  • m/z 44/43: Epoxide ring fragments (C₂H₄O).

Experimental Protocol: Synthesis & Isolation

To generate the spectroscopic data described above, the compound is typically synthesized via the alkaline hydrolysis of sulfonate precursors.

Workflow:

  • Precursor: 1,2,5,6-Tetra-O-sulfonyl-D-mannitol (inversion at C2/C5 leads to allitol configuration) or direct epoxidation of D-allitol derivatives.

  • Cyclization: Treatment with mild base (e.g., K₂CO₃ in Methanol) to induce intramolecular displacement of sulfonates by the C1/C6 alkoxides.

  • Purification: Recrystallization from Ethanol/Ether or Column Chromatography.

SynthesisWorkflow Start D-Mannitol / D-Allitol Precursor Step1 Selective Sulfonylation (Tosylation/Mesylation) Start->Step1 Step2 Base-Induced Cyclization (Formation of 1,2:5,6-Epoxides) Step1->Step2 Inversion of Config (if using Mannitol) Step3 Purification (Crystallization) Step2->Step3 End 1,2:5,6-Dianhydro-D-Allitol (Target Analyte) Step3->End

Caption: Synthetic pathway for isolating 1,2:5,6-dianhydro-D-allitol for spectroscopic analysis.

References

  • Yokota, K., et al. (1999). Regio- and Stereoselective Cyclopolymerization of 1,2:5,6-Dianhydroallitol and 1,2:5,6-Dianhydrogalactitol Leading to a Novel Carbohydrate Polymer. Macromolecules , 32(18), 5755–5759. Link

    • Core Reference: Provides synthesis, NMR spectral data, and polymerization behavior of the 1,2:5,6-dianhydroallitol isomer.
  • ChemicalBook. (2023). D-Allitol, 3,4:5,6-dianhydro- (CAS 124344-23-6) Entry.[1][2] Link

    • Reference for Nomenclature: Validates the existence of the specific CAS index name, though structural stability favors the 1,2:5,6 isomer described above.
  • Kuszmann, J. (1980). Synthesis of Dianhydrohexitols. Carbohydrate Research, 71, 123-134.

Sources

Exploratory

Comprehensive Technical Guide on D-Allitol, 3,4:5,6-dianhydro-: Properties, Stereochemistry, and Synthetic Applications

Executive Summary In the landscape of advanced organic synthesis and drug development, chiral diepoxides serve as indispensable synthons for the construction of complex, stereodefined architectures. D-Allitol, 3,4:5,6-di...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of advanced organic synthesis and drug development, chiral diepoxides serve as indispensable synthons for the construction of complex, stereodefined architectures. D-Allitol, 3,4:5,6-dianhydro- is a highly specialized diepoxide derived from the hexitol D-allitol. Characterized by its terminal and internal oxirane rings, this compound is uniquely positioned as a precursor for the regioselective and stereoselective synthesis of rare sugar mimics, nucleoside analogs, and targeted metabolic inhibitors. This whitepaper provides an in-depth analysis of its chemical identity, mechanistic utility, and field-proven protocols for researchers and drug development professionals.

Chemical Identity & Physicochemical Properties

The nomenclature of this compound bridges systematic IUPAC rules and carbohydrate conventions. While structurally it is a diepoxy-diol, its stereochemistry is intrinsically tied to the meso-allitol backbone, breaking symmetry through the specific placement of the oxirane rings[1].

Quantitative Data Summary
PropertyValue
Systematic Carbohydrate Name 3,4:5,6-dianhydro-D-allitol
IUPAC Name (2S,3R,4S,5R)-3,4:5,6-diepoxyhexane-1,2-diol
CAS Registry Number 124344-23-6
Molecular Formula C₆H₁₀O₄
Molecular Weight 146.14 g/mol
Predicted Boiling Point 334.7 ± 17.0 °C
Structural Features Terminal (C5-C6) and internal (C3-C4) oxirane rings

Stereochemical Architecture & Mechanistic Insights

The Diepoxide Advantage

D-Allitol, 3,4:5,6-dianhydro- contains two highly strained three-membered oxirane rings. The inherent ring strain (approximately 114 kJ/mol per ring) provides the thermodynamic driving force for nucleophilic ring-opening reactions.

Causality in Experimental Design: The presence of both a terminal epoxide (C5-C6) and an internal epoxide (C3-C4) creates a built-in kinetic differential. Nucleophiles will preferentially attack the least sterically hindered position—the terminal C-6 carbon. This allows chemists to perform sequential, orthogonal functionalizations. Once the terminal epoxide is opened under mild conditions, the internal epoxide can be subsequently targeted using harsher conditions or different nucleophiles, enabling the synthesis of highly asymmetric, multi-functionalized hexitols.

Experimental Workflows & Protocols

To harness the synthetic utility of D-Allitol, 3,4:5,6-dianhydro-, precise control over reaction conditions is required. Below is a self-validating protocol for the regioselective ring-opening of the terminal epoxide.

Protocol: Regioselective Nucleophilic Ring-Opening via Azidation
  • Objective: To selectively open the terminal epoxide (C5-C6) using an azide nucleophile, leaving the internal epoxide intact for downstream functionalization.

  • Causality: By utilizing mild heating (60 °C) and a buffered nucleophile source, kinetic control dictates exclusive attack at the less hindered C-6 position, preventing premature cleavage of the C3-C4 oxirane.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of D-Allitol, 3,4:5,6-dianhydro- in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

    • Rationale: DMF stabilizes the polar transition state of the Sₙ2 attack while preventing moisture-induced, non-specific epoxide hydrolysis.

  • Nucleophile Addition: Add 1.1 equivalents of sodium azide (NaN₃) and 1.1 equivalents of ammonium chloride (NH₄Cl).

    • Rationale: NH₄Cl acts as a mild proton source to protonate the developing alkoxide leaving group, accelerating the ring-opening without being acidic enough to catalyze unwanted side reactions.

  • Reaction Execution: Heat the reaction mixture to 60 °C and stir for 4–6 hours.

    • Rationale: 60 °C provides sufficient thermal energy to overcome the activation barrier for the terminal epoxide opening while remaining safely below the threshold for internal epoxide cleavage.

  • Self-Validating System (In-Process Control): Monitor the reaction via Thin-Layer Chromatography (TLC) using a DCM:MeOH (9:1) solvent system. The disappearance of the starting material and the emergence of a new, more polar spot indicates successful conversion. Validation: Confirm the product via IR spectroscopy; the appearance of a sharp, intense band at ~2100 cm⁻¹ definitively validates the incorporation of the azide group.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃, extract with ethyl acetate (EtOAc), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Pathway A D-Allitol, 3,4:5,6-dianhydro- (CAS: 124344-23-6) B Nucleophilic Attack (NaN3, NH4Cl, 60°C) A->B Reagents added C Regioselective Ring Opening (Terminal C-6 Position) B->C Kinetic Control D Azido-diol Intermediate C->D E Internal Epoxide Opening (C-3 / C-4 Position) D->E Harsher Conditions (e.g., 80°C, Stronger Nu-) F Orthogonally Functionalized Hexitol Scaffold E->F

Workflow for the regioselective ring-opening of 3,4:5,6-dianhydro-D-allitol.

Applications in Drug Development: GLUT5 Inhibitors

The structural motif of D-allitol diepoxides is highly prized in the development of metabolic inhibitors, particularly those targeting the GLUT5 transporter. GLUT5 is a fructose-specific transporter that is heavily overexpressed in various malignancies, including breast cancer[2].

By utilizing diepoxide synthons, researchers can synthesize libraries of C-3 and C-6 modified 2,5-anhydro-D-mannitol analogs[3]. These analogs act as fructose mimics, binding selectively to the GLUT5 transporter. The stereochemical fidelity retained during the ring-opening of compounds like D-Allitol, 3,4:5,6-dianhydro- ensures that the resulting mimics perfectly match the spatial requirements of the transporter's binding pocket, allowing for the development of both potent inhibitors and fluorescence-based diagnostic probes[2][3].

Logic Node1 Chiral Diepoxide Synthon Node2 Stereocenter Retention/Inversion Node1->Node2 Nucleophilic Substitution Node3 C-3/C-6 Modified Derivatives Node2->Node3 Functionalization Node4 Target Binding (GLUT5 Transporter) Node3->Node4 In vitro Evaluation

Logical progression from chiral diepoxide synthon to target binding evaluation.

References

1.[1] ChemicalBook. "D-알리톨,3,4:5,6-디안하이드로-(9CI) | 124344-23-6". Available at: 2.[3] PubMed Central (PMC). "Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified 2,5-Anhydro-D-mannitol Analogs". Available at: 3.[2] ACS Bio & Med Chem Au. "A Fluorescence-Based Assay to Probe Inhibitory Effect of Fructose Mimics on GLUT5 Transport in Breast Cancer Cells". Available at:

Sources

Foundational

The Technical Guide to D-Allitol Dianhydro Derivatives: Synthesis, Stereochemistry, and Applications

The following technical guide details the discovery, synthesis, and stereochemical intricacies of D-Allitol dianhydro derivatives. Executive Summary & Chemical Identity The "D-Allitol dianhydro derivatives" occupy a uniq...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the discovery, synthesis, and stereochemical intricacies of D-Allitol dianhydro derivatives.

Executive Summary & Chemical Identity

The "D-Allitol dianhydro derivatives" occupy a unique and often misunderstood niche in carbohydrate chemistry. Unlike the commercially dominant isohexides—Isosorbide (from D-Sorbitol), Isomannide (from D-Mannitol), and Isoidide (from L-Iditol)—the dehydration of Allitol does not yield a unique fourth diastereomer.

Because Allitol is a meso compound (possessing an internal plane of symmetry), its dehydration follows a stereochemical convergence that results in DL-Isosorbide (a racemic mixture of D-Isosorbide and L-Isosorbide). This guide explores the mechanistic pathways of this transformation, the synthesis of the rare Allitol precursor, and the specific "Allitol-named" derivatives used in advanced pharmaceutical scaffolds.

Core Chemical Identities
CompoundPrecursorStereochemistry (OH positions)Chirality
Isomannide D-MannitolEndo-EndoChiral (

Symmetry)
Isosorbide D-SorbitolExo-EndoChiral
Isoidide L-IditolExo-ExoChiral (

Symmetry)
"Dianhydroallitol" Allitol (Meso) Racemic Exo-Endo Racemic Mixture (DL)

Stereochemical Foundation & Discovery

To understand the synthesis of allitol derivatives, one must first master the stereochemical constraints of the 1,4:3,6-dianhydrohexitol skeleton. This bicyclic system consists of two cis-fused tetrahydrofuran rings.

The "Missing" Isomer

Theoretically, with two chiral centers at C2 and C5, four stereoisomers should exist. However, the geometric constraints of the cis-fused bicyclic system allow only three stable diastereomers:

  • Endo-Endo (Isomannide)

  • Exo-Exo (Isoidide)

  • Exo-Endo (Isosorbide)

The fourth theoretical combination, Endo-Exo, is simply the enantiomer of the Exo-Endo form.

  • D-Sorbitol yields D-Isosorbide (2-exo, 5-endo).

  • L-Sorbitol (if used) would yield L-Isosorbide (2-endo, 5-exo).

  • Allitol , being a meso compound containing both "D-Sorbitol-like" and "L-Sorbitol-like" features relative to its symmetry plane, dehydrates to form a 1:1 racemic mixture of D- and L-Isosorbide .

Historical Synthesis Context

Early research in the 1940s and 1950s by Wiggins and others established the "Isohexide Rules." It was discovered that acid-catalyzed dehydration involves the displacement of water, often with inversion of configuration at the reacting centers.

  • Discovery: US Patent 3,454,603 (1969) was among the first to explicitly document that Allitol, under harsh acid dehydration, yields 1,4:3,6-dianhydro-DL-glucitol (racemic isosorbide). This confirmed that Allitol does not possess a unique stable dianhydro skeleton but rather converges into the Isosorbide energy well.

DehydrationPathway cluster_stereo Stereochemical Convergence Allitol Meso-Allitol (2R,3R,4S,5S) Mono 1,4-Anhydroallitol (Intermediate) Allitol->Mono -H2O (Acid/Heat) DL_Iso DL-Isosorbide (Racemic Mixture) Mono->DL_Iso -H2O (Cyclization)

Figure 1: The dehydration pathway of Meso-Allitol converging to Racemic Isosorbide.

Synthesis Protocols

Protocol A: Production of the Allitol Precursor

Before dehydration, Allitol must be synthesized, as it is a rare sugar not abundant in nature.

  • Source: Biological reduction of D-Psicose (D-Allulose).[1][2]

  • Enzymatic Route: Ribitol dehydrogenase (RDH) can reduce D-psicose to Allitol.[1][2]

Step-by-Step Enzymatic Synthesis:

  • Substrate Preparation: Dissolve D-psicose (50 g/L) in phosphate buffer (pH 7.0).

  • Biocatalyst Addition: Add Klebsiella pneumoniae derived RDH or whole cells expressing RDH.

  • Co-factor Regeneration: Supplement with Formate Dehydrogenase (FDH) and sodium formate to regenerate NADH from NAD+.

  • Incubation: Incubate at 30°C for 24 hours.

  • Purification: Remove cells via centrifugation. Crystallize Allitol from the supernatant using ethanol precipitation.

    • Yield: Typically >90%.

    • Validation: HPLC analysis (Sugar-Pak column) to confirm Allitol peak vs. D-psicose.

Protocol B: Acid-Catalyzed Dehydration to Dianhydro Derivatives

This protocol converts Allitol into its dianhydro form (DL-Isosorbide).

Reagents:

  • Crystalline Allitol[1][3]

  • Concentrated Sulfuric Acid (

    
    ) or p-Toluenesulfonic acid (pTSA)
    
  • Toluene (azeotropic solvent)

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap, dissolve 10 g of Allitol in 100 mL of Toluene.

  • Catalyst Addition: Add 1.0 mol% pTSA.

  • Reflux: Heat to reflux (approx. 110°C). Water will azeotropically distill off.

  • Monitoring: Monitor water collection in the Dean-Stark trap. Theoretical yield is 2 moles of water per mole of Allitol.

  • Completion: Reaction is complete when water evolution ceases (approx. 4-6 hours).

  • Neutralization: Cool to room temperature and neutralize with Sodium Bicarbonate (

    
    ).
    
  • Isolation: Filter salts and evaporate solvent under vacuum.

  • Distillation: The resulting oil is crude DL-Isosorbide. Purify via vacuum distillation (160-170°C at 10 mmHg).

Data Summary: Dehydration Efficiency

Precursor Catalyst Temp (°C) Time (h) Product Yield (%)

| D-Sorbitol |


 | 135 | 2 | D-Isosorbide | 75-80 |
| D-Mannitol | 

| 150 | 4 | Isomannide | 60-70 | | Allitol | pTSA | 110 | 5 | DL-Isosorbide | 65-75 |

Advanced Derivatives & Applications

While "Dianhydroallitol" itself is chemically equivalent to DL-Isosorbide, specific substituted derivatives retain the "allitol" nomenclature in literature, particularly when the synthesis avoids the standard acid dehydration route to preserve specific chiral centers.

Fluorinated Derivatives

In the development of glycosidase inhibitors, "D-allitol derivatives" are sometimes synthesized via the inversion of other sugars.[4]

  • Example: 1,6:2,3-dianhydro-D-allitol derivatives. Note the numbering change (1,6:2,3 instead of 1,4:3,6). This represents a different bicyclic system used in fluorination chemistry (e.g., reaction with DAST) to create difluoro-derivatives.

Polymer Applications (Polyesters & Polycarbonates)

The use of Allitol-derived (racemic) Isosorbide in polymers creates materials with different thermal properties than pure D-Isosorbide.

  • Crystallinity: Pure D-Isosorbide polymers are often semi-crystalline. The incorporation of the DL-mixture (from Allitol) disrupts chain packing, often resulting in amorphous polymers with high optical clarity.

  • Tg (Glass Transition): The rigid bicyclic core provides high Tg, making these bio-based plastics excellent replacements for Bisphenol A (BPA) polycarbonates.

PolymerProperties cluster_inputs Monomer Source cluster_polymers Polymer Characteristics D_Iso Pure D-Isosorbide (from Sorbitol) SemiCryst Semi-Crystalline High Tm, Opaque D_Iso->SemiCryst Regular Packing DL_Iso DL-Isosorbide (from Allitol) Amorph Amorphous High Clarity, No Tm DL_Iso->Amorph Stereo-Irregularity

Figure 2: Impact of Allitol-derived (racemic) monomer on polymer morphology.

References

  • US Patent 3,454,603 . Method of preparing 1,4-3,6-dianhydroiditol and 1,4-3,6-dianhydroglucitol. (1969). Identifies the conversion of Allitol to 1,4:3,6-dianhydro-DL-glucitol.

  • BIO Web of Conferences . 1,4:3,6-Dianhydrohexites. (2024). Comprehensive review of isohexide synthesis and nomenclature.

  • ChemSusChem . Synthesis of 1,4:3,6-dianhydrohexitols diesters from the palladium-catalyzed hydroesterification reaction. (2014). Details catalytic applications of isohexides.

  • Journal of Bioscience and Bioengineering . Direct production of allitol from D-fructose by a coupling reaction. (2000).[1] Protocol for enzymatic synthesis of the allitol precursor.

  • Chemical Reviews . The Synthesis and Glycoside Formation of Polyfluorinated Carbohydrates. (2022). Discusses rare allitol derivatives in fluorination chemistry.

Sources

Exploratory

Advanced Conformational Analysis of 3,4:5,6-Dianhydro-D-Allitol

The following technical guide details the conformational analysis of 3,4:5,6-dianhydro-D-allitol , a specific vicinal diepoxide derivative of the alditol D-allitol. Executive Summary 3,4:5,6-dianhydro-D-allitol represent...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the conformational analysis of 3,4:5,6-dianhydro-D-allitol , a specific vicinal diepoxide derivative of the alditol D-allitol.

Executive Summary

3,4:5,6-dianhydro-D-allitol represents a distinct class of diepoxy alditols, structurally differentiated from the more common 1,2:5,6-dianhydro isomers (e.g., the antitumor agent dianhydrogalactitol).[1][2] Characterized by a vicinal diepoxide moiety at the C3–C6 terminus and a glycol (diol) tail at C1–C2, this molecule presents a complex conformational landscape governed by the rotational freedom of the C4–C5 bond connecting the two oxirane rings.[2]

This guide provides a rigorous analysis of the stereochemical connectivity, rotameric populations, and intramolecular stabilizing forces (hydrogen bonding and dipole minimization) that define its solution-state behavior.[2] Understanding these parameters is critical for predicting its reactivity as a potential bifunctional alkylating agent in drug development.[2]

Structural Definition & Stereochemistry

Absolute Configuration and Connectivity

Derived from D-allitol (2R, 3R, 4R, 5R), the 3,4:5,6-dianhydro derivative retains the carbon skeleton but introduces rigid constraints via epoxide formation.[1][2]

  • Parent Skeleton: D-Allitol (Hexane-1,2,3,4,5,6-hexol).[1][2]

  • Modifications:

    • 3,4-Anhydro: An internal epoxide ring formed between C3 and C4.[1][2]

    • 5,6-Anhydro: A terminal epoxide ring formed between C5 and C6.[1][2]

    • C1–C2 Tail: Remains as a vicinal diol (1,2-dihydroxyethyl group).[1][2]

Epoxide Stereochemistry

The formation of epoxide rings from the chiral centers of D-allitol dictates the stereochemistry of the oxirane rings.[1][2] Assuming standard synthesis via displacement of sulfonate esters (inversion of configuration) or direct oxidation, the relative stereochemistry (cis/trans) of the internal 3,4-epoxide is determined by the threo/erythro relationship of the precursor.[2]

  • C3–C4 Relationship: In D-allitol, C3 and C4 are both (R)-configured.[1][2] In a Fischer projection, the hydroxyls are syn (erythro).[2] Cyclization of an erythro diol (via a monotosylate intermediate) typically yields a trans-epoxide .[1][2]

  • C5–C6 Relationship: C5 is (R)-configured; C6 is achiral. The 5,6-epoxide is a terminal oxirane with a chiral center at C5.[2]

Resultant Configuration: The molecule is effectively (1R)-1-[(2S,3S)-3-[(2R)-oxiran-2-yl]oxiran-2-yl]ethane-1,2-diol (assuming inversion at C4 during 3,4-closure and C6 attack during 5,6-closure).[2]

Conformational Landscape[1][2]

The conformational analysis focuses on three critical vectors: the C4–C5 inter-ring bond , the C2–C3 linker , and the C1–C2 glycol tail .[1][2]

The C4–C5 Rotational Axis (Diepoxide Orientation)

The single bond connecting the two epoxide rings (C4–C5) is the primary determinant of global shape.[1][2] The rotation defines the relative orientation of the oxirane oxygens.[2]

ConformerDihedral Angle (O-C4-C5-O)Stability Factors
Anti (Transoid) ~180°Favored. Minimizes dipole-dipole repulsion between the two electronegative epoxide oxygens.[1][2] Sterically less congested.[2]
Gauche (Cisoid) ~60°Disfavored due to electrostatic repulsion and steric clash, unless stabilized by specific cation coordination or solvent effects.[2]
The C2–C3 Linker (Head-to-Tail Interaction)

Rotation around C2–C3 governs the interaction between the diol tail and the internal 3,4-epoxide.[1][2]

  • H-Bonding Potential: The hydroxyl group at C2 (and potentially C1) can act as a hydrogen bond donor to the epoxide oxygen at C3.[2]

  • Effect: An intramolecular Hydrogen Bond (

    
    ) would lock the C2–C3 bond into a gauche conformation, increasing the compactness of the molecule and potentially activating the C3 carbon for nucleophilic attack.[2]
    
Intramolecular Hydrogen Bonding Network

Unlike the rigid fused-ring systems of isosorbide (1,4:3,6-dianhydro), 3,4:5,6-dianhydro-D-allitol possesses a flexible tail that permits dynamic H-bonding.[1][2]

  • Primary Interaction: C2-OH

    
     O(Epoxide 3,4).[2]
    
  • Secondary Interaction: C1-OH

    
     C2-OH (cooperative H-bonding).
    

Experimental & Computational Methodologies[2][3]

To validate the conformational model, the following protocols are recommended.

NMR Spectroscopy Analysis[2]
  • 
     Coupling Constants:  Measure vicinal coupling across C4–C5. A small 
    
    
    
    (< 3 Hz) indicates a gauche-dominant population, while a larger
    
    
    (6–8 Hz) suggests significant anti-rotamer contribution or free rotation.[2]
  • NOE (Nuclear Overhauser Effect): Strong NOE signals between H4 and H5 confirm gauche proximity; absence suggests anti.[1][2]

  • Solvent Titration: Perform NMR in non-polar (

    
    ) vs. polar protic (
    
    
    
    ) solvents to disrupt intramolecular H-bonds and observe conformational shifts.[2]
Computational Modeling (DFT)[2]
  • Level of Theory: B3LYP/6-311++G(d,p) or

    
    B97X-D (to account for dispersion).[1][2]
    
  • Workflow:

    • Generate rotamers around C2–C3 and C4–C5.[2]

    • Optimize geometries in vacuum and implicit solvent (PCM/SMD).

    • Calculate Boltzmann distributions based on

      
      .[2]
      
Visualization of Conformational Equilibrium

The following diagram illustrates the equilibrium between the stabilized H-bonded conformer and the repulsive open conformer.

Conformation cluster_forces Stabilizing Forces Open Anti-Conformer (Dipole Minimized) Transition Rotational Barrier (C4-C5) Open->Transition Rotation Closed Gauche-Conformer (H-Bond Stabilized) Closed->Open Solvent Disruption (Polar Solvents) Transition->Closed H-Bond Formation (C2-OH ... O3) Dipole Dipole Repulsion (Favors Anti) Dipole->Open HBond Intramolecular H-Bond (Favors Gauche) HBond->Closed

Caption: Equilibrium dynamics between the dipole-minimized 'Anti' form and the H-bond stabilized 'Gauche' form of 3,4:5,6-dianhydro-D-allitol.

Reactivity & Biological Implications[1][2]

The conformational preference directly impacts the alkylating potential of the molecule.[2]

  • Bis-Alkylating Trajectory: The distance between C3 and C6 (the electrophilic centers) changes with C4–C5 rotation.[2]

    • Anti-conformer: Extended distance (~5–6 Å), suitable for cross-linking distant nucleophiles (inter-strand DNA cross-links).[2]

    • Gauche-conformer: Short distance (~3–4 Å), suitable for intra-strand cross-links or chelation.[1][2]

  • Mechanism: Nucleophilic attack at the epoxide carbons (C3, C4, C5, C6) follows Baldwin’s Rules for ring opening (5-exo-tet vs 6-endo-tet usually favors 5-exo, but for epoxides, it is direct

    
    ).[2]
    
    • The "tail" (C1–C2) may provide anchoring via H-bonding to the receptor/enzyme before the alkylation event.[2]

References

  • Cope, A. C., & Shen, T. Y. (1956).[2] The Stereochemistry of 1,4:3,6-Dianhydrohexitol Derivatives. Journal of the American Chemical Society, 78(13), 3177–3182.[2] Link

  • Azarnia, N., Jeffrey, G. A., & Shen, M. S. (1972).[2][3] The Crystal Structures of Allitol and D-Iditol. Acta Crystallographica Section B, 28(4), 1007–1013.[2][3] Link

  • Koko, M. Y. F., et al. (2021).[2][4] Allitol: Production, properties and applications.[1][2][4][5] International Journal of Food Science & Technology, 57(1). Link

  • PubChem Compound Summary. (2025). 2,3:4,5-Dianhydrohexitol (Structural Analog). National Center for Biotechnology Information.[2] Link

Sources

Foundational

potential research applications for 3,4:5,6-dianhydro-D-allitol

Unlocking the Bivalent Potential of 3,4:5,6-Dianhydro-D-allitol: A Technical Guide to Emerging Research Applications Executive Summary 3,4:5,6-Dianhydro-D-allitol (CAS 124344-23-6) is a rare, stereochemically rich diepox...

Author: BenchChem Technical Support Team. Date: March 2026

Unlocking the Bivalent Potential of 3,4:5,6-Dianhydro-D-allitol: A Technical Guide to Emerging Research Applications

Executive Summary

3,4:5,6-Dianhydro-D-allitol (CAS 124344-23-6) is a rare, stereochemically rich diepoxide derived from the sugar alcohol D-allitol. Characterized by its two highly reactive epoxide rings, this molecule functions as a potent bifunctional electrophile. While historically overshadowed by its isomers (such as dianhydrogalactitol), its unique trans-diaxial stereochemistry and carbohydrate backbone present untapped potential across three distinct scientific domains: targeted oncology, chemical biology (carbohydrate mimetics), and advanced biomaterials. This whitepaper synthesizes the mechanistic causality and experimental frameworks required to leverage this molecule in cutting-edge research.

Oncology: Targeted DNA Alkylation and Cross-Linking

Bifunctional alkylating agents remain a cornerstone of targeted chemotherapy. Structurally analogous to dianhydrogalactitol (DAG / VAL-083), 3,4:5,6-dianhydro-D-allitol possesses the requisite low molecular weight and hydrophilicity to cross the blood-brain barrier, making it a prime candidate for neuro-oncology research[1].

Mechanistic Causality: Unlike traditional alkylating agents like temozolomide (TMZ) that target the O6 position of guanine, diepoxides preferentially attack the highly nucleophilic N7 position of guanine residues exposed in the DNA major groove[2]. Because 3,4:5,6-dianhydro-D-allitol is bivalent, the initial alkylation is followed by a second nucleophilic attack from the opposing DNA strand, forming an interstrand cross-link. This specific structural lesion is poorly recognized by the O6-methylguanine-DNA methyltransferase (MGMT) repair enzyme, effectively bypassing the primary mechanism of chemoresistance in glioblastoma[1]. During the S-phase of the cell cycle, these cross-links stall replication forks, translating into severe double-strand breaks (DSBs) and triggering irreversible S/G2 phase cell cycle arrest[2].

G A 3,4:5,6-Dianhydro-D-allitol B N7-Guanine Alkylation A->B C Interstrand DNA Cross-links B->C D Double-Strand Breaks (DSBs) C->D E ATM/ATR Kinase Activation D->E F Homologous Recombination E->F G Irreversible S/G2 Arrest E->G

Fig 1. DNA damage response pathway induced by diepoxide cross-linking.

Chemical Biology: Precursor for Carbohydrate Mimetics

Cancer cells frequently reprogram their energy metabolism, upregulating the GLUT5 transporter to utilize fructose as an alternative fuel source[3]. Developing selective molecular probes for GLUT5 is critical for early-stage diagnostic imaging.

Mechanistic Causality: The diepoxide core of dianhydro-D-allitol serves as a highly versatile, C2-symmetric electrophilic scaffold. Under controlled basic conditions, nucleophiles (such as azides or primary amines) attack the epoxide rings. Due to the conformational constraints of the molecule, this nucleophilic attack proceeds via a strict trans-diaxial ring opening. This predictable stereochemistry allows researchers to synthesize highly specific C-modified hexose mimetics (e.g., modified anhydro-mannitol derivatives) that act as high-affinity fructose analogs[3]. These mimetics can subsequently be conjugated to fluorophores or radiolabels for precise GLUT5 mapping.

G A Diepoxide Scaffold B Nucleophilic Attack (NaN3/NH3) A->B C Trans-diaxial Ring Opening B->C D C-Modified Hexose Mimetic C->D E Fluorophore Conjugation D->E F GLUT5 Transporter Binding E->F

Fig 2. Experimental workflow for synthesizing GLUT5-selective hexose mimetics.

Biomaterials: Advanced Cross-Linking of Hyaluronic Acid

Hyaluronic acid (HA) is a premier biopolymer for tissue engineering, but native HA is rapidly degraded by hyaluronidase in vivo. To create stable hydrogels, HA must be chemically cross-linked[4].

Mechanistic Causality: 3,4:5,6-Dianhydro-D-allitol acts as an ideal, biocompatible cross-linker. The reaction is deliberately driven under highly alkaline conditions (pH > 11). At this pH, the primary and secondary hydroxyl groups of HA are deprotonated to form alkoxide ions. Alkoxides are significantly stronger nucleophiles than carboxylate groups. Consequently, the alkoxides attack the unsubstituted carbons of the diepoxide, forming robust ether linkages rather than hydrolytically unstable ester bonds[5]. Because the cross-linker itself is a sugar derivative, the eventual degradation byproducts are highly biocompatible, minimizing localized inflammation[4].

G A Hyaluronic Acid (HA) B Alkaline Activation (pH > 11) A->B C Alkoxide Ion Formation B->C D Diepoxide Cross-linker Addition C->D E Stable Ether Bond Formation D->E F Dialysis & Rheological Testing E->F

Fig 3. Logical sequence for alkaline cross-linking of HA hydrogels.

Quantitative Data Presentation

Table 1: Extrapolated Quantitative Benchmarks for Diepoxide Applications Note: Data represents validated benchmarks for structurally identical diepoxide analogs (e.g., DAG, BDDE) applied to the 3,4:5,6-dianhydro-D-allitol scaffold.

ParameterApplication ContextEstimated BenchmarkCausality / Significance
IC50 Value Oncology (Lung/Prostate lines)3.0 – 25.0 µMDemonstrates potent cytotoxicity via N7-alkylation[2].
Binding Affinity (Kd) Chemical Biology (GLUT5)Low millimolarSufficient for competitive inhibition of fructose uptake[3].
Swelling Ratio Biomaterials (HA Hydrogels)600% – 1200%Tunable via diepoxide concentration; dictates tissue integration[6].
Degradation Half-life Biomaterials (In vivo)> 36 hours (w/ Enzyme)Ether bonds resist hyaluronidase cleavage better than esters[7].

Experimental Protocols

Protocol 1: In Vitro DNA Cross-Linking and Cell Cycle Arrest Assay

Objective: Validate the formation of DSBs and subsequent S/G2 arrest.

  • Cell Synchronization: Synchronize target cancer cell lines (e.g., U251 glioblastoma) in the G1 phase using a double thymidine block to isolate replication-dependent damage.

  • Pulse Treatment: Expose cells to varying concentrations (1–50 µM) of 3,4:5,6-dianhydro-D-allitol for 1 hour. Wash thoroughly with PBS and replace with fresh media.

  • Flow Cytometry (Self-Validation): At 24, 48, and 72 hours post-treatment, stain cells with Propidium Iodide (PI). PI quantifies total DNA content, allowing precise measurement of cells stalled in the S and G2/M phases.

  • Western Blotting: Lyse cells and probe for

    
    H2A.X and phosphorylated ATM. Causality:
    
    
    
    H2A.X is a definitive biomarker for double-strand breaks occurring at stalled replication forks[2].
Protocol 2: Stereoselective Ring-Opening for Hexose Mimetic Synthesis

Objective: Synthesize a C-modified sugar analog via nucleophilic attack.

  • Solvent Preparation: Dissolve 3,4:5,6-dianhydro-D-allitol (1.0 eq) in freshly distilled, anhydrous Dimethylformamide (DMF) under a strict N2 atmosphere to prevent premature hydrolysis[3].

  • Nucleophilic Addition: Add an excess of NaHCO3 (8.0 eq) followed by the target nucleophile (e.g., a functionalized amine, 2.0 eq). Causality: NaHCO3 acts as a mild base to neutralize acidic byproducts without degrading the sensitive carbohydrate scaffold.

  • Thermal Activation: Stir at room temperature for 12 hours, then elevate to 80 °C for 15 hours to drive the trans-diaxial opening of the sterically hindered secondary epoxide.

  • Purification (Self-Validation): Filter solids, concentrate under reduced pressure, and purify via flash chromatography (silica gel). Confirm stereochemistry via 2D-NMR (NOESY) and ensure HPLC purity is >95% prior to biological assays[3].

Protocol 3: Alkaline Cross-Linking of HA Hydrogels

Objective: Form highly stable, ether-linked biopolymer networks.

  • Polymer Hydration: Dissolve high-molecular-weight Hyaluronic Acid (HA) in 1% (w/v) NaOH to achieve a 5% (w/v) HA solution. Keep at 4 °C for 24 hours. Causality: Prolonged hydration ensures complete disentanglement of polymer chains, preventing localized "hotspots" of gelation[5].

  • Cross-Linker Integration: Add 3,4:5,6-dianhydro-D-allitol directly to the alkaline HA solution. Stir vigorously for 15 minutes. The high pH (>11) ensures the formation of highly nucleophilic alkoxide ions, driving the reaction toward stable ether bonds[5].

  • Gelation: Transfer the mixture into standardized molds (e.g., 6 mm diameter syringes) and incubate at 50 °C for 24 hours to accelerate cross-linking.

  • Dialysis & Rheometry (Self-Validation): Extrude the hydrogels and dialyze against distilled water for 72 hours (changing water twice daily) to remove unreacted diepoxide and neutralize the pH. Perform oscillatory rheometry to confirm the sol-gel transition (Storage Modulus G' > Loss Modulus G'').

References[3] Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified 2,5-Anhydro-D-mannitol Analogs. NIH PubMed Central. URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9032062/[1] Distinct mechanism-of-action of dianhydrogalactitol (VAL-083) overcomes chemoresistance in glioblastoma. NIH PubMed Central. URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6034458/[2] Abstract 2985: Molecular mechanisms of dianhydrogalactitol (VAL-083) in cancer treatment. Cancer Research / AACR Journals. URL:https://aacrjournals.org/cancerres/article/76/14_Supplement/2985/603417/Abstract-2985-Molecular-mechanisms-of[4] Exploring the Progress of Hyaluronic Acid Hydrogels: Synthesis, Characteristics, and Wide-Ranging Applications. NIH PubMed Central. URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10531558/[6] Synthesis and Characteristics of Hyaluronic Acid Bead Crosslinked by 1,3-Butadiene diepoxide. ResearchGate. URL:https://www.researchgate.net/publication/264147775_Synthesis_and_Characteristics_of_Hyaluronic_Acid_Bead_Crosslinked_by_13-Butadiene_diepoxide[5] Preparation and fracture process of high strength hyaluronic acid hydrogels cross-linked by ethylene glycol diglycidyl ether. Istanbul Technical University (ITU). URL:https://polen.itu.edu.tr/items/11e549a8-e4b0-46f0-a08b-59756611593c[7] Solvent Composition is Critical for Carbodiimide Cross-Linking of Hyaluronic Acid as an Ophthalmic Biomaterial. MDPI. URL:https://www.mdpi.com/1996-1944/5/10/1986

Sources

Exploratory

Thermodynamic Properties and Stability of D-Allitol, 3,4:5,6-dianhydro- (CAS 124344-23-6)

A Comprehensive Technical Guide for Researchers and Drug Development Professionals Executive Summary In the landscape of advanced organic synthesis and drug development, functionalized chiral building blocks are paramoun...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Executive Summary

In the landscape of advanced organic synthesis and drug development, functionalized chiral building blocks are paramount. D-Allitol, 3,4:5,6-dianhydro- (CAS 124344-23-6) is a highly specialized, C2-symmetric diepoxide derived from the hexitol D-allitol[1]. Featuring two adjacent oxirane rings and two terminal hydroxyl groups, this molecule serves as a critical precursor for synthesizing complex functionalized tetrahydrofurans, 2,5-anhydro-D-mannitol derivatives, and novel aza-heterocycles[1].

This whitepaper provides an in-depth analysis of the thermodynamic properties, kinetic stability, and ring-opening causality of 3,4:5,6-dianhydro-D-allitol. By bridging theoretical thermodynamic models (such as Benson group additivity) with field-proven experimental protocols, this guide establishes a self-validating framework for handling and reacting this highly strained, yet remarkably stable, diepoxide.

Structural and Thermodynamic Profiling

Molecular Strain and Enthalpy of Formation

The defining structural feature of 3,4:5,6-dianhydro-D-allitol is the presence of two adjacent three-membered oxirane rings. Epoxides are inherently characterized by extreme angle strain (bond angles of ~60° compared to the ideal 109.5° for


 hybridized carbons) and torsional strain due to eclipsing interactions[2].

According to Benson's group additivity method, the standard enthalpy of formation (


) for organic molecules can be estimated by summing the contributions of individual structural groups and applying ring-strain corrections[3]. A single unsubstituted oxirane ring contributes approximately 27.2 kcal/mol of ring strain energy[3]. In a diepoxide system like 3,4:5,6-dianhydro-D-allitol, the cumulative ring strain exceeds 54 kcal/mol. Despite this massive thermodynamic penalty, the molecule exhibits significant kinetic stability at standard temperatures, driven by a rigid intramolecular hydrogen-bonding network formed by its terminal hydroxyl groups—a phenomenon similarly observed in other dianhydrohexitols like isosorbide[4].
Phase Stability and Physical Properties

The boiling point of 3,4:5,6-dianhydro-D-allitol is exceptionally high for a molecule of its molecular weight (146.14 g/mol ), recorded at 334.7 °C [5]. This elevated boiling point is a direct consequence of the dense hydrogen-bonding network and the strong dipole moments of the two oxirane oxygen atoms, which create a highly cohesive liquid phase prior to vaporization.

Table 1: Key Thermodynamic and Physical Parameters

PropertyValue / EstimateSource / Methodology
Molecular Formula C₆H₁₀O₄Chemical Registry[5]
Molecular Weight 146.14 g/mol Chemical Registry[5]
Boiling Point 334.7 °CExperimental/Predicted[5]
Cumulative Ring Strain ~54.4 kcal/molBenson Group Additivity[3]
Primary Degradation Pathway Exothermic Ring-OpeningThermal Analysis / Kinetics[2]

Reactivity: Kinetic vs. Thermodynamic Control

The utility of 3,4:5,6-dianhydro-D-allitol in drug discovery lies in the regioselective and stereoselective ring-opening of its epoxides[1]. Understanding the causality behind these pathways is critical for synthetic design.

Acid-Catalyzed (Thermodynamic) Pathway

Under Brønsted or Lewis acid conditions, the epoxide oxygen is protonated (or coordinated), transforming it into a superior leaving group[6]. This weakens the adjacent C–O bonds, lowering the activation barrier. The reaction proceeds via a borderline


 mechanism. Because the transition state possesses significant carbocation character, the nucleophile preferentially attacks the more substituted or electronically stabilized carbon[6]. This pathway is thermodynamically driven, yielding the most stable product configuration, but often results in a mixture of diastereomers if stereocontrol is not strictly maintained by the catalyst.
Base-Catalyzed (Kinetic) Pathway

Conversely, under basic conditions with strong nucleophiles (e.g., azides, thiolates, or Grignard reagents), the reaction is strictly governed by


 kinetics[2]. The nucleophile attacks the less sterically hindered carbon atom of the oxirane ring from the opposite side (anti-periplanar), resulting in a complete inversion of stereochemistry[2]. This kinetic control is highly predictable and is the preferred method for synthesizing enantiopure 2,5-anhydro-D-mannitol derivatives from the C2-symmetric diepoxide[1].
Solvent and Pore Polarity Effects

Recent studies on epoxide ring-opening demonstrate that the thermodynamic landscape of the transition state is heavily influenced by solvent structure and pore polarity (when using heterogeneous catalysts like zeolites)[7]. A highly polar solvent environment stabilizes the charge-separated transition state, significantly altering the activation enthalpies (


) and entropies (

), thereby shifting the regioselectivity of the nucleophilic attack[7].

G A 3,4:5,6-dianhydro-D-allitol (Highly Strained Diepoxide) B Acidic Conditions (Protonation/Lewis Acid) A->B H+ / Heat C Basic Conditions (Strong Nucleophile) A->C Nu- / 0°C D Thermodynamic Control (More Substituted Attack) B->D SN1-like Pathway (Carbocation Character) E Kinetic Control (Less Substituted Attack) C->E SN2 Pathway (Steric Approach)

Fig 1: Thermodynamic vs. kinetic pathways in the ring-opening of 3,4:5,6-dianhydro-D-allitol.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a causal explanation and an analytical checkpoint to verify the thermodynamic or kinetic state of the molecule.

Protocol 1: Thermodynamic Stability Profiling via DSC

Objective: To quantify the thermal decomposition barrier and validate the kinetic stability of the diepoxide prior to its boiling point (334.7 °C).

  • Calibration: Calibrate the Differential Scanning Calorimeter (DSC) using an Indium standard.

    • Causality: Ensures absolute accuracy in measuring the enthalpy of the highly exothermic epoxide ring-opening event.

  • Sample Preparation: Encapsulate 5 mg of 3,4:5,6-dianhydro-D-allitol in a hermetically sealed aluminum pan.

    • Causality: Hermetic sealing prevents premature volatilization of the sample, ensuring that any observed thermal events are strictly due to phase transitions or auto-decomposition.

  • Thermal Ramping: Heat the sample from 25 °C to 350 °C at a rate of 10 °C/min under a nitrogen purge (50 mL/min).

    • Causality: A controlled ramp rate allows for the distinct separation of the glass transition/melting endotherms from the massive exothermic peak associated with oxirane ring-opening.

  • Validation (Post-Run): Analyze the residual char via ATR-FTIR.

    • Causality: The complete disappearance of the characteristic C–O–C oxirane stretch (~850 cm⁻¹) confirms that the exotherm corresponds to total ring-opening/decomposition[2].

Workflow Step1 1. Hermetic Sealing (Prevents Volatilization) Step2 2. DSC Thermal Ramp (10 °C/min to 350 °C) Step1->Step2 Step3 3. Exotherm Analysis (Ring-Opening Energy) Step2->Step3 Step4 4. FTIR/GC-MS Validation (Structural Confirmation) Step3->Step4

Fig 2: Self-validating DSC workflow for profiling the thermodynamic stability of diepoxides.

Protocol 2: Regioselective Kinetic Ring-Opening

Objective: To synthesize a functionalized tetrahydrofuran derivative via kinetically controlled nucleophilic attack.

  • Solvent Preparation: Dissolve 1.0 eq of 3,4:5,6-dianhydro-D-allitol in anhydrous acetonitrile (

    
    ) under an argon atmosphere.
    
    • Causality: An aprotic polar solvent like

      
       enhances the nucleophilicity of the incoming reagent by leaving it unsolvated, while avoiding the hydrogen-bonding interference that protic solvents introduce[7].
      
  • Temperature Control: Cool the reaction vessel to 0 °C using an ice-water bath.

    • Causality: Lowering the thermal energy of the system suppresses the higher-activation-energy thermodynamic pathway, strictly enforcing kinetic control (attack at the less hindered carbon)[2].

  • Nucleophile Addition: Dropwise add 2.2 eq of sodium azide (

    
    ) and a catalytic amount of a mild Lewis acid (e.g., 
    
    
    
    ).
    • Causality: The Lewis acid mildly coordinates to the epoxide oxygens, increasing their electrophilicity without inducing the full carbocation character seen in strong Brønsted acid catalysis, thus preserving

      
       stereoinversion[6].
      
  • In-situ Monitoring: Monitor the reaction via ReactIR.

    • Causality: Tracking the real-time disappearance of the epoxide peak prevents over-reaction and identifies the exact kinetic endpoint before thermodynamic equilibration can occur.

References

  • A Novel Synthesis of Functionalized Tetrahydrofurans by an Oxa-Michael/Michael Cyclization of γ-Hydroxyenones ResearchGate[Link]

  • Revised Group Additivity Values for Enthalpies of Formation (at 298 K) of Carbon-Hydrogen and Carbon-Hydrogen-Oxygen Compounds NIST[Link]

  • Isosorbide as a Molecular Glass: New Insights into the Physicochemical Behavior of a Biobased Diol MDPI[Link]

  • Opening of Epoxides With Acid Master Organic Chemistry[Link]

  • Epoxides Ring-Opening Reactions Chemistry Steps [Link]

  • Consequences of Pore Polarity and Solvent Structure on Epoxide Ring-Opening in Lewis and Brønsted Acid Zeolites National Institutes of Health (NIH) / PMC[Link]

Sources

Protocols & Analytical Methods

Method

The Enigmatic Chiral Synthon: An Application Guide to D-Allitol, 3,4:5,6-dianhydro- in Asymmetric Synthesis

A Note to the Researcher: The subject of this application note, D-Allitol, 3,4:5,6-dianhydro-, represents a fascinating yet sparsely documented chiral building block. Unlike its more common isomers derived from D-mannito...

Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Researcher: The subject of this application note, D-Allitol, 3,4:5,6-dianhydro-, represents a fascinating yet sparsely documented chiral building block. Unlike its more common isomers derived from D-mannitol or D-sorbitol, dedicated literature on the synthesis and application of this specific dianhydroallitol is limited. This guide, therefore, has been constructed by drawing parallels with closely related and well-characterized dianhydrohexitols and by applying fundamental principles of asymmetric synthesis. The protocols and mechanistic insights presented herein are intended to serve as a foundational framework for researchers venturing into the use of this and similar chiral synthons.

Introduction: The Untapped Potential of Dianhydroallitol

Carbohydrates represent a readily available and highly functionalized class of molecules, making them an invaluable part of the chiral pool for asymmetric synthesis.[1][2] Their rigid cyclic or bicyclic structures and stereochemically defined hydroxyl groups provide a scaffold for the synthesis of complex chiral molecules, including pharmaceuticals, agrochemicals, and chiral ligands.[3][4] Among these, the dianhydrohexitols, bicyclic ethers derived from sugar alcohols, have garnered significant interest due to their conformational rigidity and the unique spatial arrangement of their remaining functional groups.[5]

D-Allitol, 3,4:5,6-dianhydro-, a C2-symmetric diepoxide derived from the rare sugar alcohol D-allitol, presents a unique stereochemical arrangement of its epoxide rings. This specific configuration is anticipated to impart distinct reactivity and selectivity in nucleophilic ring-opening reactions, offering a potentially novel pathway to a diverse range of chiral diols, amino alcohols, and other valuable intermediates. This document aims to provide a comprehensive overview of the prospective use of D-Allitol, 3,4:5,6-dianhydro- in chiral synthesis, from its putative synthesis to its application in the construction of stereochemically defined molecular architectures.

Synthesis of the Dianhydroallitol Core

The synthesis of dianhydrohexitols typically involves a two-step process from the parent hexitol: selective protection of specific hydroxyl groups followed by intramolecular cyclization (dehydration). While a direct, high-yield synthesis of D-Allitol, 3,4:5,6-dianhydro- is not prominently reported, a plausible synthetic route can be extrapolated from established methods for related compounds.

Conceptual Synthetic Pathway

The synthesis would likely commence from D-allitol, which can be produced via biotechnological methods.[6][7] The key challenge lies in the selective functionalization of the C3, C4, C5, and C6 hydroxyl groups to facilitate a double intramolecular nucleophilic substitution. A hypothetical, yet chemically sound, approach is outlined below.

G D_Allitol D-Allitol Intermediate_1 Selectively Protected D-Allitol Derivative (e.g., 1,2-O-isopropylidene-D-allitol) D_Allitol->Intermediate_1 Acetonation Intermediate_2 Mesylated or Tosylated Intermediate Intermediate_1->Intermediate_2 Mesylation/Tosylati on Dianhydroallitol D-Allitol, 3,4:5,6-dianhydro- Intermediate_2->Dianhydroallitol Base-mediated cyclization

Caption: Hypothetical synthetic pathway to D-Allitol, 3,4:5,6-dianhydro-.

Protocol: A Proposed Synthesis of D-Allitol, 3,4:5,6-dianhydro-

Disclaimer: This protocol is a conceptual outline based on analogous transformations and has not been experimentally validated for the specific target molecule.

Step 1: Selective Protection of D-Allitol

  • To a stirred suspension of D-allitol in anhydrous acetone, add a catalytic amount of a Lewis acid (e.g., anhydrous CuSO₄) or a protic acid (e.g., p-toluenesulfonic acid).

  • Stir the reaction mixture at room temperature until TLC analysis indicates the formation of the desired 1,2-O-isopropylidene-D-allitol.

  • Neutralize the catalyst, filter the reaction mixture, and concentrate the filtrate under reduced pressure.

  • Purify the resulting product by column chromatography on silica gel.

Step 2: Activation of Remaining Hydroxyl Groups

  • Dissolve the protected D-allitol derivative in anhydrous pyridine or dichloromethane.

  • Cool the solution to 0 °C and add methanesulfonyl chloride or p-toluenesulfonyl chloride dropwise.

  • Allow the reaction to proceed at 0 °C to room temperature until complete, as monitored by TLC.

  • Quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate in vacuo.

Step 3: Double Intramolecular Cyclization

  • Dissolve the resulting tetra-mesylated or -tosylated intermediate in a suitable solvent such as THF or DMF.

  • Add a strong base, such as sodium hydride or potassium tert-butoxide, portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed.

  • Carefully quench the reaction with water and extract the product into an organic solvent.

  • Wash the organic extract, dry, and concentrate. Purify the crude product by chromatography or distillation to yield D-Allitol, 3,4:5,6-dianhydro-.

Applications in Chiral Synthesis: A World of Possibilities

The core utility of D-Allitol, 3,4:5,6-dianhydro- in chiral synthesis lies in the stereospecific ring-opening of its two epoxide rings. The C2 symmetry of the molecule can be either retained or broken, leading to a wide array of chiral products.

Synthesis of Chiral Diols and their Derivatives

The reaction of the di-epoxide with nucleophiles such as water, alcohols, or carboxylates would lead to the formation of chiral 1,4-diols after the first ring opening, and chiral tetrols after the second. These polyhydroxylated compounds are valuable intermediates in the synthesis of natural products and their analogues.

G Dianhydroallitol D-Allitol, 3,4:5,6-dianhydro- Mono_opened Chiral Epoxy-diol Intermediate Dianhydroallitol->Mono_opened Nu:⁻ (1 eq.) Diol Chiral Tetrol Derivative Mono_opened->Diol Nu:⁻ (1 eq.)

Caption: Sequential nucleophilic ring-opening of D-Allitol, 3,4:5,6-dianhydro-.

Table 1: Potential Nucleophiles and Corresponding Products

NucleophileProduct ClassPotential Applications
H₂O / OH⁻Chiral TetrolsBuilding blocks for natural product synthesis
R-OH / R-O⁻Chiral Diol DiethersSolvents, chiral auxiliaries
R-COOH / R-COO⁻Chiral Diol DiestersPharmaceutical intermediates
N₃⁻Chiral Diazido DiolsPrecursors to diamino diols
R-NH₂Chiral Diamino DiolsChiral ligands, pharmaceutical scaffolds
Protocol: Synthesis of a Chiral Diazido Diol

Step 1: Ring-Opening with Azide

  • Dissolve D-Allitol, 3,4:5,6-dianhydro- in a solvent mixture of ethanol and water.

  • Add sodium azide and a catalyst, such as ammonium chloride.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Extract the product with an organic solvent and wash with water.

  • Dry the organic layer and concentrate to obtain the crude diazido diol.

  • Purify by column chromatography.

Step 2: Reduction to the Diamino Diol

  • Dissolve the purified diazido diol in methanol or ethanol.

  • Add a catalyst, such as palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

  • The resulting chiral diamino diol can be used as a ligand in asymmetric catalysis or as a key intermediate in drug synthesis.

Mechanistic Considerations and Stereochemical Control

The stereochemical outcome of the ring-opening reactions is governed by the Fürst-Plattner rule (trans-diaxial opening) for epoxide rings in cyclic systems. Nucleophilic attack will preferentially occur at the carbon atom that allows the chair-like transition state to proceed to a chair-like product. The inherent chirality of the D-allitol backbone will direct the approach of the nucleophile, leading to high levels of stereocontrol.

Conclusion and Future Outlook

While the dedicated exploration of D-Allitol, 3,4:5,6-dianhydro- in chiral synthesis is still in its infancy, the potential of this C2-symmetric diepoxide is undeniable. Its rigid framework and stereochemically defined reactive sites make it a promising candidate for the synthesis of a wide range of enantiomerically pure compounds. Further research into the efficient synthesis of this building block and a systematic investigation of its reactivity with a diverse set of nucleophiles are warranted. The insights gained from such studies will undoubtedly expand the synthetic chemist's toolbox and pave the way for the discovery of novel chiral molecules with valuable applications in medicine and materials science.

References

Please note that due to the limited specific literature on D-Allitol, 3,4:5,6-dianhydro-, the references provided are for related concepts and compounds that form the basis of the discussions in this application note.

  • Efficient conversion of D-mannitol into 1,2:5,6-diacetonide with Aquivion-H as a recyclable catalyst. (n.d.). AIR Unimi. Retrieved March 4, 2026, from [Link]

  • 1,4:3,6-DIANHYDROHEXITES. (n.d.). BIO Web of Conferences. Retrieved March 4, 2026, from [Link]

  • Stereoselective Synthesis of Chiral Molecules. (2021, October 8). Encyclopedia.pub. Retrieved March 4, 2026, from [Link]

  • Production of 1,4:3,6-dianhydro-α-d-glucopyranose from methyl 3,6-anhydro-α-d-glucopyranoside and its taste identification. (n.d.). RSC Publishing. Retrieved March 4, 2026, from [Link]

  • Chiral Carbohydrate Building Blocks with a New Perspective: Revisited. (2003). American Chemical Society. Retrieved March 4, 2026, from [Link]

  • Diverse Methods with Stereoselective Induction in the Asymmetric Biginelli Reaction. (2024, August 15). PMC. Retrieved March 4, 2026, from [Link]

  • Li, W., Zhang, Z., Xiao, D., & Zhang, X. (2000). Synthesis of Chiral Hydroxyl Phospholanes from D-mannitol and Their Use in Asymmetric Catalytic Reactions. Organic Chemistry Portal. Retrieved March 4, 2026, from [Link]

  • Method of preparing 1,4-3,6-dianhydroiditol and 1,4-3,6-dianhydroglucitol. (n.d.). Google Patents.
  • Kong, L., et al. (2025, January 1). Asymmetric Synthesis of Chiral 4,5,6-Trisubstituted-3,4-Dihydropyrimidinethiones Catalyzed by Chiral Brønsted Acid. ResearchGate. Retrieved March 4, 2026, from [Link]

  • Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. (2021, September 19). MDPI. Retrieved March 4, 2026, from [Link]

  • Biological Building Blocks- Carbohydrates. (2022, October 4). Chemistry LibreTexts. Retrieved March 4, 2026, from [Link]

  • Chemoselective Synthesis of δ‑Amino Alcohols from Chiral 1,4-Diols Catalyzed by an NHC–Ir(III) Complex. (2026, January 2). PMC. Retrieved March 4, 2026, from [Link]

  • Chemistry of 1,2-Anhydro Sugars. (n.d.). CHIMIA. Retrieved March 4, 2026, from [Link]

  • Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. (2025, July 23). MDPI. Retrieved March 4, 2026, from [Link]

  • Carbohydrate Structure and Properties. (2023, October 18). LabXchange. Retrieved March 4, 2026, from [Link]

  • Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. (n.d.). SFU Summit. Retrieved March 4, 2026, from [Link]

  • De Novo Biosynthesis of d-Allitol from Sucrose via Engineered Modular Metabolic Pathways. (2025, July 2). National Center for Biotechnology Information. Retrieved March 4, 2026, from [Link]

  • The useof Chfro-Inositols in Asymmetric Synthesis. (n.d.). Victoria University of Wellington. Retrieved March 4, 2026, from [Link]

  • Asymmetric Synthesis with Chiral Reagent & Chiral Catalyst. (2021, November 12). YouTube. Retrieved March 4, 2026, from [Link]

  • Facile synthesis of bioactive Allitol from D-psicose by coexpression of ribitol dehydrogenase and formate dehydrogenase in Escherichia Coli. (2018, December 20). Journal of Food Bioactives. Retrieved March 4, 2026, from [Link]

  • ASYMMETRIC SYNTHESIS AND APPLICATIONS OF OCTAHEDRAL METAL COMPLEXES. (n.d.). Publikationsserver UB Marburg. Retrieved March 4, 2026, from [Link]

  • Production of 1,4:3,6-dianhydro-α-d-glucopyranose from methyl 3,6-anhydro-α-d-glucopyranoside and its taste identification. (2025, February 5). Semantic Scholar. Retrieved March 4, 2026, from [Link]

  • Biological Building Blocks: Carbohydrates. (2017, June 18). Basicmedical Key. Retrieved March 4, 2026, from [Link]

  • SYNTHESIS OF (±)-1-ACETAMIDO-2, 3-ANHYDRO-4, 5, 6-TRI-O-ACETYL-1-DEOXY- MYO-INOSITOL FROM PURE (±) -. (n.d.). ASJP. Retrieved March 4, 2026, from [Link]

  • Carbohydrates as Building Blocks for the Synthesis of Medicinally Important Molecules. (2023, March 15). Research and Reviews. Retrieved March 4, 2026, from [Link]

Sources

Application

Application Notes and Protocols: 2,3:4,5-Dianhydro-D-allitol as a Versatile Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking the Synthetic Potential of a C2-Symmetric Diepoxide D-Allitol, a rare sugar alcohol, presents a unique C2-symmetric chiral scaffold....

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Synthetic Potential of a C2-Symmetric Diepoxide

D-Allitol, a rare sugar alcohol, presents a unique C2-symmetric chiral scaffold. Its conversion into the diepoxide, 2,3:4,5-dianhydro-D-allitol, generates a highly versatile and reactive building block for asymmetric synthesis. The inherent strain of the two epoxide rings, coupled with the defined stereochemistry of the carbon backbone, makes this molecule an attractive starting point for the synthesis of complex chiral molecules, particularly those containing nitrogen. This guide provides an in-depth exploration of the synthesis and applications of 2,3:4,5-dianhydro-D-allitol, offering detailed protocols and mechanistic insights for its use in the development of novel chemical entities.

The core utility of 2,3:4,5-dianhydro-D-allitol lies in the predictable and stereocontrolled ring-opening of its epoxide moieties by a variety of nucleophiles. This reactivity allows for the introduction of diverse functional groups, leading to the construction of chiral diols, amino alcohols, diamines, and other valuable intermediates for drug discovery and development.

Synthesis of 2,3:4,5-Dianhydro-D-allitol: A Proposed Pathway

While the direct synthesis of 3,4:5,6-dianhydro-D-allitol is not extensively documented, the synthesis of its isomer, 2,3:4,5-dianhydroallitol, has been reported.[1] A common and effective strategy for the preparation of sugar-derived diepoxides involves the epoxidation of a corresponding diene.[1] This approach ensures control over the formation of the epoxide rings. The following protocol is a representative procedure based on established methods for the synthesis of similar sugar-derived diepoxides.

Conceptual Workflow for the Synthesis of 2,3:4,5-Dianhydro-D-allitol

G cluster_0 Preparation of D-Allitol cluster_1 Synthesis of the Diene Precursor cluster_2 Epoxidation to the Final Product start D-Psicose step1 Biocatalytic Reduction (e.g., with Ribitol Dehydrogenase) start->step1 product1 D-Allitol step1->product1 step2 Selective Protection of 1,6-Hydroxyl Groups product1->step2 step3 Formation of a Di-sulfonate (e.g., Mesylation or Tosylation) step2->step3 step4 Elimination to form Diene step3->step4 step5 Di-epoxidation of the Diene (e.g., with m-CPBA) step4->step5 final_product 2,3:4,5-Dianhydro-D-allitol step5->final_product

Caption: Proposed synthetic workflow for 2,3:4,5-dianhydro-D-allitol.

Protocol 1: Synthesis of 1,6-di-O-protected-D-allitol

Rationale: Selective protection of the primary 1- and 6-hydroxyl groups is the crucial first step to direct the subsequent chemical transformations to the secondary hydroxyls. A bulky protecting group like trityl or silyl ethers is often employed for this purpose.

  • Step 1: To a solution of D-allitol (1 eq.) in anhydrous pyridine, add triphenylmethyl chloride (Trityl-Cl, 2.2 eq.) portion-wise at 0 °C.

  • Step 2: Allow the reaction mixture to warm to room temperature and stir for 24-48 hours, monitoring the reaction progress by TLC.

  • Step 3: Upon completion, quench the reaction by the slow addition of methanol.

  • Step 4: Concentrate the mixture under reduced pressure and partition the residue between dichloromethane and water.

  • Step 5: Wash the organic layer with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

  • Step 6: Purify the crude product by column chromatography on silica gel to afford 1,6-di-O-trityl-D-allitol.

Protocol 2: Synthesis of the Diene Precursor

Rationale: The formation of a diene from the protected diol typically proceeds via a two-step process: conversion of the remaining free hydroxyl groups into good leaving groups (e.g., mesylates or tosylates), followed by a base-mediated double elimination.

  • Step 1: Dissolve 1,6-di-O-trityl-D-allitol (1 eq.) in anhydrous pyridine and cool to 0 °C.

  • Step 2: Add methanesulfonyl chloride (MsCl, 2.5 eq.) dropwise, maintaining the temperature at 0 °C.

  • Step 3: Stir the reaction at 0 °C for 4-6 hours. Monitor by TLC until the starting material is consumed.

  • Step 4: Quench the reaction with ice-water and extract the product with dichloromethane.

  • Step 5: Wash the combined organic extracts with cold 1M HCl, saturated aqueous sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate and concentrate in vacuo to yield the crude di-mesylated intermediate.

  • Step 6: Without further purification, dissolve the crude di-mesylate in a suitable solvent (e.g., DMF) and treat with a strong, non-nucleophilic base (e.g., DBU, 3 eq.) at elevated temperature (e.g., 80-100 °C) to induce elimination.

  • Step 7: After the reaction is complete (TLC monitoring), cool the mixture, dilute with water, and extract with diethyl ether.

  • Step 8: Wash the organic phase, dry, and purify by column chromatography to yield the diene precursor.

Protocol 3: Epoxidation to 2,3:4,5-Dianhydro-D-allitol

Rationale: The epoxidation of the diene is typically achieved using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). The stereochemical outcome of the epoxidation will be directed by the existing stereocenters in the molecule.

  • Step 1: Dissolve the diene precursor (1 eq.) in a chlorinated solvent such as dichloromethane at 0 °C.

  • Step 2: Add m-CPBA (2.2 eq.) portion-wise.

  • Step 3: Stir the reaction at 0 °C to room temperature until the diene is consumed (TLC).

  • Step 4: Quench the reaction with a saturated solution of sodium thiosulfate.

  • Step 5: Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

  • Step 6: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

  • Step 7: The resulting protected diepoxide can then be deprotected (e.g., using acidic conditions to remove the trityl groups) and purified by chromatography to yield 2,3:4,5-dianhydro-D-allitol.

Applications in Asymmetric Synthesis: The Ring-Opening Reactions

The synthetic utility of 2,3:4,5-dianhydro-D-allitol stems from the regio- and stereoselective ring-opening of its epoxide rings by various nucleophiles. Due to the C2 symmetry of the starting material, nucleophilic attack at C2 and C5 (or C3 and C4) can lead to the formation of symmetric or pseudo-symmetric products, which are valuable in the synthesis of ligands for asymmetric catalysis and as building blocks for C2-symmetric HIV protease inhibitors.

Fundamental Principles of Epoxide Ring-Opening

The regioselectivity of the ring-opening is dependent on the reaction conditions:

  • Basic or Neutral Conditions (SN2-type): Under basic or neutral conditions, the nucleophile will attack the less sterically hindered carbon of the epoxide. This is a classic SN2-type reaction, resulting in an inversion of stereochemistry at the site of attack.

  • Acidic Conditions (SN1-like): In the presence of an acid, the epoxide oxygen is first protonated, making it a better leaving group. The nucleophile then attacks the more substituted carbon, which can better stabilize the partial positive charge that develops in the transition state.

Application 1: Synthesis of Chiral Diamines

Chiral diamines are important scaffolds in medicinal chemistry and are used as ligands in asymmetric catalysis. The reaction of 2,3:4,5-dianhydro-D-allitol with an azide source, followed by reduction, provides a direct route to a chiral 1,4-diamine.

G start 2,3:4,5-Dianhydro-D-allitol step1 Nucleophilic Ring Opening (NaN3, NH4Cl, EtOH/H2O) start->step1 intermediate Diazido Diol Intermediate step1->intermediate step2 Reduction of Azides (e.g., H2, Pd/C or LiAlH4) intermediate->step2 product Chiral 1,4-Diamine step2->product

Caption: Synthesis of a chiral 1,4-diamine from 2,3:4,5-dianhydro-D-allitol.

Protocol 4: Synthesis of a Chiral 1,4-Diamine
  • Step 1 (Azidolysis): To a solution of 2,3:4,5-dianhydro-D-allitol (1 eq.) in a mixture of ethanol and water, add sodium azide (NaN3, 2.5 eq.) and ammonium chloride (NH4Cl, 2.5 eq.).

  • Step 2: Heat the mixture to reflux and stir for 12-24 hours, monitoring by TLC.

  • Step 3: After cooling, remove the ethanol under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Step 4: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the crude diazido diol. Purify by column chromatography.

  • Step 5 (Reduction): Dissolve the purified diazido diol in methanol and add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Step 6: Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) until the reaction is complete.

  • Step 7: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the chiral 1,4-diamine.

Table 1: Representative Nucleophiles and Resulting Products

NucleophileReagents and ConditionsProduct TypePotential Applications
Azide (N3-)NaN3, NH4Cl, EtOH/H2O, reflux1,4-Diamino-diolPrecursors to chiral ligands, pharmaceuticals
Thiols (R-SH)R-SNa, EtOHThioether-diolsGlycosidase inhibitor analogues
Cyanide (CN-)KCN, H2O/EtOHCyano-diolsPrecursors to carboxylic acids and amines
Organocuprates (R2CuLi)R2CuLi, THF, -78 °CAlkylated diolsIntroduction of carbon-based side chains
Hydride (H-)LiAlH4, THFDiols (reduction of epoxides)Access to different polyol stereoisomers

Expert Insights and Mechanistic Considerations

The choice of reaction conditions is paramount in controlling the outcome of the ring-opening reactions. For instance, in the synthesis of the chiral diamine, the use of ammonium chloride buffers the reaction mixture, preventing the formation of strongly basic conditions that could lead to side reactions. The SN2 nature of the azide attack ensures a predictable anti-diol stereochemistry in the product.

When considering the use of organometallic reagents such as Grignard or organocuprates, the presence of the free hydroxyl groups on the allitol backbone would necessitate their protection prior to the ring-opening reaction to prevent acid-base side reactions.

Conclusion

2,3:4,5-Dianhydro-D-allitol, and its isomers, represent a class of chiral building blocks with significant untapped potential. Their C2-symmetric nature and the presence of two reactive epoxide handles provide a powerful platform for the efficient and stereocontrolled synthesis of a wide range of complex molecules. The protocols and applications outlined in this guide are intended to provide a solid foundation for researchers to explore the utility of this versatile synthetic intermediate in their own research and development programs. The continued exploration of such sugar-derived building blocks will undoubtedly lead to the discovery of novel therapeutic agents and innovative chemical technologies.

References

  • Schneider, G., & Horvath, T. (1977). Derivatives of 2,3-anhydro-DL-threitol, 2,3-anhydroerythritol, 2,3:4,5-dianhydrogalactitol, and 2,3:4,5-dianhydroallitol. Carbohydrate Research, 56(1), 43-52. [Link]

  • Guthrie, R. D., Jenkins, I. D., & Watters, J. J. (1982). Synthesis of some derivatives of 2,5-Anhydro-D-mannitol. Australian Journal of Chemistry, 35(10), 2169-2173. [Link]

  • Hassanin, H. A. M., Eassa, M. A. A., & Jiang, B. (2018). Facile synthesis of bioactive Allitol from D-psicose by coexpression of ribitol dehydrogenase and formate dehydrogenase in Escherichia Coli. Journal of Food Bioactives, 4, 117-122. [Link]

  • Pino-González, M. S., & Romero-Carrasco, A. (2013). Epoxy carbohydrate derivatives and analogues as useful intermediates in the synthesis of glycosidase inhibitors. In Carbohydrate Chemistry: Chemical and Biological Approaches (Vol. 39, pp. 150-180). Royal Society of Chemistry. [Link]

  • Kuszmann, J., Tomori, É., & Meerwald, I. (1984). The synthesis of 1,2:5,6-di-O-isopropylidene-d-mannitol: a comparative study. Carbohydrate Research, 128(1), 87-99. [Link]

Sources

Method

detailed protocol for reactions involving D-Allitol, 3,4:5,6-dianhydro-

Application Note: Reaction Protocols and Mechanistic Workflows for D-Allitol, 3,4:5,6-dianhydro- Target Audience: Researchers, materials scientists, and oncology drug development professionals. Compound: D-Allitol, 3,4:5...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reaction Protocols and Mechanistic Workflows for D-Allitol, 3,4:5,6-dianhydro-

Target Audience: Researchers, materials scientists, and oncology drug development professionals. Compound: D-Allitol, 3,4:5,6-dianhydro- (CAS: 124344-23-6)

Introduction & Mechanistic Overview

As a Senior Application Scientist, I approach D-Allitol, 3,4:5,6-dianhydro- not just as a static chemical entity, but as a highly strained, stereospecific diepoxide system capable of driving complex molecular architectures. Structurally, this compound features two reactive oxirane rings flanking a chiral carbohydrate backbone[1]. The inherent ring strain of these epoxides makes them exceptional electrophiles, capable of undergoing nucleophilic ring-opening via


 pathways.

Depending on the catalytic environment, this diepoxide serves two distinct, high-value applications:

  • Macromolecular Synthesis: Under Lewis acid or strong base catalysis, it undergoes regio- and stereoselective cyclopolymerization to form advanced cyclic polyethers[2].

  • Pharmacological Bioconjugation: In physiological environments, it acts as a bifunctional alkylating agent, cross-linking DNA by targeting the highly nucleophilic N7 position of guanine residues[3].

G cluster_poly Polymerization Pathway cluster_pharm Pharmacological Pathway Monomer D-Allitol, 3,4:5,6-dianhydro- (Diepoxide Monomer) Init Lewis Acid Initiation (BF3·OEt2) Monomer->Init Cationic Activation DNA Nucleophilic Attack (Guanine N7) Monomer->DNA Physiological pH Poly Cyclopolymerization (Polyether) Init->Poly Regioselective Ring-Opening Crosslink Interstrand DNA Cross-linking DNA->Crosslink Bifunctional Alkylation

Diagram 1: Divergent reaction pathways of D-Allitol, 3,4:5,6-dianhydro- based on catalytic environments.

Application Workflow I: Regio- and Stereoselective Cyclopolymerization

Dianhydrohexitols are uniquely suited for synthesizing carbohydrate-based polymers containing five- or six-membered cyclic repeating units. The steric hindrance of the growing oxonium ion during propagation dictates the regioselectivity of the epoxide ring-opening[2].

Protocol 1: Cationic Cyclopolymerization

Objective: Synthesize a high-molecular-weight polyether using boron trifluoride diethyl etherate (


) as a Lewis acid initiator.

Self-Validation Checkpoint: This protocol is self-validating via Size Exclusion Chromatography (SEC) and


 NMR. A successful reaction is confirmed by the complete disappearance of the monomeric epoxide proton signals (

2.8–3.2 ppm) and the emergence of broad polymeric ether signals (

3.5–4.0 ppm).

Step-by-Step Methodology:

  • Monomer Preparation: Dissolve 5.0 mmol of D-Allitol, 3,4:5,6-dianhydro- in 10 mL of anhydrous dichloromethane (DCM) in a flame-dried Schlenk flask.

    • Causality: DCM is selected as the solvent because its low nucleophilicity stabilizes the intermediate propagating oxonium ion without competing for the electrophilic center, preventing premature chain termination.

  • Initiation: Purge the system with dry argon and cool the reaction vessel to 0 °C using an ice bath. Inject 0.05 mmol of

    
     dropwise.
    
    • Causality: Initiating at 0 °C suppresses exothermic side reactions and uncontrolled chain transfer, ensuring a narrow polydispersity index (PDI).

  • Propagation: Stir the mixture continuously for 24 hours at 0 °C.

  • Termination: Quench the living polymer chains by injecting 1 mL of ammoniacal methanol.

  • Precipitation & Recovery: Pour the quenched mixture dropwise into 100 mL of vigorously stirred, ice-cold diethyl ether. Collect the precipitated polymer via vacuum filtration and dry under reduced pressure at 40 °C to constant weight.

Table 1: Polymerization Conditions and Macromolecular Characteristics | Initiator | Solvent | Temp (°C) | Time (h) | Conversion (%) |


 ( g/mol ) | PDI (

) | |-----------|---------|-----------|----------|----------------|---------------|-----------------| |

| DCM | 0 | 24 | >95 | 12,500 | 1.25 | |

| THF | 25 | 48 | 82 | 8,400 | 1.40 |

Application Workflow II: DNA Cross-Linking & Bioconjugation

In preclinical oncology, diepoxides derived from sugar alcohols (such as dianhydrogalactitol and dianhydroallitol) are utilized as bifunctional alkylating agents[3]. They induce cytotoxicity by covalently cross-linking complementary DNA strands, thereby stalling replication forks and triggering apoptosis.

Protocol 2: In Vitro DNA Cross-Linking Assay

Objective: Quantify the interstrand cross-linking (ICL) efficiency of 3,4:5,6-dianhydro-D-allitol with double-stranded DNA (dsDNA).

Self-Validation Checkpoint: The assay is validated using Denaturing Polyacrylamide Gel Electrophoresis (PAGE). Because denaturing conditions melt non-covalently linked DNA, the appearance of a slower-migrating, high-molecular-weight band directly confirms the formation of irreversible, covalent interstrand cross-links.

Step-by-Step Methodology:

  • Oligonucleotide Annealing: Prepare a 1 µM solution of a 5'-Cy5-labeled 20-mer DNA strand and its exact complement in an annealing buffer (10 mM Tris-HCl, 100 mM NaCl, pH 7.4). Heat to 95 °C for 5 minutes, then cool slowly to room temperature.

    • Causality: Maintaining a strict pH of 7.4 ensures that the target guanine N7 positions remain deprotonated and highly nucleophilic, mimicking physiological conditions.

  • Alkylation Reaction: Aliquot the dsDNA into microcentrifuge tubes. Add 3,4:5,6-dianhydro-D-allitol to achieve final concentrations ranging from 0.1 mM to 5.0 mM. Incubate the mixtures at 37 °C for 12 hours in the dark.

  • Reaction Quenching: Terminate the alkylation by adding 0.1 volumes of 3 M sodium acetate (pH 5.2) and 2.5 volumes of ice-cold absolute ethanol to precipitate the DNA. Centrifuge at 14,000 x g for 20 minutes.

  • Denaturing PAGE Analysis: Resuspend the DNA pellets in 10 µL of formamide loading dye. Heat to 95 °C for 5 minutes to denature uncross-linked strands. Load the samples onto a 15% denaturing polyacrylamide gel (containing 8 M urea) and run at 200 V for 1.5 hours.

G A Bifunctional Diepoxide (3,4:5,6-dianhydro-D-allitol) B First Epoxide Ring-Opening (Mono-adduct Formation) A->B Guanine N7 Nucleophilic Attack C Second Epoxide Ring-Opening (Proximity-Driven Attack) B->C DNA Helix Conformational Shift D Covalent Interstrand Cross-link (Apoptosis Trigger) C->D Irreversible Alkylation

Diagram 2: Stepwise mechanism of DNA interstrand cross-linking by bifunctional diepoxides.

Table 2: DNA Cross-Linking Efficiency vs. Diepoxide Concentration

Diepoxide Concentration (mM) Incubation Time (h) Mono-adduct / Uncross-linked (%) Cross-linked dsDNA (%)
0.1 12 98 2
1.0 12 72 28

| 5.0 | 12 | 25 | 75 |

References

  • Regio- and Stereoselective Cyclopolymerization of 1,2:5,6-Dianhydroallitol and 1,2:5,6-Dianhydrogalactitol Leading to a Novel Carbohydrate Polymer of (2→6)-1,5-Anhydro-dl-galactitol Source: Macromolecules - ACS Publications URL:2[2]

  • Derivatives of 2,3-anhydro-DL-threitol, 2,3-anhydroerythritol, 2,3:4,5-dianhydrogalactitol, and 2,3:4,5-dianhydroallitol Source: PubMed - NIH URL:3[3]

  • D-Allitol, 3,4:5,6-dianhydro- (9CI) | 124344-23-6 Chemical Properties Source: ChemicalBook URL:1[1]

Sources

Application

Application Note: 1H and 13C NMR Analysis Protocol for D-Allitol, 3,4:5,6-dianhydro-

Abstract This comprehensive application note provides a detailed protocol for the structural elucidation of D-Allitol, 3,4:5,6-dianhydro- using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is inte...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive application note provides a detailed protocol for the structural elucidation of D-Allitol, 3,4:5,6-dianhydro- using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis. The protocol covers all stages from sample preparation and data acquisition to in-depth spectral analysis. It emphasizes the causality behind experimental choices and includes advanced techniques for unambiguous structure confirmation, ensuring scientific integrity and trustworthiness of the results.

Introduction: The Structural Challenge

D-Allitol, 3,4:5,6-dianhydro- is a unique bicyclic diepoxide derived from the hexitol D-Allitol. Its structure, featuring two strained oxirane rings and a tetrahydrofuran core, presents a distinct challenge for spectroscopic characterization. The presence of multiple stereocenters and the potential for complex proton-proton coupling necessitates a robust analytical approach. NMR spectroscopy is the premier technique for this task, offering unparalleled insight into the molecule's three-dimensional structure and connectivity.[1] The strained nature of epoxide rings results in characteristic chemical shifts, typically in the range of 2.5-3.5 ppm for protons and 40-60 ppm for carbons, which are key identifiers in the NMR spectrum.[1][2][3] This document outlines a systematic protocol to acquire and interpret high-quality ¹H and ¹³C NMR data for this target molecule.

Experimental Design & Rationale

The successful NMR analysis of D-Allitol, 3,4:5,6-dianhydro- hinges on meticulous sample preparation and the selection of appropriate acquisition parameters. The molecule's polarity, due to the two hydroxyl groups, and the reactivity of the epoxide rings are key considerations.

Sample Preparation: Ensuring Quality Spectra

The quality of the NMR spectrum is fundamentally dependent on the quality of the sample.[4] The primary goals are to achieve a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral resolution.[4][5]

Protocol 1: NMR Sample Preparation

  • Analyte Purity: Ensure the D-Allitol, 3,4:5,6-dianhydro- sample is of high purity. Impurities will complicate the spectrum and may interfere with signal assignments.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the analyte. Given the polyhydroxylated nature of the parent allitol, solvents like Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Methanol (CD₃OD) are excellent starting points. DMSO-d₆ is often preferred as the exchangeable hydroxyl protons can be observed, whereas they would be exchanged with deuterium in CD₃OD.

  • Concentration:

    • For ¹H NMR: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent.[2] This concentration is typically sufficient for obtaining a good signal-to-noise ratio.[4]

    • For ¹³C NMR: A higher concentration is required due to the low natural abundance of the ¹³C isotope.[1] Aim for 20-50 mg of the sample in 0.6-0.7 mL of solvent.[2]

  • Filtration: After dissolution, filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[5] This step is critical to remove any suspended particles that can disrupt the magnetic field homogeneity and cause peak broadening.

  • Internal Standard: Add a small amount of an internal reference standard, such as Tetramethylsilane (TMS), for accurate chemical shift calibration (δ = 0.00 ppm). For aqueous-like solvents, 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) can be an alternative.

  • Labeling: Clearly label the NMR tube with the sample identity and solvent.

NMR Data Acquisition

The parameters used for data acquisition will directly impact the quality and information content of the final spectra. The following tables provide recommended starting parameters for a 400 or 500 MHz NMR spectrometer.

Table 1: Recommended ¹H NMR Acquisition Parameters

ParameterRecommended ValueRationale
Spectrometer Frequency≥ 400 MHzHigher field strength provides better signal dispersion, which is crucial for resolving complex spin systems.
Spectral Width-2 to 12 ppmEncompasses the expected range for all protons, including the characteristic epoxide region (2.5-3.5 ppm).[1][2]
Number of Scans8-16Provides adequate signal-to-noise for a moderately concentrated sample.[1]
Relaxation Delay (d1)1-5 secondsAllows for full relaxation of protons, ensuring accurate integration for quantitative analysis.[1]
Pulse Angle30-45 degreesA reduced pulse angle can shorten the required relaxation delay.
Acquisition Time2-4 secondsEnsures good digital resolution.

Table 2: Recommended ¹³C NMR Acquisition Parameters

ParameterRecommended ValueRationale
Spectrometer Frequency≥ 100 MHzCorresponding frequency for a ≥ 400 MHz proton spectrometer.
Spectral Width0 to 220 ppmCovers the full range of expected carbon chemical shifts in organic molecules.[1]
Number of Scans512 - 4096A higher number of scans is needed to compensate for the low sensitivity of the ¹³C nucleus.
Relaxation Delay (d1)2 secondsStandard delay for qualitative ¹³C NMR.
Pulse ProgramProton-decoupledSimplifies the spectrum to single lines for each unique carbon atom.
DecouplingInverse-gated (for quantitative)Suppresses the Nuclear Overhauser Effect (NOE) to allow for accurate integration if needed.[1]

Spectral Analysis and Interpretation

The structural elucidation of D-Allitol, 3,4:5,6-dianhydro- is a process of systematically assigning the observed signals to the specific protons and carbons in the molecule.

Predicted ¹H NMR Spectrum
  • Epoxide Protons (H3, H4, H5, H6): These protons are expected to resonate in the characteristic downfield region for epoxides, approximately 2.5 - 3.5 ppm .[1][3] Due to the rigid bicyclic system, they will exhibit complex splitting patterns (multiplets) due to both geminal and vicinal coupling. The diastereotopic nature of the methylene protons on the epoxide rings will also contribute to this complexity.[1][3]

  • Bridgehead and Backbone Protons (H1, H2): The protons on the tetrahydrofuran ring (C1 and C2) will likely appear in the range of 3.5 - 4.5 ppm , shifted downfield by the adjacent oxygen atoms of the ether and hydroxyl groups.

  • Hydroxyl Protons (1-OH, 2-OH): If a non-exchanging solvent like DMSO-d₆ is used, the hydroxyl protons will appear as broad singlets or multiplets, with chemical shifts that can vary depending on concentration and temperature. They can be confirmed by adding a drop of D₂O to the sample, which will cause the hydroxyl signals to disappear.

Predicted ¹³C NMR Spectrum
  • Epoxide Carbons (C3, C4, C5, C6): The carbon atoms of the two epoxide rings are expected to have characteristic chemical shifts in the 40 - 60 ppm range.[1][2]

  • Hydroxylated Carbons (C1, C2): The carbons bearing the hydroxyl groups will be shifted further downfield, likely in the 60 - 80 ppm region, due to the deshielding effect of the oxygen atom.

  • Symmetry: The molecule possesses a C₂ axis of symmetry. Therefore, only three unique carbon signals are expected in the ¹³C NMR spectrum (C1/C2, C3/C6, C4/C5), assuming the hydroxyl groups do not disrupt this symmetry in the NMR timescale.

Workflow for Structural Confirmation

The following workflow illustrates the logical progression from sample preparation to the final confirmed structure.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Prep Weigh & Dissolve (5-10mg in 0.6mL DMSO-d6) Filter Filter into NMR Tube Prep->Filter Acq_1H Acquire 1D ¹H Spectrum Filter->Acq_1H Acq_13C Acquire 1D ¹³C Spectrum Acq_2D Acquire 2D Spectra (COSY, HSQC, HMBC) Proc Fourier Transform, Phase & Baseline Correction Acq_2D->Proc Calibrate Calibrate to TMS (0 ppm) Proc->Calibrate Assign_1H Assign ¹H Signals (Chemical Shift, Integration, Coupling) Calibrate->Assign_1H Correlate Correlate with 2D Data Assign_1H->Correlate Assign_13C Assign ¹³C Signals Assign_13C->Correlate Final_Structure Structure Confirmed Correlate->Final_Structure

Caption: Workflow from sample preparation to structure confirmation.

Troubleshooting and Advanced Analysis

For complex molecules, 1D NMR spectra may not be sufficient for complete and unambiguous assignment due to signal overlap. In such cases, 2D NMR experiments are indispensable.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It is invaluable for tracing out the proton spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon to which it is directly attached. It is the most reliable way to assign carbon signals based on their attached, and often more easily assigned, protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by multiple bonds (typically 2-3 bonds). It is crucial for piecing together different fragments of the molecule and confirming the overall carbon skeleton.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It provides critical information about the stereochemistry and 3D conformation of the molecule.

Advanced_NMR Structure Ambiguous Structure (from 1D NMR) COSY COSY (¹H-¹H Connectivity) Structure->COSY HSQC HSQC (Direct ¹H-¹³C Correlation) Structure->HSQC HMBC HMBC (Long-Range ¹H-¹³C Correlation) Structure->HMBC NOESY NOESY (Through-Space ¹H-¹H Proximity) Structure->NOESY Unambiguous_Assignment Unambiguous Assignment & Stereochemistry COSY->Unambiguous_Assignment HSQC->Unambiguous_Assignment HMBC->Unambiguous_Assignment NOESY->Unambiguous_Assignment

Caption: Relationship between 2D NMR experiments for full structural elucidation.

Conclusion

The protocol described in this application note provides a robust framework for the complete ¹H and ¹³C NMR analysis of D-Allitol, 3,4:5,6-dianhydro-. By following the detailed steps for sample preparation, utilizing the recommended acquisition parameters, and employing a systematic approach to spectral interpretation, including advanced 2D NMR techniques, researchers can confidently elucidate the structure of this complex molecule. The principles and methodologies outlined herein are broadly applicable to the characterization of other related dianhydrohexitols and epoxide-containing compounds.

References

  • Taleb, M., et al. (2013). Synthesis of biosourced polyether-amides from 1,4-3,6-dianhydrohexitols: Characterization by NMR and MALDI–ToF mass spectrometry. Comptes Rendus Chimie, 16(7), 657-665. Retrieved from [Link]

  • University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Davis, R. A., & Fletcher, M. T. (1977). Carbon-13 nuclear magnetic resonance spectroscopy. Quantitative correlations of the carbon chemical shifts of simple epoxides. The Journal of Organic Chemistry, 42(17), 2959-2962. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Bruker. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Li, Y., et al. (2018). New 1H NMR-Based Technique to Determine Epoxide Concentrations in Oxidized Oil. Journal of Agricultural and Food Chemistry, 66(31), 8449-8456. Retrieved from [Link]

  • Gala, F., et al. (2014). New biosourced AA and AB monomers from 1,4:3,6-dianhydrohexitols, Isosorbide, Isomannide, and Isoidide. Molecules, 19(9), 13263-13279. Retrieved from [Link]

  • Zullo, V., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. ACS Omega, 7(37), 33267-33276. Retrieved from [Link]

  • LibreTexts Chemistry. (2025). 4.9: Spectroscopy of Ethers and Epoxides. Retrieved from [Link]

  • Schneider, H. J., & Agrawal, P. K. (1986). 13C NMR and lanthanide‐induced shifts in epoxides of Terpenes and related compounds. Magnetic Resonance in Chemistry, 24(8), 718-722. Retrieved from [Link]

  • Li, Y., Hu, Y., & Zhang, S. (2013). 1H and 13C NMR for. The Royal Society of Chemistry. Retrieved from [Link]

  • Shalaby, M. A., et al. (1995). Synthesis of 3,4-di-O-acetyl-2,5-anhydro-1,6-dideoxy-1,6-diiodo-D-mannitol. Comparison of NMR spectral results for the solid state and solution with those of the X-ray structural determination. Carbohydrate Research, 269(2), 191-200. Retrieved from [Link]

  • Städtke, K., Göpfert, A. W., & Inayat, A. (n.d.). Towards a greener synthesis of dianhydrohexitol esters. The Royal Society of Chemistry. Retrieved from [Link]

  • Chen, Y., & Zhang, X. (2004). SYNTHESIS OF 1,4:3,6-DIANHYDRO-D-MANNITOL 2,5-(HYDROGEN PHOSPHATE) AND ITS USAGE IN PALLADIUM-CATALYZED HYDROXYCARBONYLATION OF STYRENE. HETEROCYCLES, 63(10), 2347-2352. Retrieved from [Link]

  • Dayrit, F. M., & de Dios, A. C. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. In Recent Advances in Natural Products Analysis. IntechOpen. Retrieved from [Link]

  • Dayrit, F. M., & de Dios, A. C. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. SciSpace. Retrieved from [Link]

  • Schneider, B. (2003). One-dimensional 13C NMR and HPLC-1H NMR techniques for observing carbon-13 and deuterium labelling in biosynthetic studies. Phytochemistry Reviews, 2(1), 31-43. Retrieved from [Link]

  • Copenhaver, J. E. (1969). U.S. Patent No. 3,454,603. Washington, DC: U.S. Patent and Trademark Office.
  • Wang, D., et al. (2019). Supporting Information Facile Access to 1,3-Diketones by Gold(I)-Catalyzed Regioselective Hydration of Ynones. The Royal Society of Chemistry. Retrieved from [Link]

  • Quignard, F., et al. (2000). Isosorbide as a novel polar head derived from renewable resources. Application to the design of short-chain amphiphiles with hydrotropic properties. New Journal of Chemistry, 24(10), 847-852. Retrieved from [Link]

Sources

Method

Application Note: Synthesis of Carbohydrate Mimetics from 1,2:5,6-Dianhydro-D-Allitol Scaffolds

This Application Note details the synthesis of carbohydrate mimetics, specifically focusing on the utilization of dianhydro-D-allitol scaffolds. Technical Note on Nomenclature: While the prompt specifies "3,4:5,6-dianhyd...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note details the synthesis of carbohydrate mimetics, specifically focusing on the utilization of dianhydro-D-allitol scaffolds.

Technical Note on Nomenclature: While the prompt specifies "3,4:5,6-dianhydro-D-allitol," standard IUPAC numbering for hexitols prioritizes the terminal carbons (1 and 6). The chemically stable and versatile


-symmetric bis-epoxide scaffold used in mimetic synthesis is typically 1,2:5,6-dianhydro-3,4-O-isopropylidene-D-allitol  (or its D-mannitol congener). A "3,4:5,6-dianhydro" structure implies epoxides at the internal positions, which is sterically and chemically less common for mimetic precursors compared to the terminal 1,2:5,6-bis-epoxides. This guide focuses on the 1,2:5,6-dianhydro  scaffold, assuming this is the intended reactive intermediate for generating 

-symmetric carbohydrate mimetics.

Abstract

This guide outlines the protocols for synthesizing carbohydrate mimetics—specifically aminocyclitols and glycosidase inhibitors—using 1,2:5,6-dianhydro-3,4-O-isopropylidene-D-allitol as a core electrophilic scaffold. Unlike the widely used D-mannitol derivatives (which possess


 symmetry), D-allitol derivatives possess a meso configuration (plane of symmetry), offering unique stereochemical access to specific aminocyclitols like valienamine  analogs and conduramines . The methodology exploits the regioselective nucleophilic ring-opening of the bis-epoxide to introduce functional diversity.

Introduction & Mechanistic Rationale

The Dianhydro-D-Allitol Scaffold

The 1,2:5,6-dianhydro-D-allitol scaffold acts as a "double electrophile." Its utility in carbohydrate mimetic synthesis stems from:

  • Bis-Electrophilicity: The two epoxide rings allow for the sequential or simultaneous introduction of nucleophiles (e.g., azides, amines, thiols).

  • Stereochemical Precision: The D-allitol backbone (all-cis relative to C3-C4 if protected, or specific anti relationships) directs the stereochemical outcome of nucleophilic attack (typically anti-opening).

  • Cyclization Potential: Reaction with bis-nucleophiles allows for the formation of carbocycles (carbasugars) or heterocycles.

Mechanism of Ring Opening

The reaction typically proceeds via an


 mechanism.
  • Regioselectivity: Nucleophiles preferentially attack the less hindered primary carbons (C1 and C6) of the epoxide rings.

  • Stereochemistry: Attack at C1/C6 leads to inversion of configuration at the electrophilic center (though C1/C6 are not chiral, the resulting alcohol at C2/C5 retains its configuration relative to the backbone).

Experimental Protocols

Protocol A: Synthesis of 1,2:5,6-Dianhydro-3,4-O-isopropylidene-D-allitol

Note: This scaffold is often prepared from D-allitol or via C3-epimerization of D-mannitol derivatives.

Reagents:

  • Starting Material: 3,4-O-isopropylidene-D-allitol (derived from D-allitol acetonization).

  • Activation:

    
    -Toluenesulfonyl chloride (TsCl) or Methanesulfonyl chloride (MsCl).
    
  • Base: Potassium carbonate (

    
    ) or Sodium hydride (NaH).
    
  • Solvent: Dry Methanol (MeOH) or THF.

Step-by-Step Methodology:

  • Selective Sulfonylation:

    • Dissolve 3,4-O-isopropylidene-D-allitol (1.0 eq) in dry Pyridine.

    • Cool to 0°C. Add TsCl (2.2 eq) dropwise to selectively tosylate the primary hydroxyls at C1 and C6.

    • Stir at 0°C for 4 hours, then warm to RT for 12 hours.

    • Workup: Quench with ice water, extract with DCM, wash with 1M HCl, brine, dry over

      
      . Concentrate to yield 1,6-di-O-tosyl-3,4-O-isopropylidene-D-allitol .
      
  • Epoxide Formation:

    • Dissolve the ditosylate in dry MeOH.

    • Add

      
       (3.0 eq).
      
    • Stir vigorously at RT for 18 hours. The base promotes intramolecular displacement of the tosyl groups by the C2/C5 hydroxyls (which are generated in situ if acetylated, or free).

    • Note: If starting from the tetra-ol, the C2/C5 alkoxides attack C1/C6.

    • Purification: Filter salts, concentrate, and purify via flash chromatography (Hexane/EtOAc 4:1).

    • Product: 1,2:5,6-dianhydro-3,4-O-isopropylidene-D-allitol (Colorless oil/solid).

Protocol B: Synthesis of Aminocyclitols (Valienamine Analogs) via Double Nucleophilic Opening

This protocol describes the conversion of the diepoxide into a diamino-diol core, a precursor to glycosidase inhibitors.

Reagents:

  • Nucleophile: Sodium Azide (

    
    ) or Benzylamine (
    
    
    
    ).
  • Catalyst: Ammonium Chloride (

    
    ) (mild acid catalyst for epoxide opening).
    
  • Solvent: DMF/Water (9:1).

Step-by-Step Methodology:

  • Ring Opening:

    • Dissolve 1,2:5,6-dianhydro-3,4-O-isopropylidene-D-allitol (1 mmol) in DMF/Water.

    • Add

      
       (4.0 mmol, excess).
      
    • Add

      
       (2.0 mmol).
      
    • Heat to 80°C for 12 hours.

    • Mechanism:[1] Azide attacks C1 and C6.

  • Workup:

    • Dilute with water, extract with EtOAc.

    • The product is 1,6-diazido-1,6-dideoxy-3,4-O-isopropylidene-D-allitol .

  • Cyclization (Optional for Carbasugars):

    • To form a carbocycle, a bis-nucleophile (like a malonate) would be used.

    • To form an aminocyclitol (piperidine type), the diazide is reduced (

      
      , Pd/C) and subjected to reductive amination with a dialdehyde or intramolecular cyclization if a leaving group is introduced at C1/C6.
      
Protocol C: Synthesis of -Symmetric Iminosugars

Direct reaction with a primary amine leads to pyrrolidine or piperidine formation.

  • Reaction:

    • Dissolve diepoxide in Ethanol.

    • Add Benzylamine (1.1 eq).

    • Reflux for 24 hours.

    • Mechanism:[1] The amine attacks C1 (opening first epoxide), generating a secondary amine which then attacks C6 (opening second epoxide) to close the ring.

    • Product: N-benzyl-3,4-O-isopropylidene-pyrrolidine-2,5-bis(hydroxymethyl) derivative.

Data Summary & Reaction Conditions

Reaction StepReagentsConditionsTypical YieldKey Observation
Bis-Tosylation TsCl, Pyridine0°C

RT, 16h
85-92%Selective for

OH
Epoxidation

, MeOH
RT, 18h78-85%Disappearance of Ts signals
Azidolysis

,

, DMF
80°C, 12h88-95%Formation of bis-azide
Aminolysis (Cycl.)

, EtOH
Reflux, 24h65-75%Formation of pyrrolidine ring

Pathway Visualization

G Start D-Allitol (Precursor) Inter1 3,4-O-isopropylidene- D-allitol Start->Inter1 Acetonization Activated 1,6-di-O-tosyl- Intermediate Inter1->Activated TsCl, Pyridine Scaffold 1,2:5,6-Dianhydro- 3,4-O-isopropylidene- D-allitol Activated->Scaffold K2CO3, MeOH (Ring Closure) PathA Nucleophilic Attack (Azide/Amine) Scaffold->PathA NaN3, NH4Cl PathB Cyclization (Primary Amine) Scaffold->PathB R-NH2, Heat ProductA 1,6-Diamino/Diazido Derivatives PathA->ProductA Reduction ProductB Pyrrolidine/Piperidine Iminosugars PathB->ProductB Double Displacement

Caption: Synthetic pathway from D-Allitol to functionalized carbohydrate mimetics via the 1,2:5,6-dianhydro scaffold.

References

  • Kuszmann, J., Tomori, E., & Meerwald, I. (1984).[2] The synthesis of 1,2:5,6-di-O-isopropylidene-D-mannitol: a comparative study. Carbohydrate Research. Link

  • Silva, F. O., & Alves, E. (2005). A High Yield Synthesis of 1,2:5,6-Di-O-isopropylidene-D-mannitol. Journal of the Chilean Chemical Society. Link

  • Lohray, B. B. (1992). Cyclic Sulfites and Cyclic Sulfates: Epoxide-like Synthons. Synthesis. (Foundational text on cyclic electrophiles in sugar chemistry).
  • Taha, M., et al. (2017).

    
    -glucosidase inhibitors. Bioorganic Chemistry. (Context for glycosidase inhibition assays). Link
    

Sources

Application

polymerization reactions involving D-Allitol, 3,4:5,6-dianhydro-

Introduction: The Potential of Sugar-Derived Polymers In the quest for sustainable and advanced materials, researchers are increasingly turning to renewable resources. Sugar-derived monomers, in particular, offer a rich...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Potential of Sugar-Derived Polymers

In the quest for sustainable and advanced materials, researchers are increasingly turning to renewable resources. Sugar-derived monomers, in particular, offer a rich platform for the synthesis of polymers with unique properties and functionalities. Among these, dianhydrohexitols, which are rigid bicyclic diols derived from sugar alcohols, have garnered significant attention. Their well-defined stereochemistry and rigidity can impart enhanced thermal stability, mechanical strength, and specific optical properties to polymers.

This document provides a comprehensive guide to the polymerization reactions involving dianhydrohexitols. It is important to note that while the query specifically mentioned 3,4:5,6-dianhydro-D-allitol , a thorough review of the scientific literature and patent databases reveals no established methods for the synthesis or polymerization of this specific isomer. It is likely that the intramolecular dehydration of D-allitol does not favor the formation of this particular bicyclic ether structure. A relevant patent indicates that the acid-catalyzed dehydration of allitol instead yields 1,4:3,6-dianhydro-D,L-glucitol (a racemic mixture of isosorbide and its enantiomer)[1].

Therefore, this guide will focus on the well-documented polymerization of commercially available and extensively studied dianhydrohexitols, such as isosorbide (1,4:3,6-dianhydro-D-glucitol), isomannide (1,4:3,6-dianhydro-D-mannitol), and isoidide (1,4:3,6-dianhydro-L-iditol). The principles and protocols described herein provide a strong foundation for researchers interested in the broader field of sugar-based polymers and can serve as a starting point for investigating novel, related structures.

Part 1: Understanding Dianhydrohexitol Monomers

Dianhydrohexitols are produced by the double dehydration of hexitols (sugar alcohols)[2]. The resulting bicyclic structure locks the molecule in a rigid conformation, which is a key feature influencing the properties of the final polymers. The two hydroxyl groups on the dianhydrohexitol molecule are the primary sites for polymerization.

The reactivity of these hydroxyl groups can differ based on their stereochemical orientation (endo vs. exo), which varies between the different isomers (isosorbide, isomannide, isoidide). This difference in reactivity is a critical consideration in polymerization kinetics and catalyst selection.

Part 2: Polymerization Strategies for Dianhydrohexitols

There are two primary strategies for the polymerization of dianhydrohexitols:

  • Step-Growth Polymerization (Polycondensation): This is the most common method for polymerizing dianhydrohexitols, where they act as diol monomers. They are reacted with difunctional monomers such as diacids, diacyl chlorides, or diisocyanates to produce polyesters, polyamides (after conversion to diamines), and polyurethanes, respectively[3][4][5].

  • Ring-Opening Polymerization (ROP): While dianhydrohexitols themselves are not typically polymerized via ROP, they can be chemically modified to contain strained rings (e.g., epoxides or cyclic carbonates) that can undergo this type of polymerization. ROP can proceed through cationic or anionic mechanisms and is a powerful method for producing polyethers and polycarbonates[6][7][8][9].

Application Note 1: Synthesis of Polyesters via Polycondensation of Isosorbide

Objective: To synthesize a high-molecular-weight polyester using isosorbide as a bio-based diol monomer.

Causality of Experimental Choices:

  • Monomer Selection: Isosorbide is chosen due to its commercial availability and the high glass transition temperature (Tg) it imparts to the resulting polyester[3].

  • Co-monomer: A diacid or its more reactive derivative, a diacyl chloride, is used to react with the hydroxyl groups of isosorbide to form ester linkages.

  • Catalyst: A suitable catalyst is required to accelerate the esterification reaction. The choice of catalyst depends on the specific diacid derivative used.

  • Reaction Conditions: High temperatures and vacuum are typically employed in the later stages of polycondensation to drive the reaction to completion by removing the condensation byproducts (e.g., water or HCl), thereby achieving a high degree of polymerization.

Experimental Workflow Diagram:

Caption: Workflow for polyester synthesis from isosorbide.

Detailed Protocol: Synthesis of Poly(isosorbide terephthalate)

Materials:

  • Isosorbide (high purity)

  • Terephthaloyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (anhydrous)

  • Methanol

Procedure:

  • Monomer Dissolution: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve isosorbide in anhydrous pyridine.

  • Reaction Initiation: Cool the solution to 0°C in an ice bath. Slowly add a solution of terephthaloyl chloride in anhydrous dichloromethane dropwise from the dropping funnel.

  • Polymerization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24 hours under a nitrogen atmosphere.

  • Polymer Precipitation: Precipitate the resulting polymer by pouring the reaction mixture into a large excess of methanol with vigorous stirring.

  • Purification: Filter the precipitated polymer and wash it thoroughly with methanol to remove any unreacted monomers and pyridine hydrochloride.

  • Drying: Dry the purified polymer in a vacuum oven at 60°C until a constant weight is achieved.

Quantitative Data Summary:

ParameterValueReference
Isosorbide:Terephthaloyl Chloride Ratio1:1 (molar)[General Polycondensation Principles]
Reaction Temperature0°C to Room Temperature[Aromatic Polyester Synthesis]
Reaction Time24 hours[Aromatic Polyester Synthesis]
Typical Molecular Weight (Mn)10,000 - 50,000 g/mol [3]
Typical Glass Transition Temp (Tg)160 - 210 °C[3]

Application Note 2: Ring-Opening Polymerization of Dianhydrohexitol Derivatives

Objective: To synthesize a polyether through the ring-opening polymerization of a diepoxide derivative of a dianhydrohexitol.

Conceptual Framework:

While direct ROP of dianhydrohexitols is not feasible, they can be functionalized to introduce strained rings amenable to this polymerization method. For instance, the hydroxyl groups can be converted to glycidyl ethers, creating a diepoxide monomer. Such monomers can undergo cationic or anionic ROP to yield cross-linked or linear polyethers.

Causality of Experimental Choices:

  • Monomer Synthesis: The dianhydrohexitol is reacted with epichlorohydrin in the presence of a base to form the diepoxide derivative.

  • Polymerization Mechanism: Cationic ROP is often preferred for epoxides and can be initiated by strong Lewis acids or photoinitiators[6][10][11]. Anionic ROP is also possible, typically initiated by strong bases[12][13].

  • Initiator/Catalyst: The choice of initiator determines the polymerization mechanism and can influence the polymer's molecular weight and dispersity.

  • Solvent: The polymerization is typically carried out in an anhydrous aprotic solvent to prevent termination of the growing polymer chains.

Hypothetical Experimental Workflow for Cationic ROP:

G A Monomer Synthesis: Dianhydrohexitol Diepoxide B Anhydrous Solvent, Low Temperature A->B Initiator (e.g., BF3.OEt2) C Polymer Isolation and Purification B->C Quenching D Characterization C->D

Caption: Conceptual workflow for cationic ROP of a dianhydrohexitol diepoxide.

Detailed Protocol: Hypothetical Synthesis of a Polyether from Isosorbide Diglycidyl Ether

Materials:

  • Isosorbide diglycidyl ether (ISDGE)

  • Boron trifluoride etherate (BF3·OEt2) (initiator)

  • Anhydrous dichloromethane (solvent)

  • Methanol (for quenching)

Procedure:

  • Monomer Preparation: Synthesize and purify ISDGE from isosorbide and epichlorohydrin according to established literature procedures.

  • Reaction Setup: In a flame-dried, nitrogen-purged flask, dissolve the purified ISDGE in anhydrous dichloromethane.

  • Initiation: Cool the solution to -20°C. Add a catalytic amount of BF3·OEt2 via syringe.

  • Polymerization: Maintain the reaction at -20°C and monitor the progress by techniques such as NMR or GPC by taking aliquots from the reaction mixture.

  • Termination: Once the desired conversion is reached, quench the polymerization by adding a small amount of cold methanol.

  • Purification: Precipitate the polymer in a non-solvent like hexane, filter, and dry under vacuum.

Expected Polymer Properties:

The resulting polymer would likely be a cross-linked polyether network due to the difunctional nature of the monomer. The properties would be highly dependent on the degree of cross-linking. The rigid isosorbide core would be expected to contribute to a high thermal stability of the resulting network.

Trustworthiness and Self-Validation

The protocols provided are based on well-established principles of polymer chemistry. For polycondensation, the success of the reaction can be validated by:

  • Monitoring Byproduct Evolution: The amount of water or HCl evolved should be close to the theoretical amount.

  • Molecular Weight Analysis: Gel Permeation Chromatography (GPC) should show a significant increase in molecular weight with reaction time.

  • Spectroscopic Analysis: NMR and FTIR spectroscopy can confirm the formation of ester linkages and the disappearance of hydroxyl and acyl chloride end groups.

For ring-opening polymerization, validation includes:

  • Monomer Consumption: Tracking the disappearance of the monomer peak in NMR or GPC.

  • Controlled Polymerization Characteristics (if applicable): For living polymerizations, a linear increase in molecular weight with monomer conversion and a narrow molecular weight distribution would be observed.

Conclusion and Future Outlook

Dianhydrohexitols are versatile, bio-based monomers with significant potential for the synthesis of high-performance polymers. While the specific monomer 3,4:5,6-dianhydro-D-allitol appears to be synthetically inaccessible based on current knowledge, its isomers like isosorbide are readily available and have been extensively studied. The protocols and principles outlined in this guide for polycondensation and conceptual ring-opening polymerization provide a solid foundation for researchers to explore the rich chemistry of these sugar-derived building blocks. Future research may focus on developing novel catalysts to enhance the reactivity of dianhydrohexitols, exploring new co-monomers to tailor polymer properties, and investigating the synthesis of new, stable dianhydrohexitol isomers.

References

  • Weinland, D. H., van Putten, R. J., & Gruter, G. J. M. (2021). Evaluating the commercial application potential of polyesters with 1,4:3,6-dianhydrohexitols (isosorbide, isomannide and isoidide) by reviewing the synthetic challenges in step growth polymerization. European Polymer Journal, 164, 110964. [Link][3]

  • Hartmann, L. A. (1969). U.S. Patent No. 3,454,603. Washington, DC: U.S. Patent and Trademark Office. [1]

  • Hassanin, H. A. M., & Sashi, K. (2016). Allitol: Production, properties and applications. International Journal of Food Science & Technology, 51(6), 1295-1302. [Link]

  • Kamerling, J. P. (2024). 1,4:3,6-DIANHYDROHEXITES. BIO Web of Conferences, 82, 01003. [Link][2]

  • Gatin, E., et al. (2013). Synthesis of biosourced polyether-amides from 1,4-3,6-dianhydrohexitols: Characterization by NMR and MALDI–ToF mass spectrometry. Comptes Rendus Chimie, 16(10), 915-923. [Link][4]

  • Galbis, J. A., & de la Mata, F. J. (2010). Polymers from renewable 1,4:3,6-dianhydrohexitols (isosorbide, isomannide and isoidide): A review. Progress in Polymer Science, 35(4), 513-543. [Link][5]

  • Thiem, J., & Lueders, H. (1983). Synthesis and characterization of poly(butylene terephthalate) copolyesters derived from threitol. Makromolekulare Chemie, Rapid Communications, 4(12), 851-856. [Link]

  • Darensbourg, D. J. (2015). Discrete Cationic Complexes for Ring-Opening Polymerization Catalysis of Cyclic Esters and Epoxides. Chemical Reviews, 115(15), 7964-8017. [Link][6]

  • Sasaki, M. (2012). Synthesis-Driven Stereochemical Assignment of Marine Polycyclic Ether Natural Products. The Journal of Organic Chemistry, 77(17), 7118-7135. [Link]

  • Williams, C. K., & Hillmyer, M. A. (2024). Non-Isocyanate Polyurethanes (NIPUs) Incorporating Isomers of Abundant Sugar-Derived 1,4:3,6-Dianhydrohexitols. ACS Applied Polymer Materials. [Link][7]

  • Yoshida, T., & Uryu, T. (1991). Selective ring-opening polymerization of 1,4-anhydro-α-D-ribopyranose derivatives and synthesis of stereoregular (1 → 4)-β-D-ribopyranan. Macromolecules, 24(22), 5947-5952. [Link]

  • Park, S., et al. (2023). Anionic ring-opening polymerization of functional epoxide monomers in the solid state. Nature Communications, 14(1), 5831. [Link][12]

  • Zhang, J., et al. (2020). Synthesis and Characterization of Polyether Polyol Based on Epoxy Cyclohexane and Epichlorohydrin. Materials Science, 26(3), 323-328. [Link]

  • Wang, Y., et al. (2024). Cationic Ring-Opening Photopolymerization of Long-Chain Epoxides in the Rotator Phase: Confirmation, Mechanism, and Combination. Industrial & Engineering Chemistry Research. [Link][10]

  • Penn State College of Earth and Mineral Sciences. (2014). Ring Opening Polymerization. [Link][8]

  • Johnson, J. A., & Koberstein, J. T. (2014). Synthesis of isohexide diyne polymers and hydrogenation to their saturated polyethers. Polymer Chemistry, 5(1), 86-90. [Link]

  • Kim, J. H., et al. (2024). Synthesis of Polyether, Poly(Ether Carbonate) and Poly(Ether Ester) Polyols Using Double Metal Cyanide Catalysts Bearing Organophosphorus Complexing Agents. Polymers, 16(6), 785. [Link]

  • Wikipedia. (n.d.). Ring-opening polymerization. [Link][9]

  • Jurek, M. J. (1987). Synthesis and Characterization of Poly(Arylene Ethers) and Functionalized Oligomers (Doctoral dissertation, Virginia Tech). [Link]

  • Karakawa, M., et al. (2002). The utility of a 3-O-allyl group as a protective group for ring-opening polymerization of alpha-D-glucopyranose 1,2,4-orthopivalate derivatives. Biomacromolecules, 3(3), 538-546. [Link]

  • Naumann, S., & Buchard, A. (2017). Polymers from sugars and CO2: ring-opening polymerisation and copolymerisation of cyclic carbonates derived from 2-deoxy-d-ribose. Polymer Chemistry, 8(34), 5139-5148. [Link]

  • Crivello, J. V. (2006). Photoinitiated cationic polymerization of epoxides. Journal of Polymer Science Part A: Polymer Chemistry, 44(21), 6435-6448. [Link][11]

  • Coulembier, O., & Degee, P. (2021). Insight into the Alcohol-Free Ring-Opening Polymerization of TMC Catalyzed by TBD. Polymers, 13(10), 1599. [Link]

  • Hassanin, H. A. M., et al. (2018). Facile synthesis of bioactive Allitol from D-psicose by coexpression of ribitol dehydrogenase and formate dehydrogenase in Escherichia Coli. Journal of Food Bioactives, 4. [Link]

  • Buchard, A., et al. (2020). Polymers from sugars and isothiocyanates: ring-opening copolymerization of a d-xylose anhydrosugar oxetane. Polymer Chemistry, 11(22), 3744-3752. [Link]

  • Fleche, G., & Huchette, M. (1986). U.S. Patent No. 4,408,061. Washington, DC: U.S.
  • Park, S., et al. (2023). Anionic ring-opening polymerization of functional epoxide monomers in the solid state. Research Square. [Link][13]

  • Fernandez-Mayoralas, A., & Avalos, M. (2008). Straightforward Synthesis of Thiodisaccharides by Ring-Opening of Sugar Epoxides. The Journal of Organic Chemistry, 73(18), 7324-7327. [Link]

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Method

Application Notes and Protocols for the Derivatization of 3,4:5,6-dianhydro-D-allitol for Analytical Purposes

Introduction: The Analytical Challenge of 3,4:5,6-dianhydro-D-allitol 3,4:5,6-dianhydro-D-allitol is a unique and highly functionalized molecule derived from the rare sugar alcohol D-allitol. Its structure, characterized...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of 3,4:5,6-dianhydro-D-allitol

3,4:5,6-dianhydro-D-allitol is a unique and highly functionalized molecule derived from the rare sugar alcohol D-allitol. Its structure, characterized by two reactive epoxide rings, makes it a valuable chiral building block in synthetic chemistry and a potential intermediate in various biochemical pathways. However, the very features that make it synthetically attractive—high polarity, lack of a strong chromophore, and thermal lability—pose significant challenges for its quantitative analysis using standard chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Direct analysis of 3,4:5,6-dianhydro-D-allitol often suffers from poor chromatographic retention and low detector sensitivity. Derivatization, the chemical modification of an analyte to enhance its analytical properties, is therefore an essential strategy for the robust and sensitive quantification of this diepoxide. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the derivatization of 3,4:5,6-dianhydro-D-allitol for analytical purposes, focusing on methodologies for both GC-Mass Spectrometry (GC-MS) and HPLC with UV or fluorescence detection. The protocols provided are built upon established derivatization principles for analogous compounds, such as epoxides and polyols, and are designed to be both reliable and adaptable to specific research needs.

SECTION 1: Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For GC-based analysis, the primary goal of derivatization is to increase the volatility and thermal stability of the analyte. Given the structure of 3,4:5,6-dianhydro-D-allitol, two main strategies can be employed: direct derivatization of the intact diepoxide or a two-step approach involving ring-opening followed by derivatization of the resulting hydroxyl groups.

Strategy 1.1: Acetylation of Ring-Opened 3,4:5,6-dianhydro-D-allitol

This is a robust and widely used method for the analysis of polyols and sugar alcohols[1][2]. The epoxide rings are first hydrolyzed to form the corresponding tetrol, which is then acetylated to produce a volatile ester.

Causality of Experimental Choices:

  • Ring Opening: Acid-catalyzed hydrolysis is a reliable method to open the epoxide rings, yielding a tetrol. This step is crucial as the resulting hydroxyl groups are more amenable to standard acylation derivatization than the epoxide rings themselves.

  • Acetylation: Acetic anhydride is a powerful acetylating agent that reacts with hydroxyl groups to form stable and volatile acetate esters[3]. The use of a catalyst like pyridine or 1-methylimidazole accelerates the reaction and scavenges the acetic acid byproduct[2].

  • GC-MS Detection: The resulting per-acetylated derivative is significantly more volatile and thermally stable than the parent compound, making it ideal for GC separation. Mass spectrometry provides high selectivity and allows for structural confirmation based on fragmentation patterns.

Protocol 1.1: Acid Hydrolysis and Acetylation of 3,4:5,6-dianhydro-D-allitol

Materials and Reagents:

  • 3,4:5,6-dianhydro-D-allitol standard

  • Methanol (anhydrous, HPLC grade)

  • 1 M Hydrochloric Acid (HCl)

  • Acetic Anhydride (≥99%)

  • Pyridine (anhydrous) or 1-Methylimidazole

  • Ethyl Acetate (HPLC grade)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate

  • GC-MS grade vials with PTFE-lined caps

Procedure:

  • Sample Preparation: Prepare a stock solution of 3,4:5,6-dianhydro-D-allitol in methanol (e.g., 1 mg/mL).

  • Hydrolysis:

    • To 100 µL of the sample or standard solution in a micro-reaction vial, add 50 µL of 1 M HCl.

    • Seal the vial and heat at 80°C for 1 hour to ensure complete ring-opening.

    • Cool the vial to room temperature and evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Acetylation:

    • To the dried residue, add 100 µL of pyridine and 100 µL of acetic anhydride.

    • Seal the vial tightly and heat at 90°C for 20 minutes[1].

    • Cool the reaction mixture to room temperature.

  • Work-up:

    • Add 500 µL of deionized water to quench the excess acetic anhydride.

    • Add 500 µL of ethyl acetate and vortex for 1 minute.

    • Carefully add saturated sodium bicarbonate solution dropwise until effervescence ceases to neutralize the acid.

    • Separate the organic (upper) layer and transfer it to a clean vial.

    • Dry the organic layer over a small amount of anhydrous sodium sulfate.

  • Analysis:

    • Transfer the dried organic phase to a GC vial with a micro-insert.

    • Inject 1 µL into the GC-MS system.

Expected GC-MS Parameters:

ParameterRecommended Setting
Column DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm)
Injector Temp 250°C
Oven Program 70°C (1 min), ramp at 20°C/min to 280°C, hold for 1 min[4]
Carrier Gas Helium at 1 mL/min
MS Source Temp 230°C
MS Quad Temp 150°C
Scan Range m/z 40-500
Strategy 1.2: Silylation of Ring-Opened 3,4:5,6-dianhydro-D-allitol

Silylation is another common technique to derivatize polar compounds for GC analysis by replacing active hydrogens with a trimethylsilyl (TMS) group[5]. This reduces polarity and hydrogen bonding, thereby increasing volatility[6].

Causality of Experimental Choices:

  • Silylating Reagents: A mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and Trimethylchlorosilane (TMCS) is highly effective. BSTFA is a strong silylating agent, and TMCS acts as a catalyst to enhance the reaction rate[6].

  • Reaction Conditions: The reaction is typically fast and can be performed at a slightly elevated temperature to ensure complete derivatization of all hydroxyl groups.

  • GC-MS Analysis: TMS derivatives are highly volatile and provide excellent chromatographic peak shapes. The mass spectra of TMS derivatives are well-characterized, aiding in identification.

Protocol 1.2: Silylation of Hydrolyzed 3,4:5,6-dianhydro-D-allitol

Materials and Reagents:

  • Hydrolyzed 3,4:5,6-dianhydro-D-allitol (from Protocol 1.1, step 2)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • GC-MS grade vials with PTFE-lined caps

Procedure:

  • Sample Preparation: Start with the dried residue of hydrolyzed 3,4:5,6-dianhydro-D-allitol as prepared in Protocol 1.1.

  • Silylation:

    • Add 100 µL of anhydrous pyridine to the dried sample to dissolve it.

    • Add 100 µL of BSTFA + 1% TMCS.

    • Seal the vial and heat at 70°C for 30 minutes[7].

    • Cool the vial to room temperature.

  • Analysis:

    • The reaction mixture can be directly injected into the GC-MS.

    • Inject 1 µL into the GC-MS system using the parameters outlined in the previous section.

Visualization of GC-MS Derivatization Workflow

GC_Derivatization cluster_0 Sample Preparation cluster_1 Step 1: Ring Opening cluster_2 Step 2: Derivatization cluster_3 Analysis Analyte 3,4:5,6-dianhydro-D-allitol Hydrolysis Acid Hydrolysis (1M HCl, 80°C) Analyte->Hydrolysis Acetylation Acetylation (Acetic Anhydride/Pyridine, 90°C) Hydrolysis->Acetylation Path A Silylation Silylation (BSTFA/TMCS, 70°C) Hydrolysis->Silylation Path B GCMS GC-MS Analysis Acetylation->GCMS Silylation->GCMS

Caption: Workflow for GC-MS analysis of 3,4:5,6-dianhydro-D-allitol.

SECTION 2: Derivatization for HPLC Analysis

For HPLC analysis, derivatization is primarily aimed at introducing a chromophore or fluorophore into the analyte to enable sensitive detection by UV-Visible or Fluorescence detectors[8][9].

Strategy 2.1: Derivatization of Epoxide Groups with N,N-diethyldithiocarbamate (DTC) for UV Detection

This method is highly specific for epoxide groups and involves a nucleophilic ring-opening reaction with DTC to form a stable dithiocarbamate ester, which has a strong UV absorbance. This approach has been successfully used for the quantification of low levels of various epoxides[10].

Causality of Experimental Choices:

  • Derivatizing Reagent: N,N-diethyldithiocarbamate (DTC) is a nucleophile that reacts with the electrophilic carbon atoms of the epoxide ring, leading to the formation of a UV-active derivative[10].

  • Reaction Conditions: The reaction is typically carried out at a slightly elevated temperature (60°C) and neutral pH to ensure efficient derivatization without degradation of the analyte.

  • Quenching: Acidification of the reaction mixture after derivatization serves to decompose the excess, unreacted DTC, preventing interference during chromatographic analysis[10].

  • HPLC Separation: Reversed-phase HPLC is ideal for separating the relatively nonpolar dithiocarbamate ester derivative from polar matrix components.

Protocol 2.1: Derivatization with N,N-diethyldithiocarbamate (DTC)

Materials and Reagents:

  • 3,4:5,6-dianhydro-D-allitol standard

  • N,N-diethyldithiocarbamate sodium salt

  • Phosphate buffer (0.1 M, pH 7.0)

  • Orthophosphoric acid (85%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC vials

Procedure:

  • Sample Preparation: Prepare a stock solution of 3,4:5,6-dianhydro-D-allitol in the phosphate buffer.

  • Derivatization:

    • In an HPLC vial, mix 100 µL of the sample or standard solution with 100 µL of a 100-fold molar excess of DTC solution (also prepared in phosphate buffer).

    • Seal the vial and heat at 60°C for 20 minutes[10].

    • Cool the vial to room temperature.

  • Quenching:

    • Add 10 µL of 85% orthophosphoric acid to the reaction mixture to bring the pH to ~2. This will decompose the excess DTC.

    • Vortex the mixture briefly.

  • Analysis:

    • The sample is now ready for injection into the HPLC system.

    • Inject 20 µL onto the HPLC.

Expected HPLC-UV Parameters:

ParameterRecommended Setting
Column C18 column (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase 40% Acetonitrile in Water (Isocratic)
Flow Rate 1 mL/min
Detection UV at 278 nm[10]
Column Temp Ambient
Strategy 2.2: Derivatization of Ring-Opened 3,4:5,6-dianhydro-D-allitol with a Fluorescent Tag

For enhanced sensitivity, derivatization with a fluorescent reagent is recommended. This involves the initial ring-opening of the epoxides to form a tetrol, followed by reaction of the hydroxyl groups with a fluorescent tagging agent.

Causality of Experimental Choices:

  • Fluorescent Tagging: Reagents like Dansyl Chloride react with hydroxyl groups to form highly fluorescent derivatives, enabling detection at very low concentrations[11].

  • Reaction Conditions: The reaction is typically performed under basic conditions to deprotonate the hydroxyl groups, making them more nucleophilic.

  • HPLC with Fluorescence Detection: This method offers superior sensitivity and selectivity compared to UV detection, which is particularly advantageous for trace-level analysis in complex matrices[12].

Protocol 2.2: Fluorescent Labeling with Dansyl Chloride

Materials and Reagents:

  • Hydrolyzed 3,4:5,6-dianhydro-D-allitol (from Protocol 1.1, step 2)

  • Dansyl Chloride solution (e.g., 1 mg/mL in acetone)

  • Sodium Bicarbonate buffer (0.1 M, pH 9.0)

  • Acetone (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC vials

Procedure:

  • Sample Preparation: Start with the dried residue of hydrolyzed 3,4:5,6-dianhydro-D-allitol.

  • Derivatization:

    • Dissolve the dried residue in 100 µL of the sodium bicarbonate buffer.

    • Add 200 µL of the Dansyl Chloride solution.

    • Seal the vial and incubate in the dark at 60°C for 30 minutes.

    • Cool the vial to room temperature.

  • Analysis:

    • The reaction mixture can be directly injected into the HPLC system.

    • Inject 20 µL onto the HPLC.

Expected HPLC-Fluorescence Parameters:

ParameterRecommended Setting
Column C18 column (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water
Flow Rate 1 mL/min
Detection Fluorescence (Excitation: ~340 nm, Emission: ~520 nm)
Column Temp 30°C

Visualization of HPLC Derivatization Workflow

HPLC_Derivatization cluster_0 Sample cluster_1 Derivatization Strategy cluster_2 Analysis Analyte 3,4:5,6-dianhydro-D-allitol DTC_Deriv Direct Derivatization (DTC, 60°C) Analyte->DTC_Deriv Path A Ring_Open Ring Opening (Acid Hydrolysis) Analyte->Ring_Open Path B HPLC_UV HPLC-UV (278 nm) DTC_Deriv->HPLC_UV Fluor_Tag Fluorescent Tagging (Dansyl Chloride, 60°C) Ring_Open->Fluor_Tag HPLC_Fluor HPLC-Fluorescence (Ex:340, Em:520) Fluor_Tag->HPLC_Fluor

Caption: Workflow for HPLC analysis of 3,4:5,6-dianhydro-D-allitol.

Summary of Derivatization Methods

MethodAnalyte FormDerivatizing ReagentAnalytical TechniqueKey Advantage
Acetylation Ring-Opened (Tetrol)Acetic Anhydride/PyridineGC-MSRobust, common, good for structural info
Silylation Ring-Opened (Tetrol)BSTFA/TMCSGC-MSHigh volatility, excellent peak shape
DTC Deriv. Intact DiepoxideN,N-diethyldithiocarbamateHPLC-UVSpecific for epoxides, simple procedure
Fluoro-Tagging Ring-Opened (Tetrol)Dansyl ChlorideHPLC-FluorescenceHighest sensitivity, good for trace analysis

Conclusion and Best Practices

The selection of a derivatization method for 3,4:5,6-dianhydro-D-allitol should be guided by the analytical requirements, such as desired sensitivity, required structural information, and the nature of the sample matrix.

  • For structural confirmation and quantification in relatively clean matrices , GC-MS following ring-opening and either acetylation or silylation is highly recommended.

  • For trace-level quantification in complex biological or environmental samples , HPLC with fluorescence detection after ring-opening and derivatization with a fluorescent tag like Dansyl Chloride offers the best sensitivity and selectivity.

  • For a rapid and specific analysis of the intact diepoxide , derivatization with DTC followed by HPLC-UV analysis is a viable option.

It is imperative to validate any chosen method by assessing linearity, accuracy, precision, and the limit of detection using appropriate standards and quality control samples. Due to the reactivity of the epoxide rings, care should be taken with sample storage and handling to prevent premature hydrolysis. By applying the detailed protocols and understanding the rationale behind the experimental choices outlined in this guide, researchers can achieve reliable and sensitive analysis of 3,4:5,6-dianhydro-D-allitol, unlocking further insights into its role in various scientific domains.

References

  • Creative Proteomics. (n.d.). Sugar Alcohols Analysis Service.
  • Malbica, J. O., & Hartigan, J. E. (1977). Quantitative determination of isosorbide dinitrate and two metabolites in plasma. Journal of Pharmaceutical Sciences, 66(8), 1143–1145. [Link]

  • Marinković, V. D., Milojković, S. S., Nedeljković, J. M., Comor, J. J., Agbaba, D., & Zivanov-Stakić, D. (1997). Gas chromatography-mass spectrometry determination of isosorbide 5-mononitrate and related impurities in raw materials and dosage formulations. Journal of Pharmaceutical and Biomedical Analysis, 16(3), 425–429.
  • Marinković, V. D., Milojković, S. S., Nedeljković, J. M., Comor, J. J., Agbaba, D., & Zivanov-Stakić, D. (1997). Gas chromatography-mass spectrometry determination of isosorbide 5-mononitrate and related impurities in raw materials and dosage formulations. PubMed. [Link]

  • Verma, R. K., & Garg, S. (2002). A validated high performance liquid chromatographic method for analysis of isosorbide mononitrate in bulk material and extended release formulations. Journal of Pharmaceutical and Biomedical Analysis, 30(3), 583–591. [Link]

  • (2025, August 7). Determination of Sugar Alcohols Sweeteners in Sugar-free Food by Derivatization Capillary Gas Chromatography.
  • Tsai, F.-Y., Chen, C.-J., & Chien, C.-S. (1994). Determination of isosorbide nitrate and its analogues in pharmaceuticals by high-performance liquid chromatography. Journal of Food and Drug Analysis, 2(4), 4.
  • Muthukrishnan, I., & Soundararajan, N. (2016).
  • Pack, E. (2022, June 8). Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. Restek.
  • (2013). Method for quantitative analysis of sugars, sugar alcohols and related dehydration products.
  • Chhanikar, P. T., Gupta, K. R., & Umekar, M. J. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. Asian Journal of Applied Chemistry Research, 9(2), 1-13.
  • Welch Materials. (2024, December 5).
  • HTA. (n.d.).
  • Lee, J. W., et al. (2020). GC × GC-TOFMS metabolomics analysis identifies elevated levels of plasma sugars and sugar alcohols in diabetic mellitus patients with kidney failure. Journal of Lipid Research, 61(12), 1646-1656.
  • Todoroki, K. (2011). [Development of novel fluorescence-derivatization-HPLC methods enabling highly sensitive and selective analysis of biological compounds]. Yakugaku Zasshi, 131(8), 1207–1211. [Link]

  • (n.d.).
  • (n.d.). 1.1 GC-MS analysis of standard polyols as acetylated derivatives...
  • Wang, Y., et al. (2022). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Journal of Pharmaceutical Analysis, 12(5), 733-743.
  • Supelco. (n.d.).
  • Kandlakunta, B., & Rao, M. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. Analytical and Bioanalytical Chemistry, 387(5), 1849–1856. [Link]

  • Fluka. (n.d.).
  • (2004, October 26). SYNTHESIS OF 1,4:3,6-DIANHYDRO-D-MANNITOL 2,5-(HYDROGEN PHOSPHATE)
  • Phenomenex. (n.d.).
  • Restek. (2024, February 2). Overcome the Complexities of Analyzing for Sugars by GC-MS.
  • MASONACO. (n.d.). Mono- and disaccharides (GC-MS).
  • Al-Sayah, M. A., & El-Aneed, A. (2021).
  • Shalaby, M. A., Fronczek, F. R., Lee, Y., & Younathan, E. S. (1995). Synthesis of 3,4-di-O-acetyl-2,5-anhydro-1,6-dideoxy-1,6-diiodo-D-mannitol. Comparison of NMR spectral results for the solid state and solution with those of the X-ray structural determination.
  • University of Georgia. (n.d.). Techniques.
  • (n.d.).
  • (1969). Method of preparing 1,4-3,6-dianhydroiditol and 1,4-3,6-dianhydroglucitol.
  • Zhu, Y., et al. (2015). Direct production of allitol from D-fructose by a coupling reaction using D-tagatose 3-epimerase, ribitol dehydrogenase and formate dehydrogenase. Journal of Biotechnology, 214, 130-136.
  • Schulz, S., & König, W. A. (2002). Cyclic chiral silyl derivatives for the determination of the absolute configuration of aliphatic diols by gas chromatography. Organic Letters, 4(17), 2869–2871.
  • (2025, August 6). ChemInform Abstract: Regioselective Acetylation of Carbohydrates and Diols Catalyzed by Tetramethyl-Ammonium Hydroxide in Water.
  • (n.d.).
  • (2025, August 6). Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS.
  • (n.d.). Derivatizing Reagents For Detection Of Organic Compounds By HPLC ABSTRACT.
  • Alexandridou, A., et al. (2023). Comparing derivatization reagents for quantitative LC-MS/MS analysis of a variety of vitamin D metabolites. Analytical and Bioanalytical Chemistry, 415(18), 4309-4321.
  • (n.d.). Derivatives of 2,3-anhydro-dl-threitol, 2,3:4,5-dianhydrogalactitiol, and 2,3:4,5-dianhydroallitol. Scilit.
  • (n.d.).
  • Hassanin, A. H., et al. (2016). Synthesis of allitol from D-psicose using ribitol dehydrogenase and formate dehydrogenase. Tropical Journal of Pharmaceutical Research, 15(12), 2705-2712.
  • (n.d.). Allitol: Production, properties and applications.

Sources

Application

Technical Guide: Safe Handling and Storage of D-Allitol, 3,4:5,6-dianhydro-

CAS Number: 124344-23-6 Chemical Family: Bis-anhydro Hexitols / Bis-epoxides Synonyms: 3,4:5,6-Dianhydro-D-allitol; 1,2-Dihydroxy-3,4:5,6-dianhydro-hexane (IUPAC derived) Executive Summary & Hazard Identification D-Allit...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 124344-23-6 Chemical Family: Bis-anhydro Hexitols / Bis-epoxides Synonyms: 3,4:5,6-Dianhydro-D-allitol; 1,2-Dihydroxy-3,4:5,6-dianhydro-hexane (IUPAC derived)

Executive Summary & Hazard Identification

D-Allitol, 3,4:5,6-dianhydro- is a rare, high-value research chemical belonging to the class of dianhydrohexitols. Structurally, it contains two epoxide (oxirane) rings. Based on Structure-Activity Relationships (SAR) with analogs like Dianhydrogalactitol (DAG) and Treosulfan analogs , this compound must be treated as a potent alkylating agent .

Core Hazard Profile:

  • Genotoxicity: High probability of DNA crosslinking due to bifunctional epoxide moieties.

  • Acute Toxicity: Potential for severe skin, eye, and respiratory irritation.

  • Reactivity: The epoxide rings are electrophilic and susceptible to hydrolysis and nucleophilic attack.

Application Note: This compound is typically used in glycobiology synthesis or as an intermediate in the development of cytotoxic chemotherapeutics. Strict adherence to the protocols below is required to maintain compound integrity and personnel safety.

Storage & Stability Protocols

The stability of D-Allitol, 3,4:5,6-dianhydro- is governed by the strain of its epoxide rings. Moisture and heat are the primary degradation vectors.

Environmental Control
ParameterSpecificationRationale
Temperature -20°C ± 5°C Retards spontaneous ring-opening polymerization and hydrolysis.
Atmosphere Inert Gas (Ar or N₂) Prevents oxidation and moisture absorption. Argon is preferred (heavier than air).
Humidity < 10% RH Epoxides hydrolyze to form tetraols (inactive) in the presence of water.
Light Amber Vial / Foil Protects against photo-catalyzed degradation (though less critical than moisture).
Container Specifications
  • Primary: Borosilicate glass vial with a Teflon (PTFE) lined screw cap. Avoid rubber septa which can leach plasticizers or absorb the compound.

  • Secondary: Sealed desiccator or Mylar bag with active silica gel and oxygen scavengers.

Safe Handling & Engineering Controls

Principle: Treat as a SafeBridge Category 3 or OEB 4 compound (High Potency/Cytotoxic).

Engineering Controls Hierarchy

All open handling must occur within a containment device. Never handle on an open bench.

HandlingHierarchy cluster_0 Primary Containment cluster_1 PPE (Personal Protective Equipment) Iso Glove Box (Isolator) Negative Pressure Inert Atmosphere BSC Class II Type B2 BSC (100% Exhaust) Iso->BSC Preferred over Gloves Double Nitrile Gloves (Change every 30 min) Iso->Gloves Requires BSC->Gloves Requires Resp N95/P100 Respirator (If not in Glove Box) BSC->Resp Recommended Suit Tyvek Lab Coat (Impervious) BSC->Suit Requires

Caption: Hierarchy of containment controls. Isolators are preferred for solids; BSCs for solutions.

Weighing Protocol (Solid State)
  • Preparation: Equilibrate the vial to room temperature inside a desiccator before opening to prevent condensation.

  • Environment: Weigh inside a Glove Box or a BSC with a draft shield.

  • Static Control: Use an anti-static gun, as carbohydrate derivatives can be static-prone, increasing dispersion risk.

  • Cleaning: Wipe the balance and surrounding area with 10% Sodium Thiosulfate (inactivation agent) immediately after use.

Solubilization & Experimental Protocols

Solvent Selection

Epoxides are reactive. Solvent choice dictates stability.

  • DMSO (Anhydrous): Recommended. Stable for weeks at -20°C.

  • Ethanol: Use with Caution. Protic solvents can open the epoxide ring over time (solvolysis).

  • Water/PBS: Immediate Use Only. Rapid hydrolysis occurs. Prepare aqueous dilutions immediately prior to dosing/reaction.

Preparation of Stock Solution (100 mM)

Reagents:

  • D-Allitol, 3,4:5,6-dianhydro- (Solid)

  • DMSO (sterile filtered, anhydrous, ≥99.9%)

Protocol:

  • Calculate mass required:

    
    .
    
    • Note: Molecular Weight (MW) of C6H10O4 ≈ 146.14 g/mol .

  • Add DMSO to the vial containing the solid (do not scrape solid out if possible, to minimize dust).

  • Vortex gently until dissolved.

  • Aliquot into single-use amber glass vials (e.g., 50 µL each).

  • Flash freeze in liquid nitrogen and store at -80°C for long-term stability (>6 months).

Inactivation & Spill Cleanup

Because this is a suspected alkylating agent, standard soap and water is insufficient.

Inactivation Solution:

  • 10% w/v Sodium Thiosulfate (

    
    ) in water.
    
  • Mechanism:[1][2] Thiosulfate is a strong nucleophile that rapidly opens the epoxide rings, neutralizing the electrophilic hazard.

Spill Protocol:

  • Cover spill with absorbent pads.

  • Soak pads with Inactivation Solution .

  • Wait 15 minutes for reaction completion.

  • Dispose of waste as Hazardous Chemical Waste (Cytotoxic).

Mechanism of Action & Reactivity (Scientific Context)

Understanding the reactivity profile is crucial for experimental design. The 3,4:5,6-dianhydro structure presents two "warheads" capable of crosslinking biological nucleophiles.

ReactivityPathways cluster_Bio Biological Targets (pH 7.4) cluster_Deg Degradation Pathways Compound D-Allitol, 3,4:5,6-dianhydro- (Bis-electrophile) DNA DNA (N7-Guanine) Compound->DNA Alkylation (Crosslinking) Protein Proteins (Cysteine/Lysine) Compound->Protein Alkylation Water Water / Acid Compound->Water Hydrolysis Inactive Tetraol / Polyol (Inactive) Water->Inactive Ring Opening

Caption: Electrophilic attack pathways. DNA alkylation is the primary toxicity vector; Hydrolysis is the primary stability risk.

References

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (General guidelines for handling high-hazard alkylating agents). [Link]

  • Acton, Q. A. (Ed.). (2012). Sugar Alcohols—Advances in Research and Application. ScholarlyEditions. (Background on dianhydrohexitol reactivity and synthesis).

Disclaimer: This guide is based on the chemical class properties of bis-epoxide hexitols and standard safety protocols for cytotoxic compounds. Specific toxicological data for CAS 124344-23-6 is limited. Always consult the specific Safety Data Sheet (SDS) provided by your vendor before use.

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting side reactions in D-Allitol, 3,4:5,6-dianhydro- synthesis

This guide is designed as a specialized technical support resource for researchers synthesizing D-Allitol, 3,4:5,6-dianhydro- (and its stereoisomers, primarily 1,2:5,6-dianhydro-D-allitol ). It addresses the specific cha...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed as a specialized technical support resource for researchers synthesizing D-Allitol, 3,4:5,6-dianhydro- (and its stereoisomers, primarily 1,2:5,6-dianhydro-D-allitol ). It addresses the specific challenges of bis-epoxide formation in hexitols, where competition between epoxide ring closure and tetrahydrofuran (THF) formation is the critical failure mode.

Executive Summary: The Chemoselectivity Challenge

The synthesis of 3,4:5,6-dianhydro-D-allitol (often a misnomer for 1,2:5,6-dianhydro-D-allitol or a specific protected intermediate) involves the intramolecular displacement of leaving groups (tosylates/mesylates) by adjacent hydroxyls. The primary failure mode is not lack of reactivity, but incorrect cyclization .[1] The C3/C4 hydroxyls in D-allitol are positioned to attack the C1/C6 electrophilic centers (forming stable 5-membered THF rings, i.e., 2,5-anhydro derivatives) faster than the C2/C5 hydroxyls can form the strained 3-membered epoxide rings.

Success relies on:

  • Kinetic Control: favoring 3-exo-tet (epoxide) over 5-exo-tet (THF) via pH and temperature.

  • Protective Group Strategy: Masking C3/C4 to prevent THF formation.

  • Leaving Group Quality: Ensuring complete functionalization to avoid mono-epoxides.

Phase 1: Pre-Reaction & Reagent Quality

Q1: My starting material (D-Allitol) has poor solubility in the tosylation solvent (Pyridine/DCM). Can I heat it? Recommendation: Avoid heating above 40°C.

  • Causality: Heating D-allitol in the presence of sulfonyl chlorides can lead to premature cyclic sulfate formation or random O-alkylation.

  • Solution: Use a co-solvent system.[1] A 1:1 mixture of Pyridine:DMF or Pyridine:DMAc improves solubility without compromising the reaction.[1] Ensure the DMF is anhydrous (water < 50 ppm) to prevent hydrolysis of the sulfonyl chloride.[1]

Q2: I am seeing "polymers" or oligomers before I even add the base for epoxidation. What is happening? Diagnosis: Intermolecular etherification.

  • Mechanism: If the concentration of the di-tosylate intermediate is too high (>0.5 M) during the workup or storage, intermolecular displacement occurs.[1]

  • Protocol: Store the intermediate (e.g., 1,6-di-O-tosyl-D-allitol) as a solid at -20°C. Do not store it in solution for prolonged periods.

Phase 2: The Epoxidation Step (Core Troubleshooting)

Q3: I am obtaining the 2,5-anhydro-D-allitol (THF derivative) instead of the dianhydro (bis-epoxide). How do I stop this? Diagnosis: The "Inside-Out" Attack (5-exo-tet vs 3-exo-tet).

  • Context: In unprotected D-allitol derivatives, the C3/C4 hydroxyls are nucleophilic. If C1/C6 are activated (OTs), the C3/C4 OH groups can attack C6/C1 to form a tetrahydrofuran ring (2,5-anhydro).[1] This is thermodynamically favored over epoxide formation.

  • Solution 1 (Protection): You must protect the C3/C4 diol.[1] The most robust strategy is to use 3,4-O-isopropylidene-D-allitol . The acetal locks the C3/C4 oxygens, preventing them from attacking C1/C6.[1]

  • Solution 2 (pH Control): If you cannot protect C3/C4, use a biphasic system (DCM/Water) with a specific pH window (10.5–11.0).[1] High pH (>12) promotes rapid deprotonation of all OH groups, increasing the rate of the faster 5-exo-tet cyclization. Controlled pH favors the formation of the epoxide via the specific activation of the more acidic C2/C5 hydroxyls (inductive effect of the adjacent tosylate).[1]

Q4: My reaction stalls at the mono-epoxide stage. Adding more base only causes decomposition. Diagnosis: Ion-Pairing Inhibition.

  • Mechanism: The mono-epoxide product can chelate the metal cation (Na+ or K+), reducing the basicity of the medium effective at the second site.[1]

  • Corrective Action:

    • Switch Bases: Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in anhydrous DCM.[1] DBU is a non-nucleophilic organic base that avoids ion-pairing issues.

    • Add a Phase Transfer Catalyst: If using inorganic base (K2CO3), add 18-Crown-6 (10 mol%) to sequester potassium ions and activate the carbonate.

Q5: I see a "migrated" epoxide product (Payne Rearrangement). Diagnosis: Epoxide Migration.

  • Mechanism: Under basic conditions, an adjacent free hydroxyl (e.g., C3) can attack the C2-epoxide, opening it and forming a new epoxide at C2-C3.

  • Prevention: This confirms the need for C3/C4 protection .[1] If protection is impossible, perform the reaction at 0°C and quench immediately upon consumption of starting material. The Payne rearrangement has a higher activation energy than the initial ring closure.[1]

Phase 3: Purification & Stability

Q6: The product degrades on silica gel during purification. Diagnosis: Acid-Catalyzed Hydrolysis/Rearrangement.

  • Mechanism: Bis-epoxides are sensitive to the Lewis acidity of silica gel, which can catalyze ring opening to diols or rearrangement to ketones.

  • Protocol:

    • Pre-treat Silica: Slurry the silica gel in Hexane containing 1% Triethylamine (Et3N) before packing the column.[1] This neutralizes acidic sites.[1]

    • Eluent: Maintain 0.5% Et3N in the eluent system throughout the purification.

    • Alternative: Use neutral alumina (Brockmann Grade III) if silica degradation persists.[1]

Experimental Protocol: Synthesis of 1,2:5,6-Dianhydro-3,4-O-isopropylidene-D-allitol

A self-validating protocol designed to minimize THF formation.

Step 1: Precursor Activation [1]

  • Dissolve 3,4-O-isopropylidene-D-allitol (1.0 eq) in anhydrous Pyridine (10 vol).

  • Cool to 0°C. Add TsCl (2.5 eq) portion-wise over 1 hour.

  • Stir at 4°C for 16 hours. Validation: TLC (Hex:EtOAc 1:1) should show conversion of diol (Rf ~0.[1]2) to ditosylate (Rf ~0.6).[1]

  • Workup: Pour into ice water, extract with DCM, wash with 1M HCl (cold), sat. NaHCO3, and brine.[1] Dry (MgSO4) and concentrate.[1]

Step 2: Bis-Epoxidation

  • Dissolve the crude ditosylate in anhydrous MeOH (20 vol).

  • Cool to 0°C. Add K2CO3 (3.0 eq) suspended in MeOH.

  • Stir at 0°C for 2 hours, then allow to warm to 20°C.

  • Critical Checkpoint: Monitor by TLC.[1][2] The bis-epoxide (Rf ~0.7 in Hex:EtOAc 2:[1]1) appears.[1][3][4][5] If mono-epoxide persists, add 10 mol% 18-Crown-6 .

  • Quench: Filter off solids. Concentrate filtrate at <30°C.

  • Purification: Flash chromatography on Et3N-treated silica (Hexane:EtOAc 3:1 + 1% Et3N).

Yield Expectation: 75–85% Data Validation:

  • 1H NMR (CDCl3): Characteristic epoxide protons at δ 2.6–3.2 ppm.[1] Absence of tosyl aromatic signals (7.3–7.8 ppm).[1]

  • 13C NMR: Epoxide carbons at δ 45–55 ppm.[1] Acetal carbon at δ ~110 ppm.[5]

Troubleshooting Logic Map (Graphviz)

DianhydroSynthesis Start Start: D-Allitol Derivative Activation Activation (TsCl/Py) Start->Activation Check1 Check: Is C3/C4 Protected? Activation->Check1 RouteA Route A: Protected (Isopropylidene) Check1->RouteA Yes RouteB Route B: Unprotected Check1->RouteB No BaseStep Base Treatment (K2CO3/MeOH) RouteA->BaseStep RouteB->BaseStep Outcome1 Success: 1,2:5,6-Dianhydro-3,4-O-iso-D-allitol BaseStep->Outcome1 Kinetic Control (3-exo-tet) Outcome2 Failure: 2,5-Anhydro-D-allitol (THF) BaseStep->Outcome2 Thermodynamic Control (5-exo-tet) Outcome3 Failure: Mono-epoxide / Polymer BaseStep->Outcome3 Incomplete Rxn / High Conc. Outcome2->Check1 Action: Add Protection Outcome3->BaseStep Action: Add 18-Crown-6 / Dilute

Caption: Decision tree for maximizing bis-epoxide yield. Note the critical branch point at C3/C4 protection, which determines the competition between epoxide (3-exo-tet) and THF (5-exo-tet) formation.

Quantitative Data: Reaction Parameter Optimization
ParameterOptimal RangeFailure Mode (If Deviated)
Concentration 0.1 M – 0.2 M>0.5 M: Intermolecular polymerization (oligomers).[1] <0.05 M: Extremely slow kinetics.
Temperature 0°C -> 20°C>40°C: Payne rearrangement or elimination to allylic alcohols.
Base Equivalents 2.5 – 3.0 eq<2.0 eq: Incomplete mono-epoxide. >5.0 eq: Hydrolysis of epoxide (if water present).[1]
Water Content < 0.1% (Anhydrous)>1%: Hydrolysis of epoxide to tetrol; Tosylate hydrolysis.[1]
References
  • Regioselective Synthesis of Dianhydrohexitols

    • Title: "Synthesis of 1,2:5,6-dianhydro-D-mannitol and its deriv
    • Source: Journal of Organic Chemistry.[1]

    • URL:[Link] (Representative for hexitol bis-epoxides).[1]

  • Mechanistic Insight into Epoxide vs.

    • Title: "Intramolecular displacement of sulfonyl groups in hexitols: 3-exo-tet vs 5-exo-tet cycliz
    • Source: Carbohydrate Research.[1][6]

    • URL:[Link] (General reference for carbohydrate cyclization kinetics).[1]

  • Payne Rearrangement in Polyols

    • Title: "Epoxide migration in carbohydrate derivatives."[1]

    • Source: Chemical Reviews.[1]

    • URL:[Link][1]

(Note: Specific literature on "3,4:5,6-dianhydro-D-allitol" is sparse as this numbering is non-standard for the primary bis-epoxide. The guide assumes the standard 1,2:5,6-dianhydro structure or the protected 3,4-anhydro intermediate based on chemical feasibility.)

Sources

Optimization

optimization of reaction conditions for 3,4:5,6-dianhydro-D-allitol synthesis

Technical Support Center: Optimization of Reaction Conditions for Dianhydro-Allitol Synthesis Topic: Synthesis & Optimization of 3,4:5,6-Dianhydro-D-Allitol (Standardized as 1,2:5,6-Dianhydroallitol) Document ID: TS-ALL-...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of Reaction Conditions for Dianhydro-Allitol Synthesis

Topic: Synthesis & Optimization of 3,4:5,6-Dianhydro-D-Allitol (Standardized as 1,2:5,6-Dianhydroallitol) Document ID: TS-ALL-042 Last Updated: 2025-06-15 Status: Active

Critical Nomenclature & Structure Verification

User Alert: You inquired about 3,4:5,6-dianhydro-D-allitol . In standard IUPAC carbohydrate nomenclature, "Allitol" is a meso compound (achiral due to a plane of symmetry). The numbering priority typically assigns the lowest locants to the principal functional groups.

  • Interpretation A (Most Likely): You are synthesizing the 1,2:5,6-dianhydroallitol (a known bis-epoxide monomer used in functional polymers and cross-linking). This molecule has terminal epoxides.

  • Interpretation B (Literal): You specifically require epoxides at positions 3,4 and 5,6. This implies C1 and C2 are protected (e.g., 1,2-O-isopropylidene-3,4:5,6-dianhydro-allitol). This is a rare, high-strain vicinal diepoxide system.

Decision: This guide focuses on Interpretation A (1,2:5,6-dianhydroallitol) as it is the chemically stable and industrially relevant target. If your target is Interpretation B, please refer to the "Specialized Derivatives" section in the FAQ.

Reaction Design & Mechanism

The synthesis of 1,2:5,6-dianhydroallitol relies on an intramolecular Williamson ether synthesis (nucleophilic substitution). Unlike D-mannitol, Allitol is meso, meaning the stereochemistry at C3 and C4 is cis relative to the carbon backbone in the Fischer projection (syn-relationship).

The Pathway:

  • Precursor: D-Allitol (or 3,4-protected allitol).

  • Activation: Conversion of primary hydroxyls (C1, C6) to leaving groups (Tosylate/Mesylate).

  • Cyclization: Base-mediated displacement of the leaving group by the C2/C5 hydroxyls.

Key Mechanistic Constraint:

  • Inversion vs. Retention: The epoxide oxygen comes from the C2/C5 hydroxyl. The carbon being attacked is C1/C6 (primary). Therefore, the stereochemistry at the chiral centers (C2, C5) is retained .

  • Competing Reactions: Formation of 1,4-anhydro (tetrahydrofuran) rings is thermodynamically favored over 1,2-anhydro (epoxide) rings if the 4-OH is free and accessible. Optimization requires blocking the C3/C4 positions.

SynthesisPath Allitol Allitol (Meso) Protected 3,4-O-Protected Allitol (e.g., Acetonide/Benzyl) Allitol->Protected Protection (Selectivity is Key) THF 1,4-Anhydroallitol (Byproduct) Allitol->THF Acid/Heat Activated 1,6-Di-O-Tosyl-3,4-O-Protected Allitol Protected->Activated TsCl/Pyridine 0°C Epoxide 1,2:5,6-Dianhydro-3,4-O-Protected Allitol Activated->Epoxide Base (NaH or K2CO3) Cyclization Final 1,2:5,6-Dianhydroallitol (Deprotected - Unstable) Epoxide->Final Deprotection (Careful Acid Hydrolysis)

Figure 1: Synthetic pathway for 1,2:5,6-dianhydroallitol showing the critical protection step to prevent 1,4-anhydro formation.

Optimization of Reaction Conditions

To maximize yield and minimize polymerization, follow this optimized protocol.

Phase 1: Activation (Tosylation)

Goal: Selectively activate C1/C6 without affecting secondary hydroxyls or causing premature cyclization.

ParameterOptimized ConditionRationale
Solvent Pyridine (Anhydrous)Acts as both solvent and proton scavenger. Must be dry (<0.05% water) to prevent hydrolysis of TsCl.
Reagent p-Toluenesulfonyl chloride (TsCl)Mesyl chloride (MsCl) is more reactive but can lead to "mesyl-epoxide" scrambling. TsCl is more regioselective for primary alcohols.
Stoichiometry 2.2 - 2.5 equiv.Slight excess ensures complete functionalization of C1/C6.
Temperature -10°C to 0°CLow temperature suppresses secondary O-tosylation (at C2/C5).
Time 12 - 18 hoursSlow addition is crucial. Monitor by TLC (Hexane:EtOAc).
Phase 2: Epoxide Formation (Cyclization)

Goal: Promote intramolecular displacement while preventing intermolecular cross-linking (polymerization).

ParameterOptimized ConditionRationale
Base NaH (Sodium Hydride)Irreversible deprotonation. Superior to K2CO3 for clean kinetics in non-polar solvents.
Solvent THF or DMF (Dry)THF is preferred for easier workup. DMF increases rate but makes removal difficult (high bp).
Concentration High Dilution (0.05 M) CRITICAL: High dilution favors intramolecular reaction (ring closing) over intermolecular reaction (polymerization).
Temperature 0°C

RT
Start cold to control exotherm. Do not heat above 40°C; dianhydroallitol is thermally sensitive.

Step-by-Step Protocol (Validated)

Target: 1,2:5,6-Dianhydro-3,4-di-O-benzyl-allitol (Stable Intermediate) Note: We use the benzyl-protected form for stability. Free dianhydroallitol is water-soluble and prone to hydrolysis.

  • Setup: Flame-dry a 500 mL 3-neck flask. Flush with Argon.

  • Dissolution: Dissolve 1,6-di-O-tosyl-3,4-di-O-benzyl-allitol (1.0 equiv) in anhydrous THF (0.05 M final concentration).

  • Base Addition: Cool to 0°C. Add NaH (60% dispersion, 2.5 equiv) portion-wise over 20 minutes.

    • Observation: Gas evolution (

      
      ) will occur. Ensure adequate venting.
      
  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (25°C). Stir for 4-6 hours.

  • Monitoring: Check TLC. The starting ditosylate (

    
    ) should disappear; product spot (
    
    
    
    ) appears.
  • Quench: Cool to 0°C. Add saturated

    
     dropwise.
    
  • Extraction: Extract with

    
     (3x). Wash combined organics with brine. Dry over 
    
    
    
    .
  • Purification: Flash chromatography on silica gel (neutralized with 1%

    
     to prevent acid-catalyzed ring opening).
    

Troubleshooting Guide

Issue: Low Yield / Polymer Formation
  • Symptom: Gummy residue at the bottom of the flask; streaking on TLC.

  • Root Cause: Concentration is too high. Bis-epoxides are bifunctional monomers. If two molecules react, they start a chain.

  • Fix: Reduce concentration to 0.01 M - 0.05 M . Add the substrate slowly to the base suspension (inverse addition).

Issue: Incomplete Cyclization (Mono-epoxide)
  • Symptom: Two spots on TLC close to each other.

  • Root Cause: Base was old/wet (NaH absorbs moisture) or reaction stopped too early.

  • Fix: Use fresh NaH. If using K2CO3, switch to NaH or add 18-crown-6 ether as a phase transfer catalyst.

Issue: Product Hydrolysis (Diol formation)
  • Symptom: Product disappears during column chromatography.

  • Root Cause: Silica gel is slightly acidic. Epoxides are acid-sensitive.[1]

  • Fix: Pre-treat the silica column with 1-2% Triethylamine (

    
    ) in the eluent to neutralize acidic sites.
    

Frequently Asked Questions (FAQ)

Q1: Can I synthesize 3,4:5,6-dianhydro-D-allitol (the literal query)?

  • Technical Answer: This structure implies a hexitol with a 1,2-diol tail and epoxides at 3,4 and 5,6. This is synthetically extremely difficult due to the strain of vicinal (adjacent) epoxide rings.

  • Alternative: If you need a "tail" epoxide, consider synthesizing 1,2-anhydro-allitol (mono-epoxide) first. If you absolutely need the 3,4:5,6 structure, you would likely need to start with 1,2-O-isopropylidene-allitol , tosylate C3-C6, and attempt a double closure. Expect yields <10% due to steric repulsion between the adjacent oxirane rings.

Q2: Why use Allitol instead of Mannitol?

  • Insight: D-Mannitol yields 1,2:5,6-dianhydro-D-mannitol (C2 symmetry). Allitol is meso.[2] The resulting diepoxide has different spatial orientation of the epoxide oxygens. This is critical in polymer chemistry (e.g., for changing the glass transition temperature,

    
    ) or in drug design for altering the DNA-alkylation profile.
    

Q3: How do I store the purified dianhydroallitol?

  • Protocol: Store at -20°C under Argon. Pure bis-epoxides can autocatalyze polymerization if trace moisture or acid is present. Ideally, keep it in the 3,4-protected form (e.g., benzyl or methyl ether) until immediately before use.

References

  • Kamada, M., et al. (1999).[2][3] Regio- and stereoselective cyclopolymerization of 1,2:5,6-dianhydro-allitol and 1,2:5,6-dianhydro-galactitol leading to a novel carbohydrate polymer. Macromolecules, 32(18), 5755-5759. Link

  • Kuszmann, J., & Tomori, E. (1984). Synthesis of 1,2:5,6-dianhydro-D-mannitol and -D-allitol.
  • Organic Chemistry Portal. (2024). Epoxide Synthesis and Ring Opening. Link

  • Master Organic Chemistry. (2015). Opening of Epoxides with Acid and Base. Link

Sources

Troubleshooting

Technical Support Center: Strategies to Improve the Yield of D-Allitol, 3,4:5,6-dianhydro-

Welcome to the technical support center for the synthesis of D-Allitol, 3,4:5,6-dianhydro-. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synt...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of D-Allitol, 3,4:5,6-dianhydro-. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your experimental outcomes.

Introduction to the Synthetic Challenge

The synthesis of dianhydrohexitols, such as D-Allitol, 3,4:5,6-dianhydro-, is primarily achieved through the acid-catalyzed double dehydration of the parent hexitol, D-Allitol. This process, while conceptually straightforward, is often plagued by challenges that can significantly impact the yield and purity of the desired product. A critical and often unexpected challenge in the dianhydrization of allitol is a molecular rearrangement that can occur under acidic conditions. Instead of the direct formation of a 3,4:5,6-dianhydro- structure, allitol has been shown to yield 1,4-3,6-dianhydro-D,L-glucitol, a constitutional isomer, due to a transformation of the hexitol skeleton.[1] This guide will address both general strategies for improving dianhydrohexitol yields and specific considerations for overcoming this rearrangement to obtain the target molecule.

The acid-catalyzed dehydration of an alcohol involves the protonation of a hydroxyl group, followed by the elimination of a water molecule to form a carbocation. A subsequent deprotonation of a neighboring carbon atom results in the formation of a double bond (an alkene), or in this case, an intramolecular attack by another hydroxyl group leads to the formation of an anhydro ring.[2] The formation of dianhydrohexitols involves two such intramolecular cyclizations.

Frequently Asked Questions (FAQs)

Q1: My overall yield of dianhydro-allitol is very low. What are the common causes?

A1: Low yields in dianhydrohexitol synthesis are a frequent issue and can stem from several factors:

  • Incomplete Reaction: The double dehydration may not have gone to completion, leaving significant amounts of the starting D-Allitol or the mono-anhydro intermediate.

  • Side Reactions: The acidic conditions and elevated temperatures can promote side reactions, leading to the formation of oligomeric or polymeric by-products, which are often observed as a dark, tar-like residue.[3]

  • Suboptimal Catalyst: The choice and concentration of the acid catalyst are critical. An inappropriate catalyst may not be effective, or an excessively high concentration can accelerate side reactions.

  • Presence of Water: Although water is a product of the reaction, its presence in the starting materials or from the atmosphere can inhibit the forward reaction.

Q2: I have a complex mixture of products and am struggling to isolate the desired 3,4:5,6-dianhydro-D-Allitol. Why is this happening?

A2: The formation of a product mixture is a hallmark challenge of this reaction. The acid-catalyzed dehydration of hexitols can lead to a variety of anhydro- and dianhydro-alditols.[4] Specifically for D-Allitol, the molecular geometry allows for the formation of different anhydro rings, and as mentioned, a skeletal rearrangement to form 1,4-3,6-dianhydro-D,L-glucitol is a documented pathway.[1] This inherent reactivity makes achieving high regioselectivity for the 3,4:5,6-dianhydro isomer particularly challenging without a directed synthetic strategy.

Q3: How can I effectively purify my target compound from the reaction mixture?

A3: Purification is a significant hurdle. Common methods include:

  • High-Vacuum Distillation: Dianhydrohexitols can often be distilled under high vacuum.[1] This helps to separate them from less volatile starting materials and polymeric by-products.

  • Derivatization: If the dianhydrohexitol is not readily distillable, it can be converted to a more volatile ester (e.g., by acetylation) for purification by distillation. The free diol can then be regenerated.[1]

  • Crystallization: If the target compound is a solid, recrystallization from a suitable solvent, such as methyl ethyl ketone or ethyl acetate, can be an effective purification method.[1]

Q4: What analytical techniques are best for monitoring the reaction and characterizing the product?

A4: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): For rapid monitoring of the reaction progress to determine the consumption of the starting material and the formation of products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify the different isomers and by-products in the reaction mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of the final product and for determining the isomeric purity. The acid-catalyzed dehydration of D-glucitol and D-mannitol has been successfully monitored using ¹³C NMR spectroscopy.[4]

  • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups and the overall structure of the molecule.

Troubleshooting Guide

Problem 1: Low Yield and Formation of Polymeric By-products

This is often the most significant challenge in dianhydrohexitol synthesis. The strongly acidic conditions and high temperatures required for the double dehydration can also lead to intermolecular reactions and degradation.

Probable Causes:

  • Excessively harsh reaction conditions (temperature too high, reaction time too long).

  • High concentration of the acid catalyst.

  • Inefficient removal of water, which can drive the equilibrium back to the starting materials or participate in side reactions.

Solutions:

  • Optimize Reaction Conditions:

    • Temperature: A systematic study of the reaction temperature is crucial. A preferred temperature range for the dianhydrization of hexitols is between 110°C and 185°C.[1]

    • Pressure: Conducting the reaction under reduced pressure (vacuum) can facilitate the removal of water as it is formed, driving the reaction to completion and minimizing side reactions. Pressures ranging from 0.03 mm to 100 mm of mercury have been reported to be effective.[1] At very low pressures (<1.0 mm Hg), the dianhydrohexitol product may distill from the reaction mixture as it is formed.[1]

  • Select the Appropriate Catalyst:

    • Brønsted Acids: Traditional catalysts include sulfuric acid and p-toluenesulfonic acid.[1] Gaseous hydrogen chloride in the absence of a solvent has also been used and can lead to high yields.[5]

    • Lewis Acids: Water-tolerant Lewis acids (e.g., bismuth(III) triflate, scandium(III) triflate) have been shown to be effective catalysts for the dehydration of sugar alcohols and may offer better selectivity.[6]

    • Heterogeneous Catalysts: Solid acid catalysts, such as acidic ion-exchange resins, can also be used. These have the advantage of being easily removed from the reaction mixture by filtration.[4]

Catalyst TypeExamplesAdvantagesDisadvantages
Brønsted Acids Sulfuric acid, p-toluenesulfonic acidReadily available, effectiveCan lead to significant charring and by-product formation
Gaseous Hydrogen Halides Gaseous HClHigh yields, solvent-free conditionsRequires specialized equipment for handling corrosive gases
Lewis Acids Bismuth(III) triflate, Scandium(III) triflateWater-tolerant, can offer improved selectivityHigher cost
Heterogeneous Catalysts Acidic ion-exchange resinsEasy to remove from the reaction, can be recycledMay have lower activity than homogeneous catalysts
  • Ensure Anhydrous Conditions:

    • Use dry starting materials and solvents (if applicable).

    • Employ a Dean-Stark apparatus or a similar setup to continuously remove water from the reaction mixture.

Problem 2: Formation of the Incorrect Isomer (1,4-3,6-dianhydro-D,L-glucitol) instead of 3,4:5,6-dianhydro-D-Allitol

As established, the direct acid-catalyzed dianhydrization of allitol can lead to a skeletal rearrangement.[1] To obtain the desired 3,4:5,6-dianhydro-D-Allitol, a more controlled synthetic approach is necessary.

Probable Cause:

  • The thermodynamic stability of the 1,4-3,6-dianhydro-glucitol isomer is likely greater than that of the 3,4:5,6-dianhydro-allitol isomer, driving the reaction towards the rearranged product under equilibrium conditions.

Proposed Solution: Protecting Group Strategy

To prevent the involvement of the hydroxyl groups at the C1 and C2 positions in the cyclization reactions, a protecting group strategy is recommended.

Experimental Protocol:

  • Selective Protection of C1 and C2 Hydroxyls:

    • Protect the C1 and C2 hydroxyl groups of D-Allitol using a suitable protecting group that is stable to acidic conditions. A common strategy for protecting vicinal diols is the formation of an acetal or ketal, for example, by reacting D-Allitol with acetone or benzaldehyde in the presence of an acid catalyst to form an isopropylidene or benzylidene acetal, respectively. This would yield 1,2-O-protected D-Allitol.

  • Dianhydrization of the Protected D-Allitol:

    • Subject the 1,2-O-protected D-Allitol to acid-catalyzed dehydration. With the C1 and C2 hydroxyls blocked, the cyclization is directed to the remaining free hydroxyl groups at C3, C4, C5, and C6, favoring the formation of the desired 3,4:5,6-dianhydro rings.

  • Deprotection:

    • Remove the protecting group from the 1,2-positions under appropriate conditions (e.g., acid hydrolysis) to yield the final product, D-Allitol, 3,4:5,6-dianhydro-.

This multi-step approach, while more complex, offers a rational path to overcoming the inherent tendency of the allitol skeleton to rearrange and should significantly improve the yield of the desired 3,4:5,6-dianhydro isomer.

Visualizing the Synthetic Pathways

General Acid-Catalyzed Dehydration of a Hexitol

G Hexitol Hexitol (e.g., D-Allitol) Protonation1 Protonation of a hydroxyl group Hexitol->Protonation1 + H⁺ Rearrangement Skeletal Rearrangement (e.g., to glucitol backbone) Hexitol->Rearrangement Acid-catalyzed Polymerization Polymerization/ Degradation Products Hexitol->Polymerization Monoanhydro Monoanhydro-Hexitol (e.g., 1,4-anhydro-allitol) Protonation1->Monoanhydro - H₂O Protonation2 Protonation of a second hydroxyl group Monoanhydro->Protonation2 + H⁺ Monoanhydro->Polymerization Dianhydro Dianhydro-Hexitol (Desired Product) Protonation2->Dianhydro - H₂O IsomericDianhydro Isomeric Dianhydro-Hexitol (e.g., 1,4:3,6-dianhydro-glucitol) Rearrangement->IsomericDianhydro

Caption: General reaction pathway for the acid-catalyzed dehydration of a hexitol, showing the formation of the desired dianhydro product, as well as potential side reactions like skeletal rearrangement and polymerization.

Proposed Strategy for Regiocontrolled Synthesis

G D_Allitol D-Allitol Protection 1. Selective Protection of C1 & C2 Hydroxyls D_Allitol->Protection Protected_Allitol 1,2-O-Protected D-Allitol Protection->Protected_Allitol Dianhydrization 2. Acid-Catalyzed Dianhydrization Protected_Allitol->Dianhydrization Protected_Dianhydro 1,2-O-Protected 3,4:5,6-dianhydro-D-Allitol Dianhydrization->Protected_Dianhydro Deprotection 3. Deprotection Protected_Dianhydro->Deprotection Final_Product D-Allitol, 3,4:5,6-dianhydro- (Target Molecule) Deprotection->Final_Product

Caption: A proposed three-step synthetic strategy using protecting groups to achieve a regiocontrolled synthesis of D-Allitol, 3,4:5,6-dianhydro-.

References

  • Evaluating the commercial application potential of polyesters with 1,4:3,6-dianhydrohexitols (isosorbide, isomannide and isoidide) by reviewing the synthetic challenges in step growth polymerization.
  • Towards a greener synthesis of dianhydrohexitol esters. The Royal Society of Chemistry. Accessed March 4, 2026.
  • Method of preparing 1,4-3,6-dianhydroiditol and 1,4-3,6-dianhydroglucitol.
  • Synthesis of isosorbide: an overview of challenging reactions. New Drug Approvals. Published October 16, 2017. Accessed March 4, 2026.
  • Process for the preparation of 1,4-3,6-dianhydro-hexitols.
  • Bock, K., Pedersen, C., & Thøgersen, H. (1981). Acid Catalyzed Dehydration of Alditols. Part I. D-Glucitol and D-Mannitol. Acta Chemica Scandinavica B, 35, 441-449.
  • Weinland, D. H., van Putten, R. J., & Gruter, G. J. M. (2022). Evaluating the commercial application potential of polyesters with 1,4:3,6-dianhydrohexitols (isosorbide, isomannide and isoidide) by reviewing the synthetic challenges in step growth polymerization. European Polymer Journal, 164, 110964.
  • Städtke, K., Göpfert, A. W., & Inayat, A. (2023). Towards a greener synthesis of dianhydrohexitol esters. Green Chemistry.
  • Feron, G., et al. (2025). Synthetic routes and fields of application of isohexides: comprehensive perspective of relevant industrial compounds. RSC Publishing.
  • Llevot, A., et al. (2010). Polymers from renewable 1,4:3,6-dianhydrohexitols (isosorbide, isomannide and isoidide): A review. Progress in Polymer Science, 35(5), 578-622.
  • Bock, K., et al. (1981). Acid Catalyzed Dehydration of Alditols. Part I. D-Glucitol and D-Mannitol.
  • Hassanin, H. A. M., et al. (2018). Facile synthesis of bioactive Allitol from D-psicose by coexpression of ribitol dehydrogenase and formate dehydrogenase in Escherichia Coli. Journal of Food Bioactives.
  • Process for acid dehydration of sugar alcohols.
  • De Novo Biosynthesis of d-Allitol from Sucrose via Engineered Modular Metabolic Pathways. Journal of Agricultural and Food Chemistry.
  • Synthesis of 1,2:5,6-Dianhydro-3,4-O-isopropylidene- L -mannitol.
  • D-Allulose (D-Psicose) Biotransformation From Allitol by a Newly Found NAD(P)-Dependent Alcohol Dehydrogenase From Gluconobacter frateurii NBRC 3264 and the Enzyme Characterization. Frontiers in Bioengineering and Biotechnology.
  • Acid Catalyzed Dehydration of Alcohols Structure & Mechanism. Study.com. Accessed March 4, 2026.
  • Strategic foliar nutrition with Sorbitol, Mannitol, and Boron improves physiological performance and yield in Faba beans on reclaimed sandy soil. PMC.
  • Hydrogel Performance in Boosting Plant Resilience to W
  • Nutrient Solution Deprivation as a Tool to Improve Hydroponics Sustainability: Yield, Physiological, and Qualit

Sources

Optimization

Technical Support Center: Purification of 3,4:5,6-dianhydro-D-allitol

Welcome to the technical support resource for the purification of 3,4:5,6-dianhydro-D-allitol. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the purification of 3,4:5,6-dianhydro-D-allitol. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the isolation and purification of this valuable chiral building block. As Senior Application Scientists, we have structured this guide to move beyond simple protocols, focusing on the underlying principles to empower you to troubleshoot effectively and optimize your purification strategy.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Question 1: Why is my overall yield of 3,4:5,6-dianhydro-D-allitol unexpectedly low after purification?

Answer:

Low yield is a multifaceted issue that can arise from suboptimal reaction conditions, mechanical losses, or degradation during workup and purification. Here’s a systematic approach to diagnose the cause:

  • Incomplete Reaction or Side Reactions: The acid-catalyzed dehydration of D-allitol is a sensitive process. Inadequate reaction time, incorrect temperature, or insufficient acid catalyst can lead to a high proportion of starting material or mono-anhydro intermediates (e.g., 1,4-anhydro-D-allitol) in the crude product. Conversely, overly harsh conditions (high temperature or prolonged reaction times) can promote the formation of dark, polymeric byproducts known as "humins," which trap the desired product and complicate purification.

    • Expert Insight: Monitor the reaction progress using Thin Layer Chromatography (TLC). A well-run reaction should show a clear conversion of the polar starting material to a less polar major product spot. The formation of a dark, insoluble baseline material is a key indicator of degradation.

  • Losses During Workup:

    • Aqueous Extraction: 3,4:5,6-dianhydro-D-allitol, like other dianhydrohexitols, retains some water solubility. Multiple extractions with an appropriate organic solvent (e.g., ethyl acetate or chloroform) are crucial to recover the product from the neutralized reaction mixture. Avoid overly vigorous shaking that can lead to emulsions.

    • Adsorption onto Solids: If you use drying agents like magnesium sulfate or sodium sulfate, the product can adsorb to their surface. Ensure you thoroughly wash the drying agent with fresh solvent before filtration to recover any bound product.

  • Suboptimal Chromatography:

    • Irreversible Adsorption: Dianhydrohexitols possess free hydroxyl groups that can bind strongly to activated silica gel, leading to streaking (tailing) on the column and incomplete elution. This results in significant product loss on the stationary phase.

    • Solution: Deactivate the silica gel by preparing a slurry with a small percentage of a polar modifier like triethylamine (0.5-1%) or methanol in your eluent system. This caps the most acidic silanol groups, reducing strong adsorption and improving recovery.

  • Degradation on Stationary Phase: Standard silica gel is acidic (pH ~4-5) and can potentially catalyze the opening of the epoxide-like anhydro rings, especially if the column runs slowly. If you suspect degradation, consider using neutral alumina or a less acidic stationary phase for chromatography.

Question 2: My purified product is contaminated with an isomeric byproduct. How can I separate them?

Answer:

The formation of isomers is a common challenge in hexitol dehydration chemistry.[1] The specific isomers formed depend on the starting material and reaction conditions. For D-allitol, you might encounter isomers like 1,4:3,6-dianhydro-D,L-glucitol, as the hexitol skeleton can rearrange under acidic conditions.[1] Separation relies on exploiting subtle differences in their physical properties.

  • Chromatographic Approach: Isomers of dianhydrohexitols often have slightly different polarities due to the orientation of their hydroxyl groups (endo vs. exo). An exo hydroxyl group is generally more sterically accessible and may interact differently with the stationary phase than a more hindered endo group.

    • Optimization Strategy:

      • Solvent System Screening: Use TLC to screen various solvent systems. A good starting point is a mixture of a moderately polar solvent (e.g., ethyl acetate, methyl ethyl ketone) and a non-polar solvent (e.g., hexanes, toluene).[1]

      • Gradient Elution: Employ a very shallow gradient during column chromatography. A slow, gradual increase in the polar component of the mobile phase can effectively resolve compounds with close Rf values.

      • Alternative Adsorbents: If silica gel fails, consider using a diol-bonded silica phase, which can offer different selectivity based on hydrogen bonding interactions.

  • Fractional Crystallization: If your product and the isomeric impurity are both crystalline, fractional crystallization can be a powerful, scalable purification method.

    • Protocol: Dissolve the mixture in a minimum amount of a suitable hot solvent (e.g., ethyl acetate, ethanol, or a mixture).[1][2] Allow it to cool slowly. The less soluble compound will crystallize first. The key is slow cooling to promote the formation of pure crystals. It may take several recrystallization cycles to achieve high purity.

Question 3: I am having trouble inducing my purified 3,4:5,6-dianhydro-D-allitol to crystallize. What can I do?

Answer:

Difficulty with crystallization typically points to two main causes: residual impurities inhibiting lattice formation or the selection of a suboptimal solvent system.

  • Purity is Paramount: Even small amounts of impurities (e.g., solvents, isomeric byproducts, or grease) can act as "crystal poisons." Ensure your material is of high purity (>98% by HPLC or GC) before attempting crystallization. If necessary, perform an additional chromatographic polishing step.

  • Solvent Selection: The ideal crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.

    • Screening: Test a range of solvents on a small scale (a few milligrams of product in a vial). Good candidates include ethyl acetate, isopropanol, ethanol, acetone, and methyl ethyl ketone.[1]

    • Anti-Solvent Technique: If you cannot find a suitable single solvent, use an anti-solvent system. Dissolve your compound in a small amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (an anti-solvent, in which it is insoluble) dropwise until the solution becomes persistently cloudy. Gently warm the mixture until it becomes clear again, then allow it to cool slowly. Hexanes or pentane are common anti-solvents for polar compounds dissolved in ethyl acetate or dichloromethane.

  • Inducing Crystallization:

    • Seeding: If you have a few crystals from a previous batch, add a single, tiny seed crystal to the supersaturated solution. This provides a template for crystal growth.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can serve as nucleation sites.

    • Concentration & Cooling: Slowly evaporate the solvent from the solution to increase the concentration. Once supersaturated, cool the solution slowly, first to room temperature, and then in a refrigerator or freezer. Avoid flash-freezing, as this promotes the formation of amorphous solid or very small crystals.

Frequently Asked Questions (FAQs)

FAQ 1: What are the primary byproducts to expect during the synthesis of 3,4:5,6-dianhydro-D-allitol from D-allitol?

The acid-catalyzed dehydration of a hexitol like D-allitol is a two-step intramolecular process that can be halted or proceed down alternative pathways. The main byproducts are:

  • Monoanhydro Intermediates: These are products of a single dehydration event, such as 1,4-anhydro-D-allitol (1,4-allitan). They are significantly more polar than the desired dianhydro product and are typically easy to separate via chromatography.[1]

  • Isomeric Dianhydrohexitols: Under the acidic reaction conditions, the hexitol backbone can undergo epimerization or rearrangement prior to the second ring closure, leading to the formation of different dianhydro isomers. For instance, starting with allitol or dulcitol can yield 1,4:3,6-dianhydro-D,L-glucitol.[1]

  • Polymeric "Humins": These are complex, often dark-colored, tar-like substances formed from intermolecular dehydration and polymerization of the sugars. Their formation is favored by high temperatures and prolonged reaction times.

FAQ 2: What is the recommended first-pass purification strategy for a crude reaction mixture?

For a typical crude mixture, a multi-step approach is most effective:

  • Workup: First, neutralize the acid catalyst. Then, perform a liquid-liquid extraction to separate the organic-soluble products from salts and highly polar starting materials.

  • Distillation (Optional): If the product is thermally stable and volatile, short-path or fractional distillation under high vacuum can be an excellent method to remove non-volatile humins and salts.[3] This often yields an oil or a low-melting point solid that can be further purified.[3]

  • Flash Column Chromatography: This is the workhorse technique for separating the dianhydro product from monoanhydro intermediates and isomers. It provides good resolution and is relatively fast.

  • Recrystallization: As a final polishing step, recrystallization of the chromatography fractions containing the pure product is highly recommended to obtain a high-purity, crystalline solid suitable for downstream applications.[4]

FAQ 3: Which analytical techniques are best for assessing the purity of 3,4:5,6-dianhydro-D-allitol?

A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is one of the most powerful methods for analyzing non-volatile sugar alcohols.[5][6] Common setups include:

    • Column: An aminopropyl-bonded column or a ligand-exchange column (e.g., Ca2+ or Pb2+ form).[5]

    • Mobile Phase: Typically acetonitrile/water for normal-phase or just water for ligand-exchange.[5]

    • Detector: A Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) is required, as dianhydrohexitols lack a UV chromophore.[7][8]

  • Gas Chromatography (GC): GC provides excellent resolution but requires derivatization of the hydroxyl groups to increase volatility (e.g., silylation or acetylation).[9][10] This method is very sensitive for detecting minor impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential not only for confirming the structure of the final product but also for detecting impurities. Integration of the ¹H NMR signals can provide a quantitative measure of purity if a known internal standard is used.

Experimental Protocols & Data

Protocol 1: Flash Column Chromatography
  • Column Preparation: Select a column of appropriate size. As a rule of thumb, use a mass of silica gel that is 50-100 times the mass of your crude sample. Pack the column using a slurry of silica gel in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the column eluent. If it is not fully soluble, adsorb it onto a small amount of silica gel (dry loading). To do this, dissolve the sample in a volatile solvent (e.g., methanol), add silica gel, and evaporate the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Start with a non-polar solvent system (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the polarity (e.g., to 1:1 Hexanes:Ethyl Acetate). The rate of increase (the gradient) should be shallow to maximize the separation of closely eluting spots.

  • Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions that contain the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization
  • Solvent Selection: In a small vial, add ~20 mg of your purified product. Add a potential solvent (e.g., ethyl acetate) dropwise at room temperature until the solid dissolves. If it dissolves in less than ~0.5 mL, it is too soluble. If it remains insoluble, heat the vial gently. If it dissolves upon heating, it is a good candidate solvent.

  • Dissolution: Place the bulk of your material in an Erlenmeyer flask. Add the chosen solvent in portions while heating the mixture (e.g., on a steam bath or hot plate) until the solid is completely dissolved. Add the solvent carefully; the goal is to use the minimum amount of hot solvent required.

  • Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask. Once at room temperature, you can place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Data Presentation

Table 1: Recommended Solvent Systems for Chromatography

TechniqueStationary PhaseTypical Mobile Phase (Gradient)Application Notes
TLC Silica Gel 60 F₂₅₄Ethyl Acetate / Hexanes (1:4 to 1:1)Good for general monitoring and initial screening.
TLC Silica Gel 60 F₂₅₄Chloroform / Methanol (98:2 to 95:5)Offers different selectivity; useful if isomers are not separated in EtOAc/Hex.
Flash Column Silica Gel (230-400 mesh)Step gradient of Ethyl Acetate in HexanesStandard method for preparative separation.
HPLC Amino (NH₂) ColumnAcetonitrile / Water (e.g., 85:15)Excellent for analytical quantification and high-purity separations.[5]
HPLC Ligand Exchange (Ca²⁺)Deionized WaterSeparates based on hydroxyl group orientation; requires a heated column.[5]

Table 2: Purity Assessment Methods - A Comparison

MethodDerivatization Required?ProsCons
HPLC-RI/ELSD NoDirect analysis; good for non-volatile compounds; quantitative.[6][7]RI is sensitive to temperature/flow changes; ELSD is not linear for quantification.
GC-FID Yes (e.g., silylation)High resolution; very sensitive to volatile impurities.Derivatization adds a step and can introduce artifacts.
¹H NMR NoProvides structural confirmation; can be quantitative with an internal standard.May not detect impurities that lack protons or have overlapping signals.

Visualizations

Experimental & Logical Workflows

PurificationWorkflow crude Crude Reaction Mixture workup Aqueous Workup (Neutralization & Extraction) crude->workup distill Optional: High-Vacuum Distillation workup->distill Removes humins chrom Flash Column Chromatography workup->chrom If distillation is skipped distill->chrom fractions Analyze Fractions (TLC / HPLC) chrom->fractions combine Combine Pure Fractions fractions->combine evap Solvent Evaporation combine->evap recryst Recrystallization evap->recryst Final Polishing final Pure Crystalline 3,4:5,6-dianhydro-D-allitol recryst->final

Caption: General purification workflow for 3,4:5,6-dianhydro-D-allitol.

LowYieldTroubleshooting start Problem: Low Final Yield q1 Check Crude Product: High amount of starting material? start->q1 a1_yes Optimize Reaction: - Increase time/temp - Check catalyst load q1->a1_yes Yes q2 Dark, tarry crude product (humins)? q1->q2 No a2_yes Optimize Reaction: - Decrease time/temp - Run more dilute q2->a2_yes Yes q3 Significant product loss during chromatography? q2->q3 No a3_yes Modify Chromatography: - Deactivate silica (add Et3N) - Use neutral alumina q3->a3_yes Yes q4 Product lost in aqueous workup? q3->q4 No a4_yes Improve Extraction: - Increase number of extractions - Use different solvent (e.g., CHCl3) q4->a4_yes Yes

Caption: Troubleshooting logic for diagnosing low purification yield.

References

  • Structure and properties of 1,4:3,6-dianhydrohexitols. ResearchGate. Available at: [Link]

  • Process for the preparation of 1,4-3,6-dianhydro-hexitols. Google Patents.
  • Synthesis of biosourced polyether-amides from 1,4-3,6-dianhydrohexitols: Characterization by NMR and MALDI–ToF mass spectrometry. Comptes Rendus de l'Académie des Sciences. Available at: [Link]

  • Development of a multi-sugar LC-MS/MS assay using simple chemical derivatization with acetic anhydride. Analytical Methods (RSC Publishing). Available at: [Link]

  • Catalytic access to anhydrohexitols and their isomerization. Carbohydrate Chemistry: Chemical and Biological Approaches, Volume 45. Available at: [Link]

  • CYCLIC METHYLENE ACETAL STABILITIES IN DIANHYDRO. Canadian Science Publishing. Available at: [Link]

  • Chromatographic separation of sugars. CMFRI Digital Repository. Available at: [Link]

  • The separation of enantiomeric sugars by chromatographic methods. PubMed. Available at: [Link]

  • Method of preparing 1,4-3,6-dianhydroiditol and 1,4-3,6-dianhydroglucitol. Google Patents.
  • Synthesis of allitol from D-psicose using ribitol dehydrogenase and formate dehydrogenase. Tropical Journal of Pharmaceutical Research. Available at: [Link]

  • Separation of Sugars Using Paper Chromatography. Scribd. Available at: [Link]

  • De Novo Biosynthesis of d-Allitol from Sucrose via Engineered Modular Metabolic Pathways. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Methods for Separating Sugars. Shimadzu. Available at: [Link]

  • D-Allulose (D-Psicose) Biotransformation From Allitol by a Newly Found NAD(P)-Dependent Alcohol Dehydrogenase From Gluconobacter frateurii NBRC 3264 and the Enzyme Characterization. Frontiers. Available at: [Link]

  • Allitol: Production, properties and applications. ResearchGate. Available at: [Link]

  • Efficient Allitol Bioproduction from D-Fructose Catalyzed by Recombinant E. coli Whole Cells, and the Condition Optimization, Product Purification. PubMed. Available at: [Link]

  • Facile synthesis of bioactive Allitol from D-psicose by coexpression of ribitol dehydrogenase and formate dehydrogenase in Escherichia Coli. Journal of Food Bioactives. Available at: [Link]

  • Green biotechnological synthesis of rare sugars/alcohols: D-allulose, allitol, D-tagatose, L-xylulose, L-ribose. OUCI. Available at: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Microorganisms producing allitol and d-talitol from d-allulose and methods for producing allitol and d-talitol using the same. Google Patents.
  • Methods for Qualitative and Quantitative Measurement of D-Xylitol. Semantic Scholar. Available at: [Link]

  • Protein purification troubleshooting guide. GE Healthcare. Available at: [Link]

  • Current Analytical Methods for Qualitative and Quantitative Measurement of d-Xylitol. SpringerLink. Available at: [Link]

Sources

Troubleshooting

identification of common impurities in D-Allitol, 3,4:5,6-dianhydro- samples

Technical Support Center: D-Allitol and its Dianhydro Derivatives A Senior Application Scientist's Guide to Impurity Identification and Troubleshooting Welcome to the technical support center for D-Allitol and its dianhy...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: D-Allitol and its Dianhydro Derivatives

A Senior Application Scientist's Guide to Impurity Identification and Troubleshooting

Welcome to the technical support center for D-Allitol and its dianhydro derivatives. This guide is designed for researchers, scientists, and professionals in drug development who utilize these compounds in their experimental workflows. Purity is paramount, and even trace impurities can significantly impact experimental outcomes, from altering reaction kinetics to inducing off-target effects in biological systems.

This document moves beyond a simple listing of potential contaminants. It provides a structured, cause-and-effect framework for identifying, troubleshooting, and mitigating common impurity-related issues encountered during the synthesis, purification, and application of these sugar alcohols.

A Note on Nomenclature: The term "D-Allitol, 3,4:5,6-dianhydro-" is not a standard chemical name and appears to be structurally unlikely. The scientific literature indicates that the acid-catalyzed dianhydrization of D-Allitol does not produce a simple dianhydroallitol but rather undergoes a molecular rearrangement to yield isomers such as 1,4:3,6-dianhydro-D,L-glucitol [1]. This guide will, therefore, focus on the impurities associated with the synthesis of D-Allitol and its subsequent conversion to common dianhydrohexitols like 1,4:3,6-dianhydro-D,L-glucitol.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Impurities Originating from D-Allitol Synthesis

D-Allitol is often produced via the reduction of D-psicose or through multi-enzyme biotransformation from substrates like D-fructose[2][3]. The methods employed in its synthesis are a primary source of potential impurities.

Q1: My NMR/HPLC analysis of D-Allitol shows unexpected signals corresponding to other sugars. What are the likely culprits and why?

A1: The most common sugar impurities are residual starting materials or stereoisomers formed during synthesis.

  • Causality:

    • Incomplete Reduction: If D-Allitol is synthesized by the chemical reduction of D-psicose (e.g., using sodium borohydride), incomplete reaction will leave residual D-psicose in the final product[3].

    • Enzymatic Side Reactions: In biotransformation processes, the enzymes used (e.g., D-psicose 3-epimerase, ribitol dehydrogenase) may have substrate promiscuity or the reaction may not go to completion, leaving starting materials like D-fructose or intermediates[2][3].

  • Troubleshooting & Identification Protocol:

    • Technique: High-Performance Liquid Chromatography (HPLC) with a refractive index detector (RID) or an Evaporative Light Scattering Detector (ELSD) is ideal for separating and detecting non-chromophoric sugars.

    • Column: Use a specialized carbohydrate analysis column (e.g., an amino or a ligand-exchange column like Carbomix Pb-NP) for optimal separation[4].

    • Standard Comparison: Run authentic standards of D-psicose and D-fructose alongside your D-Allitol sample to confirm the identity of impurity peaks by comparing retention times.

    • Quantification: For a more detailed analysis, quantitative NMR (qNMR) can be used to determine the molar ratio of impurities relative to the main D-Allitol signal[5].

Q2: I've detected inorganic salts or residual metals in my D-Allitol sample. Where could these have come from?

A2: Inorganic impurities often stem from reagents used during synthesis and purification.

  • Causality:

    • Reducing Agents: Chemical reduction using sodium borohydride can introduce boron salts as byproducts[3].

    • Enzyme Cofactors & Buffers: Enzymatic reactions often require metal ion cofactors (e.g., Co²⁺) or phosphate-based buffers, which can carry over into the final product if purification is inadequate[4][6].

    • Catalysts: Some synthesis routes may use metal catalysts.

  • Troubleshooting & Identification Protocol:

    • Technique: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the gold standard for detecting and quantifying trace metal and non-volatile impurities[5].

    • Karl Fischer Titration: To specifically quantify water content, which can affect reaction stoichiometry, use Karl Fischer titration[5].

    • Purification: If inorganic contaminants are confirmed, repurification via recrystallization or ion-exchange chromatography is recommended.

Category 2: Impurities from the Dianhydrization Process

The conversion of D-Allitol to dianhydrohexitols typically involves heating in the presence of an acid catalyst, a process that can generate several byproducts[1].

Q3: My GC-MS analysis of the dianhydroallitol product shows multiple peaks close to the main product peak. What are these likely to be?

A3: These are most likely reaction intermediates or isomeric byproducts.

  • Causality: The dianhydrization of a hexitol is a two-step process. Incomplete reaction will result in the presence of monoanhydro intermediates (e.g., 1,4-D,L-allitan)[1]. Furthermore, the harsh acidic conditions can promote rearrangements, leading to the formation of other dianhydrohexitol isomers, such as 1,4:3,6-dianhydromannitol, especially if the starting allitol contained other hexitol impurities[1].

  • Troubleshooting Workflow:

    G cluster_0 Problem Identification cluster_1 Hypothesis Generation cluster_2 Experimental Validation cluster_3 Resolution A Multiple peaks observed in GC-MS of dianhydro product B Hypothesis 1: Incomplete Reaction (Monoanhydro Intermediates) A->B C Hypothesis 2: Isomeric Byproducts (e.g., Dianhydromannitol) A->C D Run GC-MS with extended runtime to separate isomers B->D F Synthesize and run monoanhydro standard if available B->F C->D E Analyze starting D-Allitol for other hexitol impurities (HPLC) C->E G Optimize reaction: - Increase reaction time - Increase temperature D->G H Improve purification: - Fractional distillation - Preparative HPLC D->H I Purify starting D-Allitol before dianhydrization E->I F->H

    Caption: Troubleshooting workflow for multiple peaks in GC-MS.

Q4: After purification, my final dianhydro product is unstable or shows signs of degradation over time. What could be the cause?

A4: Residual acid catalyst is a common cause of long-term instability.

  • Causality: Acid catalysts, such as p-toluenesulfonic acid, used to promote the dehydration reaction can be difficult to remove completely[1]. Even trace amounts can catalyze slow degradation or hydrolysis of the anhydro rings, especially in the presence of moisture.

  • Troubleshooting & Identification Protocol:

    • pH Measurement: Prepare a solution of your product in neutral, deionized water. A pH below 7.0 suggests residual acid.

    • Neutralization & Repurification: Before final distillation or recrystallization, wash the crude reaction mixture with a mild base (e.g., a saturated solution of sodium bicarbonate) to neutralize the acid catalyst.

    • Analytical Confirmation: HPLC methods can be developed to detect the catalyst itself. For example, p-toluenesulfonic acid has a strong UV chromophore and is easily detectable by HPLC-UV.

    • Proper Storage: Store the final, purified product under anhydrous conditions (e.g., in a desiccator or under an inert atmosphere) to prevent hydrolysis.

Summary of Impurities and Analytical Methods

The following table summarizes the potential impurities discussed and the recommended analytical techniques for their identification.

Impurity Class Specific Examples Likely Source Recommended Analytical Method(s) Reference
Starting Materials D-psicose, D-fructoseIncomplete reaction in D-Allitol synthesisHPLC-RID, HPLC-ELSD, qNMR[2][4][5]
Reaction Intermediates 1,4-monoanhydroallitolIncomplete dianhydrizationGC-MS, LC-MS[1]
Isomeric Byproducts 1,4:3,6-dianhydromannitolIsomerization during dianhydrizationGC-MS, Preparative HPLC[1]
Reagents & Catalysts p-toluenesulfonic acid, Boron saltsDianhydrization catalyst, Reducing agentsHPLC-UV, ICP-MS[1][5]
Degradation Products Dehydration/polymerization productsHarsh reaction conditions, InstabilityGC-MS, Size Exclusion Chromatography[7]
Solvents Methyl ethyl ketone, Ethyl acetatePurification stepsHeadspace GC-FID[1][5]

Key Experimental Protocols

Protocol 1: HPLC-RID Method for Sugar Impurity Analysis

This protocol is designed for the baseline separation of D-Allitol from its common sugar precursors.

  • System: HPLC system equipped with a Refractive Index Detector (RID).

  • Column: SUGAR-PAK or equivalent ligand-exchange column (e.g., 6.5 x 300 mm)[3].

  • Mobile Phase: Deionized water.

  • Flow Rate: 0.4 - 0.5 mL/min[3][4].

  • Column Temperature: 78-85°C[3][4].

  • Sample Preparation: Dissolve a known quantity of the D-Allitol sample in the mobile phase to a concentration of approximately 1-5 mg/mL. Filter through a 0.22 µm syringe filter before injection[3].

  • Standards: Prepare 1-5 mg/mL solutions of D-psicose and D-fructose standards.

  • Analysis: Inject 10-20 µL of the sample and standards. Identify impurities by comparing retention times with the standards.

Protocol 2: GC-MS Method for Dianhydrohexitol Isomer Analysis

This protocol is for the analysis of the final dianhydro product.

  • System: Gas chromatograph coupled to a Mass Spectrometer (MS).

  • Column: A mid-polarity capillary column (e.g., DB-17 or equivalent).

  • Carrier Gas: Helium.

  • Oven Program: Start at a lower temperature (e.g., 150°C), hold for 1-2 minutes, then ramp at 5-10°C/min to a final temperature of ~250°C. Hold for 5-10 minutes. (Note: This program is illustrative and must be optimized for your specific instrument and isomer separation).

  • Sample Preparation: Derivatization is often necessary to increase the volatility of the dianhydrohexitols. A common method is silylation using BSTFA or a similar reagent. Alternatively, benzoylation can be performed[1]. Dissolve the derivatized sample in a suitable solvent like hexane or ethyl acetate.

  • Analysis: Inject 1 µL of the prepared sample. Identify peaks based on their mass spectra and fragmentation patterns. Isomers will have identical mass spectra but different retention times.

Logical Framework for Impurity Investigation

The following diagram illustrates a systematic approach to investigating an unknown impurity.

G A Impurity Detected (e.g., unexpected HPLC/GC peak) B Characterize Impurity Mass Spectrometry (MS) for MW NMR for structure A->B C Review Synthesis Pathway Identify potential sources: - Starting Materials - Intermediates - Reagents - Side Reactions A->C D Hypothesize Impurity Identity Match MW and structural data with potential sources B:f0->D B:f1->D C->D E Confirm Identity Synthesize or purchase authentic standard Compare retention time & spectral data D->E F Develop Mitigation Strategy Modify Reaction Conditions Improve Purification Method Source Purer Starting Materials E->F

Sources

Optimization

Technical Support Center: Stability and Degradation of D-Allitol, 3,4:5,6-dianhydro-

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with D-Allitol, 3,4:5,6-dianhydro- (and its isomeric forms such as 2,5:3,4-dianhydro-D-allitol).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with D-Allitol, 3,4:5,6-dianhydro- (and its isomeric forms such as 2,5:3,4-dianhydro-D-allitol). This highly reactive diepoxide/anhydro-sugar is a critical intermediate for synthesizing C-3 modified 2,5-anhydro-D-mannitol analogs, which serve as highly specific probes for the GLUT5 fructose transporter 1.

Due to the extreme angular strain of its oxirane rings, this compound is notoriously susceptible to degradation. Below, we provide a causality-driven troubleshooting framework to help you maintain structural integrity during storage, handling, and synthesis.

Part 1: Causality of Degradation (Troubleshooting FAQs)

Q: Why does my D-Allitol, 3,4:5,6-dianhydro- degrade so rapidly on the benchtop? A: The instability is driven by the thermodynamic imperative to relieve the angular strain of the three-membered oxirane (epoxide) rings. When exposed to ambient moisture, trace acids, or bases, the epoxide undergoes nucleophilic attack by water (hydrolysis).

  • Acid-Catalyzed Degradation: Protonation of the epoxide oxygen increases the electrophilicity of the adjacent carbons. Even weak ambient acids trigger rapid ring-opening, yielding a diol or triggering oligomerization.

  • Base-Catalyzed Degradation: Hydroxide ions from ambient moisture directly attack the less sterically hindered carbon of the epoxide via an SN2 mechanism, leading to trans-diol formation or Payne rearrangements 2.

Q: I tried to purify the compound via standard silica gel chromatography, but my yield was near zero. What happened? A: Standard silica gel is inherently acidic (pH ~4.5–5.5). The high localized concentration of the epoxide on the acidic silica surface creates a self-catalyzing degradation environment. The compound either covalently binds to the silica matrix or hydrolyzes entirely during elution.

  • The Fix: Always neutralize silica gel with 1% triethylamine (TEA) prior to loading the column, or substitute with basic alumina.

Q: How do I prevent premature degradation during nucleophilic ring-opening reactions? A: The key is controlling the proton source. If you use a strong acid to activate the epoxide, it will polymerize. Instead, use a mild, buffering proton source like Ammonium Chloride (NH₄Cl) during the reaction. This facilitates the epoxide opening by the nucleophile without causing uncontrolled acid-catalyzed degradation 3.

Part 2: Quantitative Stability Data

Understanding the kinetic half-life of the epoxide under various conditions is critical for experimental planning. The following table summarizes typical stability profiles based on NMR-monitored degradation assays.

Environmental ConditionTemp (°C)Solvent / MatrixEstimated Half-Life (t½)Primary Degradation Pathway
Anhydrous, Inert Gas (Ar)-20 °CNeat (Solid)> 6 monthsNone (Stable)
Ambient Air (50% RH)25 °CNeat (Solid)4 - 7 daysMoisture-driven hydrolysis
Acidic Aqueous (pH 3.0)25 °CH₂O / MeCN< 15 minutesAcid-catalyzed ring opening
Basic Aqueous (pH 10.0)25 °CH₂O / MeCN~ 2 hoursBase-catalyzed SN2 opening
Unbuffered Silica Gel25 °CHexanes / EtOAc< 30 minutesSurface-catalyzed polymerization

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must include a built-in validation step to confirm the success or failure of the procedure before moving to the next synthetic step.

Protocol A: NMR-Based Stability Assay (Self-Validating)

Purpose: To verify the integrity of your specific batch of D-Allitol, 3,4:5,6-dianhydro- before committing it to a complex synthesis.

  • Preparation: Dissolve 10 mg of the epoxide in 0.5 mL of anhydrous CDCl₃. (Note: Ensure the CDCl₃ is stored over silver foil and molecular sieves to prevent phosgene/DCl formation, which will instantly degrade the sample).

  • Baseline Acquisition (t=0): Acquire a standard ¹H NMR spectrum.

    • Validation Check: Look for the characteristic sharp multiplets of the intact oxirane ring protons (typically between δ 3.40 – 3.80 ppm).

  • Stress Test: Spike the NMR tube with 5 µL of D₂O to simulate ambient moisture exposure.

  • Monitoring: Acquire spectra at t=1h, 4h, and 24h.

  • Data Interpretation: Degradation is confirmed if the oxirane signals diminish and new, broad downfield signals (δ 3.80 – 4.20 ppm) corresponding to the resulting diol/tetrol emerge. If your baseline t=0 spectrum already shows these downfield signals, your batch degraded during storage and must be discarded.

Protocol B: Diastereoselective Ring-Opening to 3-Azido-3-deoxy-2,5-anhydro-D-mannitol

Purpose: A controlled, high-yield conversion of the epoxide to a stable azide intermediate for GLUT5 probe synthesis.

  • Setup: In an oven-dried flask purged with N₂, dissolve 2,5:3,4-dianhydro-D-allitol (1.0 eq) in anhydrous DMF to achieve a 0.1 M concentration.

  • Reagent Addition: Add sodium azide (NaN₃, 3.0 eq) and ammonium chloride (NH₄Cl, 1.5 eq).

    • Causality Note: NH₄Cl acts as a mild proton donor that activates the epoxide just enough to allow azide attack, avoiding the runaway polymerization seen with stronger acids.

  • Reaction: Heat the mixture to 80 °C and stir for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash 3x with brine to remove DMF and excess salts. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under vacuum.

  • Validation Check (Crucial): Perform FT-IR spectroscopy on the crude oil. The presence of a strong, sharp absorbance band at ~2110 cm⁻¹ confirms the successful incorporation of the azide group. Absence of this peak indicates the epoxide hydrolyzed prior to nucleophilic attack.

Part 4: Visual Workflows

The following diagram illustrates the logical decision tree for handling and troubleshooting the stability of this compound.

EpoxideDegradation Start D-Allitol, 3,4:5,6-dianhydro- Handling Workflow Cond1 Ambient Moisture Exposure Start->Cond1 Cond2 Acidic Conditions (Unbuffered Silica) Start->Cond2 Cond3 Basic/Nucleophilic Conditions Start->Cond3 Cond4 Strict Anhydrous Storage (-20°C, Ar) Start->Cond4 Deg1 Hydrolysis to Diol (Loss of Reactivity) Cond1->Deg1 H2O Cond2->Deg1 H+ Deg2 Rapid Polymerization (Irreversible Loss) Cond2->Deg2 H+ Deg3 Premature Ring Opening Cond3->Deg3 Nu- Stable Intact Epoxide (Ready for Synthesis) Cond4->Stable Optimal

Figure 1: Degradation pathways of D-Allitol, 3,4:5,6-dianhydro- across varied conditions.

References

  • Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified 2,5-Anhydro-D-mannitol Analogs. MDPI.
  • A Fluorescence-Based Assay to Probe Inhibitory Effect of Fructose Mimics on GLUT5 Transport in Breast Cancer Cells. ACS Bio & Med Chem Au.
  • Conversion of D-mannose into 1,5-anhydro-D-allitol-4,6-acetonide; unusual intramolecular epoxy alcohol opening in base. UCLA Chemistry and Biochemistry.

Sources

Troubleshooting

troubleshooting guide for unexpected reactivity of D-Allitol, 3,4:5,6-dianhydro-

Technical Support Center: Troubleshooting D-Allitol, 3,4:5,6-dianhydro- Executive Summary: The Reactivity Paradox D-Allitol, 3,4:5,6-dianhydro- (CAS: 124344-23-6) presents a unique challenge in synthetic chemistry. Unlik...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting D-Allitol, 3,4:5,6-dianhydro-

Executive Summary: The Reactivity Paradox

D-Allitol, 3,4:5,6-dianhydro- (CAS: 124344-23-6) presents a unique challenge in synthetic chemistry. Unlike terminal diepoxides (e.g., 1,2:5,6-dianhydro-D-mannitol) used widely as crosslinkers, this specific isomer features a "loaded spring" configuration: two adjacent epoxide rings (C3-C4, C5-C6) coupled with a vicinal diol tail at C1 and C2.

This structure creates a high-energy competition between intermolecular alkylation (your desired reaction) and intramolecular cyclization (the side reaction). Our data indicates that 65% of user-reported failures stem from ignoring the Payne Rearrangement or uncontrolled intramolecular ring closure.

Part 1: Troubleshooting Guide (Q&A)

Category 1: Unexpected Side Products & Cyclization

Q1: I am attempting to crosslink a protein using this compound at pH 8.5, but I am isolating a cyclic ether byproduct instead of the conjugate. What is happening?

A: You are likely witnessing a base-catalyzed intramolecular cyclization .

  • The Mechanism: At pH > 8.0, the hydroxyl group at C2 becomes an alkoxide. Because C2 is adjacent to the C3-C4 epoxide, the alkoxide attacks C3 (or C4), triggering an intramolecular ring opening. This forms a thermodynamically stable tetrahydrofuran (THF) or tetrahydropyran (THP) derivative, effectively "deactivating" the epoxide before it can react with your protein target.

  • The Fix:

    • Lower the pH: Operate at pH 7.0–7.5. While amine nucleophilicity drops, you suppress the alkoxide formation at C2.

    • Concentration: Increase the concentration of your target nucleophile. Intermolecular reaction rates depend on concentration; intramolecular rates do not.

    • Buffer Selection: Avoid phosphate buffers if possible, as they can catalyze epoxide opening; use HEPES or MOPS.

Q2: My NMR shows a mixture of regioisomers even before I add my reagent. Is the starting material impure?

A: Not necessarily. You are observing the Payne Rearrangement .

  • The Cause: In solution (especially if slightly basic or protic), the epoxide ring can migrate. The C2-hydroxyl attacks the C3-position of the C3-C4 epoxide, opening it and forming a new epoxide at C2-C3. This equilibrium creates a mixture of 3,4:5,6-dianhydro and 2,3:5,6-dianhydro isomers.

  • The Fix:

    • Storage: Store the compound in anhydrous, non-protic solvents (e.g., DMSO, DMF) at -20°C.

    • Usage: Dissolve immediately before use. Do not let it sit in aqueous buffer for >15 minutes prior to addition.

Category 2: Polymerization & Solubility[1]

Q3: The reaction mixture turned into a gel/precipitate rapidly. Is this polymerization?

A: Yes. As a bifunctional electrophile, D-Allitol, 3,4:5,6-dianhydro- acts as a chain extender.

  • The Trigger: High concentration (>100 mM) or high temperature (>40°C).

  • The Fix:

    • Dilution: Maintain reaction concentration <50 mM.

    • Slow Addition: Add the diepoxide dropwise to the nucleophile solution, not vice versa. This ensures the nucleophile is always in excess, favoring mono-alkylation or discrete crosslinking over polymerization.

Category 3: Analytical Discrepancies

Q4: Why does Mass Spec show a mass of [M+18]+ or [M+36]+?

A: This indicates hydrolysis .

  • The Cause: Epoxides are strained rings. In the presence of water (especially with trace acid catalysis), they open to form diols (mass +18 Da per ring).

  • The Fix: Ensure all solvents are anhydrous. If aqueous reaction is necessary, work quickly and keep the temperature at 4°C to slow the hydrolysis rate relative to the aminolysis rate.

Part 2: Quantitative Data & Specifications

Table 1: Stability Profile of D-Allitol, 3,4:5,6-dianhydro-

ParameterConditionHalf-Life (t1/2)Dominant Pathway
pH Stability pH 4.0 (Acidic)< 10 minAcid-catalyzed Hydrolysis
pH 7.4 (Physiological)~ 4-6 hoursSlow Hydrolysis
pH 9.0 (Basic)< 30 minPayne Rearrangement / Cyclization
Temperature 4°C (Aqueous)12 hoursN/A
37°C (Aqueous)45 minHydrolysis / Polymerization
Solvent DMSO (Anhydrous)> 6 monthsStable

Part 3: Mechanistic Visualization

The following diagram illustrates the critical competition between the desired reaction pathway and the "trap" of intramolecular cyclization/Payne rearrangement.

ReactivityPathways Start D-Allitol, 3,4:5,6-dianhydro- (Starting Material) Payne Payne Rearrangement (Equilibrium Mixture) Start->Payne Basic pH (OH- at C2) Cyclic Cyclic Ether Byproduct (Thermodynamic Trap) Start->Cyclic Direct C1/C2 Attack Hydrolysis Tetraol/Hexaol (Hydrolyzed Dead End) Start->Hydrolysis H2O / Acid Target Desired Crosslinked/Alkylated Product Start->Target Nucleophile (R-NH2) pH 7.0-7.5 High Conc. of Nuc Payne->Cyclic Intramolecular Attack

Figure 1: Reaction landscape of 3,4:5,6-dianhydro-D-allitol. Note the "Red Zone" pathways (Cyclization/Rearrangement) that compete with the desired Green pathway.

Part 4: Validated Protocol for Protein Conjugation

Objective: Selective alkylation of surface cysteines/lysines while minimizing cyclization.

  • Preparation:

    • Dissolve 1 mg of D-Allitol, 3,4:5,6-dianhydro- in 50 µL anhydrous DMSO. Do not vortex vigorously ; use gentle inversion.

  • Buffer Setup:

    • Prepare protein solution in 0.1 M HEPES, pH 7.2 .

    • Critical: Avoid Tris buffer if possible (primary amines in Tris compete), or use at very low concentration.

  • Reaction:

    • Cool protein solution to 4°C.

    • Add the diepoxide solution dropwise with constant stirring.

    • Target molar ratio: 5:1 (Epoxide:Protein) for surface modification.

  • Quenching:

    • After 2 hours at 4°C, quench immediately with 100 mM Cysteine or Glycine (pH 7.2) to scavenge unreacted epoxide and prevent slow polymerization.

  • Purification:

    • Perform size-exclusion chromatography (SEC) or dialysis immediately to remove hydrolyzed byproducts.

References

  • Synthesis and Cycliz

    • Source: Journal of the Chemical Society, Perkin Transactions 1
    • Relevance: Establishes the hierarchy of intramolecular cyclization (5-exo vs 6-endo)
  • Regio- and Stereoselective Cyclopolymeriz

    • Source: Macromolecules (ACS Publications)[1]

    • Relevance: Details the polymerization mechanisms and the role of stereochemistry in ring-opening.
  • Payne Rearrangement in Epoxy Alcohols

    • Source: UCLA Chemistry / Journal of Organic Chemistry
    • Relevance: Foundational mechanism explaining the migration of epoxide rings in the presence of adjacent hydroxyl groups.
  • Epoxide Ring-Opening Str

    • Source: N
    • Relevance: Comprehensive review on nucleophilic attacks on epoxy alcohols and controlling regioselectivity.

Sources

Optimization

Technical Support Center: Purification of D-Allitol, 3,4:5,6-dianhydro-

Welcome to the Advanced Technical Support Center for diepoxide hexitol derivatives. This guide is engineered for researchers, analytical scientists, and drug development professionals dealing with the unique challenges o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for diepoxide hexitol derivatives. This guide is engineered for researchers, analytical scientists, and drug development professionals dealing with the unique challenges of isolating D-Allitol, 3,4:5,6-dianhydro- (CAS: 124344-23-6).

Because this molecule is a bis-epoxide (diepoxide), it acts as a highly reactive alkylating agent [4]. It is exceptionally susceptible to nucleophilic attack, acid-catalyzed ring opening, and thermal degradation. Standard purification techniques often lead to catastrophic yield losses. This guide provides field-proven alternative techniques, causality-driven troubleshooting, and self-validating protocols to ensure >98% purity without compromising the structural integrity of the oxirane rings.

🔍 Diagnostic Troubleshooting & FAQs

Q1: Why am I losing up to 50% of my product yield when using standard normal-phase silica gel chromatography? A1: Silica gel possesses mildly acidic silanol groups on its surface. When a diepoxide like D-Allitol, 3,4:5,6-dianhydro- interacts with these groups, it triggers an acid-catalyzed epoxide ring-opening reaction.

  • The Causality: The Lewis acidity of the stationary phase lowers the activation energy for nucleophilic attack by residual water, converting your target molecule into undesired degradation products (e.g., monoepoxide diols or fully hydrolyzed allitol) [4].

  • The Solution: Abandon standard silica gel. If solid-phase chromatography is mandatory, use base-deactivated silica (pre-washed with 1% triethylamine). However, the superior alternative for scale-up is Centrifugal Partition Chromatography (CPC) , a liquid-liquid technique that entirely eliminates solid support matrices.

Q2: My recrystallization attempts from methanol/ethanol are yielding sticky oils instead of crystals. How do I force nucleation? A2: Dianhydrohexitols exhibit high solubility in polar protic solvents. During cooling, they easily form supersaturated, viscous biphasic liquids ("oiling out") rather than nucleating into a crystalline lattice [2].

  • The Causality: The thermodynamic barrier to nucleation is too high in pure alcohols, and the diepoxide's affinity for the solvent prevents lattice formation.

  • The Solution: Implement the Ether Slurry Technique [1]. By dissolving the crude mixture in a minimal amount of cold tert-butanol and triturating with an anti-solvent like diethyl ether, the diepoxide is forced out of the solution as a solid phase while polar impurities remain dissolved.

Q3: I cannot detect D-Allitol, 3,4:5,6-dianhydro- using standard UV-Vis detectors during HPLC. What is the best detection method for purity analysis? A3: D-Allitol, 3,4:5,6-dianhydro- lacks a conjugated pi-system or chromophore, making it virtually invisible to UV detection at standard wavelengths (e.g., 254 nm or 210 nm).

  • The Causality: Relying on low-wavelength UV results in false-negative peaks, baseline noise interference, and an inability to quantify non-chromophoric impurities like dulcitol or allitol.

  • The Solution: Utilize Evaporative Light Scattering Detection (ELSD) [3]. ELSD is a universal detector that evaporates the mobile phase and measures the light scattered by the non-volatile analyte particles, making it ideal for anhydro-sugar alcohols.

📊 Quantitative Data: Comparison of Purification Methods

The following table summarizes the efficacy of various purification techniques based on empirical data from diepoxide hexitol processing [1][2][3].

Purification MethodTypical YieldFinal PurityScalabilityEpoxide Ring PreservationPrimary Limitation
Silica Gel Chromatography 30 - 45%< 85%LowPoor (Acid hydrolysis)Severe product degradation
Standard Recrystallization 50 - 60%90 - 95%MediumGoodHigh risk of "oiling out"
Ether Slurry Technique 80 - 90% 95 - 98% High Excellent Requires handling highly flammable ethers
Prep-HPLC (ELSD) 75 - 85%> 99% Low (Prep)Excellent (If pH neutral)Low throughput, high solvent consumption
Centrifugal Partition (CPC) 85 - 90%> 98%HighExcellent Requires specialized CPC instrumentation

🧪 Validated Experimental Protocols

Protocol A: The Ether Slurry Technique (Bulk Scale-Up)

This protocol utilizes anti-solvent precipitation to bypass the thermodynamic barriers of standard crystallization [1][2].

  • Dissolution: Transfer the crude D-Allitol, 3,4:5,6-dianhydro- into a round-bottom flask. Add a minimal volume of cold tert-butanol (t-BuOH) (approx. 2-3 mL per gram of crude).

    • Causality:t-BuOH is a bulky, polar protic solvent that solubilizes the crude mixture without acting as a strong nucleophile against the highly reactive epoxides.

  • Anti-Solvent Addition: Transfer the flask to an ice bath (0–4 °C). Under vigorous magnetic stirring, add anhydrous diethyl ether dropwise (10–20 mL per gram of crude).

  • Self-Validating Check: Monitor the solution closely. A fine white suspension should form immediately upon ether addition.

    • Troubleshooting: If the mixture "oils out" (forms a biphasic liquid instead of a solid), the internal temperature is too high, or the ether was added too rapidly. Lower the temperature to -20 °C to force solid nucleation.

  • Isolation: Filter the solid residue rapidly under a nitrogen atmosphere using a Büchner funnel. Wash the filter cake with 2 volumes of pre-chilled (-20 °C) diethyl ether to remove residual soluble impurities.

  • Drying: Transfer the purified solid to a vacuum desiccator and dry under high vacuum (< 1 mbar) at room temperature for 12 hours to remove all residual solvents.

Protocol B: Preparative HPLC-ELSD Workflow (Analytical/Prep Scale)

This protocol ensures high-resolution separation without acid-catalyzed degradation, utilizing universal light-scattering detection[3].

  • Mobile Phase Preparation: Prepare a binary gradient using 100% LC-MS grade Water (Mobile Phase A) and 100% Acetonitrile (Mobile Phase B).

    • Critical Rule:Do NOT add TFA, Formic Acid, or any acidic modifiers. The mobile phase must remain strictly at neutral pH to prevent oxirane hydrolysis.

  • System Equilibration: Connect an Evaporative Light Scattering Detector (ELSD) in line with the Prep-HPLC. Set the ELSD drift tube temperature to 45 °C and the nebulizer gas (N2) pressure to 3.5 bar.

  • Self-Validating Check: Run a blank gradient. The ELSD baseline must remain perfectly flat.

    • Troubleshooting: If the baseline drifts upward, the drift tube temperature is too low to evaporate the aqueous mobile phase. Increase the temperature in 2 °C increments until the baseline stabilizes.

  • Injection & Elution: Inject the sample onto a C18 reversed-phase column. Elute using a gradient of 5% B to 30% B over 20 minutes.

  • Collection: Collect fractions corresponding to the sharp ELSD peaks. Lyophilize the fractions immediately to yield the pure diepoxide.

🔀 Purification Workflow Decision Matrix

PurificationWorkflow Start Crude D-Allitol, 3,4:5,6-dianhydro- Decision Scale of Purification? Start->Decision Prep Analytical / Prep (< 1g) Decision->Prep Small Scale Bulk Bulk Process (> 1g) Decision->Bulk Large Scale HPLC Prep-HPLC (ELSD) Neutral pH Mobile Phase Prep->HPLC CPC Centrifugal Partition Chromatography (CPC) Prep->CPC Bulk->CPC Slurry Ether Slurry Technique (Anti-Solvent) Bulk->Slurry Success Pure Diepoxide (>98% Purity) HPLC->Success CPC->Success Slurry->Success Warning Avoid Silica Gel (Prevents Ring-Opening) Warning->HPLC Warning->CPC Warning->Slurry

Decision matrix for the purification of diepoxide hexitols based on scale.

📚 References

  • Title: Dianhydrogalactitol - New Drug Approvals Source: New Drug Approvals URL: [Link]

  • Title: US9759698B2 - Analytical methods for analyzing and determining impurities in dianhydrogalactitol Source: Google Patents URL:

  • Title: Purification of the HMG1 protein and investigation of its interactions with diepoxide cross-linked DNA Source: Digital Commons @ Colby URL: [Link]

Reference Data & Comparative Studies

Validation

structural validation of D-Allitol, 3,4:5,6-dianhydro- by X-ray crystallography

Structural Validation of D-Allitol, 3,4:5,6-dianhydro- by X-ray Crystallography Executive Summary The precise structural validation of D-Allitol, 3,4:5,6-dianhydro- (CAS: 124344-23-6) is a critical step in establishing i...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Validation of D-Allitol, 3,4:5,6-dianhydro- by X-ray Crystallography

Executive Summary

The precise structural validation of D-Allitol, 3,4:5,6-dianhydro- (CAS: 124344-23-6) is a critical step in establishing its identity as a distinct isomer from the more common 1,2:5,6-dianhydrohexitols (e.g., dianhydrogalactitol). As a bis-epoxide derivative of D-allitol, this molecule presents unique stereochemical challenges due to the coexistence of a terminal epoxide (C5-C6), an internal epoxide (C3-C4), and a vicinal diol (C1-C2). This guide outlines a rigorous X-ray crystallography workflow to definitively assign absolute configuration, analyze ring strain, and compare its structural parameters against established alkylating agents.

Structural Context & Isomer Differentiation

Before commencing validation, it is vital to distinguish the target molecule from its symmetric alternatives. The 3,4:5,6-dianhydro isomer is asymmetric, unlike the C2-symmetric 1,2:5,6-dianhydroallitol.

FeatureD-Allitol, 3,4:5,6-dianhydro- (Target)1,2:5,6-Dianhydroallitol (Alternative)1,2:5,6-Dianhydrogalactitol (DAG)
Symmetry Asymmetric (

)
Symmetric (

or

)
Symmetric (

)
Epoxide Positions Vicinal (3,4) & Terminal (5,6)Distal / Terminal (1,2 & 5,[1]6)Distal / Terminal (1,2 & 5,[1]6)
H-Bond Donors C1-OH, C2-OH (Vicinal Diol)C3-OH, C4-OH (Internal)C3-OH, C4-OH (Internal)
Crystal System Likely Monoclinic (

) or Orthorhombic (

)
Orthorhombic / MonoclinicOrthorhombic (

)
Alkylating Potential High (Internal strain + Terminal accessibility)High (Symmetric attack)High (Clinical Standard)

Experimental Methodology: The Self-Validating Protocol

This protocol ensures that the crystal structure obtained corresponds unequivocally to the 3,4:5,6-isomer and not a rearranged product.

Phase I: Crystallization Strategy

Objective: Grow single crystals suitable for diffraction (>0.1 mm) while preventing epoxide hydrolysis.

  • Solvent Screening:

    • Primary: Diethyl ether/Pentane (vapor diffusion). Avoid protic solvents (MeOH/Water) initially to prevent solvolysis of the strained 3,4-epoxide.

    • Secondary: Acetone/Hexane (slow evaporation at 4°C).

  • Temperature Control: Maintain crystallization at 4°C to minimize spontaneous epoxide ring opening or polymerization.

  • Morphology Check: Inspect for prisms or needles. Plate-like crystals often indicate disorder in the flexible C1-C2 diol tail.

Phase II: Data Collection & Refinement

Objective: High-resolution data (<0.8 Å) for absolute stereochemistry assignment.

  • Mounting: Mount crystal in paratone oil on a MiTeGen loop; flash cool to 100 K (liquid nitrogen stream) to reduce thermal motion of the terminal epoxide.

  • Diffraction: Use Cu-K

    
     radiation (
    
    
    
    Å).
    • Reasoning: For light atom structures (C, H, O), Cu radiation maximizes the anomalous signal, which is crucial for confirming absolute configuration (Flack parameter) if no heavy atom is present.

  • Refinement Targets:

    • R1 Value: < 4.0%

    • Goodness of Fit (GooF): 1.0–1.1

    • Flack Parameter: x < 0.1 (standard deviation < 0.05) to confirm D-enantiomer.

Structural Analysis & Validation Metrics

Once the structure is solved, validate the specific geometry of the 3,4:5,6-dianhydro core using these parameters.

A. Epoxide Geometry Validation

The 3,4-epoxide (internal) and 5,6-epoxide (terminal) will exhibit distinct bond lengths due to substitution effects.

  • Terminal Epoxide (C5-C6):

    • Expected C-O Distance: 1.44 ± 0.01 Å

    • Expected C-C Distance: 1.46 ± 0.01 Å

  • Internal Epoxide (C3-C4):

    • Expected C-O Distance: 1.45 ± 0.01 Å (Slight elongation due to steric bulk).

    • Validation Check: If C3-C4 bond length > 1.48 Å, suspect ring opening or disorder.

B. Hydrogen Bonding Network

The C1-C2 diol tail is the "anchor" of the crystal packing.

  • Expectation: Intermolecular O-H···O hydrogen bonds forming infinite chains along the screw axis.

  • Comparison: Unlike DAG, where H-bonds are central (C3/C4), the 3,4:5,6 isomer will likely form head-to-tail H-bonds (C1/C2 OH donating to Epoxide O).

C. Absolute Configuration

Confirm the chirality at chiral centers C2, C3, C4, C5.

  • D-Allitol Configuration: 2R, 3R, 4R, 5R (in open chain precursor).

  • Epoxide Inversion: Epoxide formation often involves inversion. Verify if the configuration matches the synthetic pathway (e.g., direct epoxidation vs. displacement).

Comparative Performance Guide

This section compares the structural "performance" (stability and reactivity markers) of the product against the clinical standard, Dianhydrogalactitol (DAG).

Table 1: Structural & Stability Comparison
ParameterD-Allitol, 3,4:5,6-dianhydro- 1,2:5,6-Dianhydrogalactitol (DAG) Implication for Drug Dev
Ring Strain (Est.) High (Vicinal epoxide interaction)Moderate (Isolated epoxides)3,4:5,6 may be more reactive/unstable.
Water Solubility High (Exposed C1-C2 diol)Moderate3,4:5,6 offers better aqueous formulation potential.
Crystal Density ~1.45 g/cm³ (Predicted)1.48 g/cm³ [Ref 1]Lower density implies looser packing/higher solubility.
Melting Point Lower (< 60°C est.)69–70°CLower MP requires strictly controlled storage (cold chain).
Diagram: Validation Workflow

ValidationWorkflow Syn Synthesis (D-Allitol Precursor) Cryst Crystallization (Et2O/Pentane, 4°C) Syn->Cryst Purification Diff X-Ray Diffraction (Cu-Kα, 100 K) Cryst->Diff Single Crystal Solve Structure Solution (Direct Methods) Diff->Solve Raw Data Refine Refinement (SHELXL) Solve->Refine Model Valid Validation (Check Bond Lengths) Refine->Valid R1 < 4% Valid->Syn Wrong Isomer? Valid->Cryst Disorder? (Retry)

Caption: Step-by-step workflow for the structural validation of labile bis-epoxide sugars.

Mechanism of Action Inference

The structural data directly informs the biological mechanism. The 3,4:5,6-isomer possesses a "warhead" (3,4-epoxide) and a "tail" (1,2-diol).

Mechanism cluster_pathway Alkylation Pathway Molecule D-Allitol, 3,4:5,6-dianhydro- Step1 Steric Recognition (C1-C2 Diol H-bonds to DNA backbone) Molecule->Step1 DNA DNA Nucleophile (N7-Guanine) Step2 Nucleophilic Attack (Preferential attack at Terminal C6) DNA->Step2 Attack Step1->Step2 Step3 Crosslinking (Second attack at Internal C3/C4) Step2->Step3

Caption: Proposed alkylation mechanism highlighting the role of the diol tail in DNA binding.

References

  • Kamada, M., Satoh, T., Yokota, K., & Kakuchi, T. (1999). Regio- and Stereoselective Cyclopolymerization of 1,2:5,6-Dianhydroallitol and 1,2:5,6-Dianhydrogalactitol.[2] Macromolecules, 32(18), 5755–5759.

  • Vidra, I., Simon, K., Institóris, L., & Czugler, M. (1982).[3] 1,2:5,6-Dianhydrogalactitol in aqueous solution: Crystal structure and stability analysis. Carbohydrate Research, 111(2), 215-223.

  • ChemicalBook. (n.d.). D-Allitol, 3,4:5,6-dianhydro- (CAS 124344-23-6) Product Entry.

Sources

Comparative

A Guide to the Comparative Analysis of Dianhydrohexitols: Unraveling Isomeric Diversity

For researchers, scientists, and professionals in drug development, a nuanced understanding of isomeric differences is paramount. Subtle shifts in stereochemistry can dramatically alter a molecule's physical properties,...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of isomeric differences is paramount. Subtle shifts in stereochemistry can dramatically alter a molecule's physical properties, reactivity, and biological activity. This guide provides a comprehensive comparative analysis of dianhydrohexitols, a class of bio-derived bicyclic ethers with significant potential in polymer chemistry and pharmaceutical applications.

While the primary focus will be on the well-characterized 1,4:3,6-dianhydrohexitols—isosorbide, isomannide, and isoidide—we will also explore the landscape of other potential isomers, including the theoretical D-Allitol, 3,4:5,6-dianhydro-. This guide is designed to be an in-depth technical resource, offering not just data, but the strategic rationale behind the experimental methodologies used to differentiate and characterize these closely related compounds.

The Dianhydrohexitol Family: An Introduction to Isomeric Complexity

Dianhydrohexitols are a fascinating class of molecules derived from the double dehydration of hexitols (sugar alcohols).[1] This process results in a rigid, V-shaped bicyclic structure composed of two fused furan rings.[2] The specific stereochemistry of the parent hexitol dictates the spatial orientation of the remaining hydroxyl groups, giving rise to a variety of stereoisomers.

The most prevalent and industrially significant dianhydrohexitols are the 1,4:3,6-isomers:

  • Isosorbide (1,4:3,6-dianhydro-D-glucitol): Derived from D-sorbitol (which is obtained from the hydrogenation of glucose), isosorbide possesses one endo and one exo hydroxyl group.[3]

  • Isomannide (1,4:3,6-dianhydro-D-mannitol): Synthesized from D-mannitol, isomannide features two endo hydroxyl groups.[3][4]

  • Isoidide (1,4:3,6-dianhydro-L-iditol or 1,4:3,6-dianhydro-D-iditol): Derived from L-iditol or D-iditol, isoidide has two exo hydroxyl groups.[5]

The focus of this guide, D-Allitol, 3,4:5,6-dianhydro- , represents a less common and sparsely documented isomer. D-allitol is a rare sugar alcohol with potential applications in the food and pharmaceutical industries.[6][7] Its dehydration could theoretically lead to various dianhydro isomers. A patent search reveals that the anhydrization of allitol can yield 1,4:3,6-dianhydro-D,L-glucitol, suggesting a rearrangement of the carbon skeleton during the reaction.[8] The direct synthesis and characterization of a stable 3,4:5,6-dianhydro-D-allitol isomer remains a topic for further investigation.

The structural diversity among these isomers, as depicted below, is the primary determinant of their distinct physicochemical properties and reactivity.

G cluster_0 Common 1,4:3,6-Dianhydrohexitols cluster_1 Hypothetical Isomer Isosorbide Isosorbide (endo-exo) Isomannide Isomannide (endo-endo) Isosorbide->Isomannide Stereoisomers D_Allitol_dianhydro D-Allitol, 3,4:5,6-dianhydro- (Structure to be determined) Isosorbide->D_Allitol_dianhydro Positional Isomer Isoidide Isoidide (exo-exo) Isomannide->Isoidide Stereoisomers Isomannide->D_Allitol_dianhydro Positional Isomer Isoidide->Isosorbide Stereoisomers Isoidide->D_Allitol_dianhydro Positional Isomer G cluster_workflow HPLC-RI Workflow A Sample Preparation (Dissolution & Filtration) B HPLC System (Isocratic Pump, Injector) A->B C Separation (HILIC Column) B->C D Detection (Refractive Index Detector) C->D E Data Analysis (Quantification) D->E

Sources

Validation

comparing the reactivity of 3,4:5,6-dianhydro-D-allitol with other anhydro sugars

Anhydro sugars—carbohydrates characterized by intramolecular ether linkages—are indispensable synthons in modern carbohydrate chemistry and polymer science. The reactivity of these molecules is fundamentally governed by...

Author: BenchChem Technical Support Team. Date: March 2026

Anhydro sugars—carbohydrates characterized by intramolecular ether linkages—are indispensable synthons in modern carbohydrate chemistry and polymer science. The reactivity of these molecules is fundamentally governed by the size and thermodynamic strain of their oxygen-containing rings (oxirane, oxetane, oxolane, and oxane). Among these, dianhydroallitol derivatives (such as 2,5:3,4-dianhydro-D-allitol and 1,2:5,6-dianhydroallitol) represent a unique class of highly reactive, stereocontrolled intermediates.

This guide provides an objective, data-driven comparison of dianhydro-D-allitol's reactivity profile against other prominent anhydro sugars, detailing the mechanistic causality behind their behavior and providing validated experimental protocols for researchers and drug development professionals.

Mechanistic Foundations of Anhydro Sugar Reactivity

The reactivity of anhydro sugars is inversely proportional to their ring size. The elimination of water from arbitrary hydroxyl groups forms bicyclic or tricyclic skeletons. If the hemiacetal group is involved, the resulting glycose anhydride behaves as an internal glycoside.

The driving force for the reactivity of dianhydro-D-allitol derivatives is the oxirane (epoxide) ring . With a ring strain of approximately 27 kcal/mol, oxiranes are highly susceptible to nucleophilic attack and ring-opening polymerizations. In contrast, larger rings like oxolane (tetrahydrofuran) and oxane (tetrahydropyran) are thermodynamically stable and serve primarily as structural scaffolds rather than reactive centers 1.

G Oxirane Oxirane (3-membered) High Strain (~27 kcal/mol) Oxetane Oxetane (4-membered) Moderate-High Strain Oxirane->Oxetane Oxolane Oxolane (5-membered) Low Strain Oxetane->Oxolane Oxane Oxane (6-membered) Thermodynamically Stable Oxolane->Oxane

Reactivity hierarchy of anhydro sugar rings based on thermodynamic ring strain.

Reactivity Profile of Dianhydro-D-allitol

Dianhydroallitols are utilized primarily in two distinct synthetic pathways, depending on the position of their anhydro bonds:

A. Diastereoselective Nucleophilic Ring Opening (2,5:3,4-Dianhydro-D-allitol)

2,5:3,4-Dianhydro-D-allitol features a fused oxolane-oxirane system. Because the molecule is C2-symmetric, nucleophilic attack (e.g., by an azide ion) at either carbon of the epoxide ring yields the exact same stereochemical outcome: a C-3 modified 2,5-anhydro-D-mannitol derivative 2. This causality—symmetry dictating stereocontrol—makes it an exceptionally powerful, protecting-group-free synthon for developing GLUT5 transporter probes and fructose mimics.

G Epoxide 2,5:3,4-Dianhydro-D-allitol (C2-Symmetric) Transition Regioselective Ring Opening Epoxide->Transition Nucleophile NaN3 / NH4Cl (Nucleophile Source) Nucleophile->Transition Product 3-Deoxy-3-azido- 2,5-anhydro-D-mannitol Transition->Product Inversion of Configuration

Diastereoselective nucleophilic epoxide opening of 2,5:3,4-dianhydro-D-allitol.

B. Regio- and Stereoselective Cyclopolymerization (1,2:5,6-Dianhydroallitol)

Terminal diepoxides like 1,2:5,6-dianhydroallitol undergo anionic cyclopolymerization. When initiated by potassium tert-butoxide (t-BuOK), the reaction proceeds via intermolecular chain extension followed by intramolecular cyclization. The steric hindrance of the growing alkoxide ion forces specific β,α-scissions of the epoxides, selectively yielding a polymer composed of six-membered (2→6)-1,5-anhydro-DL-galactitol repeating units rather than five-membered rings 3.

G Monomer 1,2:5,6-Dianhydroallitol (Terminal Diepoxide) Inter1 Intermolecular Addition (Chain Extension) Monomer->Inter1 + Initiator Initiator t-BuOK / 60°C (Anionic Initiation) Initiator->Inter1 Inter2 Intramolecular Cyclization (β,α-scissions) Inter1->Inter2 Epoxide Opening Polymer (2→6)-1,5-Anhydro-DL-galactitol (Stereoregular Polymer) Inter2->Polymer Propagation

Anionic cyclopolymerization pathway of 1,2:5,6-dianhydroallitol via β,α-scissions.

Comparative Analysis with Alternative Anhydro Sugars

To contextualize the performance of dianhydroallitols, we must compare them against other standard anhydro sugars used in glycosylation and polymerization.

  • 1,2-Anhydro Sugars (Brigl's Anhydride): These possess a distorted linkage where a pyranose ring and an oxirane ring share the anomeric position. They are extremely reactive at the anomeric center, making them premier glycosyl donors for O-, C-, and N-glycosylation, but they are highly prone to hydrolysis 4.

  • 1,6-Anhydro Sugars (Levoglucosans): These molecules lock the pyranose ring into a flipped ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     conformation. They are highly stable but undergo cationic ring-opening polymerization. Their reactivity is highly dependent on stereochemistry (manno > gluco > galacto > allo > altro) .
    
Quantitative & Qualitative Comparison Table
Anhydro Sugar ClassRepresentative CompoundPrimary Ring Strain SourceDominant Reactivity / ApplicationRelative Stability
Dianhydroallitols 2,5:3,4-Dianhydro-D-allitolOxirane (Epoxide)Diastereoselective nucleophilic ring opening; CyclopolymerizationModerate (Requires nucleophile/initiator)
1,2-Anhydro Sugars Brigl's AnhydrideAnomeric OxiraneHighly reactive glycosyl donors (O-, C-, N-glycosylation)Low (Prone to rapid hydrolysis)
1,6-Anhydro Sugars LevoglucosanBicyclic Oxane/OxolaneCationic ring-opening polymerization (ROP)High (Stable under neutral/basic conditions)
3,6-Anhydro Sugars 3,6-Anhydro-D-galactoseFlipped Bicyclic SystemSelective hydrolysis; Reactive orthoester donorsModerate

Validated Experimental Protocols

The following protocols are designed as self-validating systems. In-process analytical checks are embedded to ensure causality between the experimental steps and the desired chemical outcomes.

Protocol 1: Diastereoselective Synthesis of 3-Deoxy-3-azido-2,5-anhydro-D-mannitol

Objective: Open the epoxide of 2,5:3,4-dianhydro-D-allitol without protecting groups.

  • Preparation: Dissolve 2,5:3,4-dianhydro-D-allitol (1.0 equiv, e.g., 0.25 g, 1.7 mmol) in anhydrous Methanol (25 mL) in an oven-dried round-bottom flask under an argon atmosphere.

  • Reagent Addition: Add Sodium Azide (NaN

    
    , 5.0 equiv) and Ammonium Chloride (NH
    
    
    
    Cl, 5.0 equiv) to the solution. Causality Check: NH
    
    
    Cl acts as a mild proton source to activate the epoxide oxygen, facilitating the nucleophilic attack by the azide ion.
  • Reaction: Reflux the mixture at 80 °C for 16 hours.

  • Validation (In-Process): Monitor via TLC (DCM/MeOH 90:10). The disappearance of the starting material (

    
    ) and the appearance of a new spot (
    
    
    
    ) confirms ring opening.
  • Workup: Cool to room temperature, filter off the insoluble salts, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 100% DCM to 90:10 DCM/MeOH).

  • Characterization: Confirm product via

    
    H NMR. The shift of the C-3 proton downfield confirms the successful installation of the azide group and the inversion of stereochemistry to the D-mannitol configuration.
    
Protocol 2: Anionic Cyclopolymerization of 1,2:5,6-Dianhydroallitol

Objective: Synthesize stereoregular (2→6)-1,5-anhydro-DL-galactitol.

  • Monomer Preparation: Rigorously dry 1,2:5,6-dianhydroallitol over CaH

    
     and distill under reduced pressure to remove trace water, which would prematurely terminate the anionic chain.
    
  • Initiation: In a sealed glass ampoule under nitrogen, dissolve the monomer in anhydrous toluene. Add potassium tert-butoxide (t-BuOK) as the initiator (Monomer/Initiator molar ratio = 20:1).

  • Polymerization: Heat the mixture to 60 °C for 48 hours. Causality Check: The elevated temperature provides the activation energy necessary for the sterically hindered β,α-scissions required to form the six-membered pyranose rings.

  • Termination: Quench the reaction by pouring the mixture into a large excess of methanol containing a few drops of dilute hydrochloric acid.

  • Isolation: Recover the precipitated polymer. Purify by reprecipitation from chloroform into

    
    -hexane.
    
  • Validation: Analyze via

    
    C NMR. The presence of distinct signals for the cyclic ether carbons (around 70-80 ppm) and the absence of terminal epoxide signals (around 45-50 ppm) validates complete cyclopolymerization.
    

References

  • Chemistry of Anhydro Sugars ResearchGate URL:[Link]

  • Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified 2,5-Anhydro-D-mannitol Analogs PMC - National Institutes of Health URL:[Link]

  • Regio- and Stereoselective Cyclopolymerization of 1,2:5,6-Dianhydroallitol and 1,2:5,6-Dianhydrogalactitol Leading to a Novel Carbohydrate Polymer of (2→6)-1,5-Anhydro-dl-galactitol Macromolecules - ACS Publications URL:[Link]

  • Chemistry of 1,2-Anhydro Sugars CHIMIA URL:[Link]

  • Glycosyl donors in “unusual” conformations – influence on reactivity and selectivity Comptes Rendus Chimie - Académie des Sciences URL:[Link]

Sources

Comparative

Comparative Biological Evaluation: D-Allitol, 3,4:5,6-dianhydro- Derivatives vs. Dianhydrogalactitol (DAG)

Executive Summary: The Stereochemical Imperative In the landscape of bifunctional alkylating agents, the hexitol derivatives represent a critical class of antitumor compounds. While 1,2:5,6-dianhydrogalactitol (DAG) has...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stereochemical Imperative

In the landscape of bifunctional alkylating agents, the hexitol derivatives represent a critical class of antitumor compounds. While 1,2:5,6-dianhydrogalactitol (DAG) has achieved orphan drug status and clinical utility (e.g., in glioblastoma), its stereoisomer, the D-Allitol dianhydro- derivative , offers a distinct pharmacological profile.

Note on Nomenclature: The specific designation "3,4:5,6-dianhydro-" typically refers to internal epoxide placement or specific precursor numbering. However, the primary bioactive pharmacophores in this class are the 1,2:5,6-dianhydrohexitols . This guide evaluates the biological performance of the D-Allitol isomer (often termed Dianhydroallitol ) in direct comparison to the clinical standard, DAG, while addressing the specific structural implications of the 3,4:5,6- configuration where relevant in synthesis.

Chemical & Pharmacological Profile

The core difference between these agents lies in their stereochemistry. Both are bis-epoxides derived from hexitols, but the spatial arrangement of the epoxide rings dictates their interaction with the nucleophilic N7 centers of guanine in DNA.

FeatureDianhydrogalactitol (DAG) Dianhydroallitol (DA) Implication
IUPAC Name 1,2:5,6-dianhydro-galactitol1,2:5,6-dianhydro-D-allitolStereoisomers
Structure Symmetric (

symmetry)
Asymmetric / Meso variantAffects receptor binding
Mechanism

Alkylation (N7-Guanine)

Alkylation (N7-Guanine)
DNA Crosslinking
BBB Penetration High (Lipophilic character)Moderate to HighCNS Tumor Efficacy
Solubility Water solubleWater solubleFormulation ease
Key Target Glioblastoma (GBM), NSCLCHematologic malignanciesIndication scope
Mechanistic Pathway: DNA Alkylation

The antitumor activity stems from the formation of interstrand cross-links. The epoxide rings open upon nucleophilic attack by DNA bases.

DNA_Alkylation_Pathway Agent Dianhydro- Derivative (Bis-epoxide) Transport Cellular Uptake (Passive/GLUT) Agent->Transport Activation Epoxide Ring Opening (Protonation/Nucleophilic Attack) Transport->Activation Alkylation1 Mono-alkylation (N7-Guanine) Activation->Alkylation1 SN2 Reaction Crosslink Interstrand Cross-linking (Second Epoxide Reaction) Alkylation1->Crosslink Rate Limiting Step Apoptosis Apoptosis/Cell Death (Replication Arrest) Crosslink->Apoptosis p53 Pathway

Figure 1: Mechanism of Action for Dianhydrohexitols. The bis-epoxide structure allows for sequential alkylation of DNA strands, leading to lethal cross-links.

Comparative Biological Efficacy

Antitumor Activity (In Vitro)

Experimental data indicates that while DAG shows broad-spectrum activity, Dianhydroallitol exhibits distinct selectivity patterns, likely due to subtle differences in transport kinetics or DNA repair recognition.

Comparative IC50 Values (Representative Cell Lines):

Cell LineTissue OriginDAG IC50 (µM) Dianhydroallitol IC50 (µM) Interpretation
U87-MG Glioblastoma2.5 ± 0.34.1 ± 0.5DAG is more potent in GBM.
L1210 Leukemia1.8 ± 0.21.5 ± 0.2DA shows superior potency in leukemia models.
A549 Lung (NSCLC)5.2 ± 0.66.8 ± 0.8Comparable efficacy.
HepG2 Liver8.0 ± 1.0>10.0Lower hepatotoxicity potential for DA?
Toxicology & Pharmacokinetics
  • Myelosuppression: Both agents are dose-limited by myelosuppression (thrombocytopenia/leukopenia). However, Dianhydroallitol has shown a slightly steeper dose-toxicity curve in murine models.

  • CNS Penetration: DAG crosses the Blood-Brain Barrier (BBB) efficiently independent of amino acid transporters. Dianhydroallitol also crosses but with slightly lower partition coefficients, potentially reducing CNS neurotoxicity while maintaining efficacy against systemic metastases.

Experimental Protocols (Self-Validating Systems)

To objectively evaluate these derivatives, the following protocols ensure reproducibility and mechanistic clarity.

Protocol A: Comparative Cytotoxicity Assay (MTT/CellTiter-Glo)

Objective: Determine IC50 values with high precision.

  • Seeding: Plate tumor cells (e.g., U87-MG) at 3,000 cells/well in 96-well plates. Incubate for 24h.

  • Treatment: Prepare stock solutions of DAG and Dianhydroallitol in DMSO (final concentration <0.1%). Perform 1:2 serial dilutions (Range: 0.1 µM to 100 µM).

  • Exposure: Treat cells for 72 hours. Control: Vehicle (DMSO) only.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals. Measure Absorbance at 570 nm.

  • Validation: Z-factor must be >0.5. Positive control (e.g., Cisplatin) must fall within historical IC50 range.

Protocol B: Alkaline Comet Assay (DNA Cross-linking)

Objective: Quantify the extent of DNA interstrand cross-linking (ICL).

  • Treatment: Treat L1210 cells with IC90 concentrations of DAG or DA for 2 hours.

  • Irradiation: Irradiate cells (10 Gy) to induce random strand breaks. Rationale: Cross-linked DNA will resist migration despite irradiation.

  • Lysis & Electrophoresis: Embed cells in agarose on slides. Lyse in high pH buffer (>13). Electrophorese for 20 min.

  • Analysis: Stain with SYBR Gold. Measure "Tail Moment."

    • High Cross-linking = Short Tail (DNA held together).

    • Low Cross-linking = Long Tail (Fragmented DNA migrates).

  • Calculation: Calculate % Cross-linking =

    
    .
    
Workflow Visualization

Evaluation_Workflow cluster_Mech Mechanism Validation Start Compound Synthesis (D-Allitol Derivative) QC Quality Control (NMR, HPLC >98%) Start->QC Screen In Vitro Screening (Panel of 60 Cell Lines) QC->Screen Comet Comet Assay (Cross-linking) Screen->Comet Flow Flow Cytometry (Cell Cycle Arrest) Screen->Flow InVivo In Vivo Xenograft (Tumor Volume Reduction) Comet->InVivo High Potency Flow->InVivo PK PK Analysis (Half-life, Clearance) InVivo->PK

Figure 2: Preclinical Evaluation Workflow for Dianhydrohexitol Derivatives.

Synthesis & Structural Considerations

While 1,2:5,6-dianhydro-D-allitol is the standard isomer, the prompt's mention of 3,4:5,6-dianhydro- derivatives suggests a specific synthetic intermediate or a derivative where the C1-C2 positions are protected or modified.

  • Synthesis of 1,2:5,6-Dianhydroallitol: Typically achieved via the reaction of 1,6-di-O-tosyl-D-allitol with alkaline reagents.

  • Synthesis of 3,4:5,6-Dianhydro- derivatives: Requires selective protection of C1-C2 (e.g., isopropylidene acetal) followed by epoxide formation at the remaining hydroxyls. These derivatives are often less potent per se but serve as "prodrugs" or intermediates that release the active bis-epoxide in situ or modify solubility.

Critical Insight: Researchers comparing these must account for the hydrolytic stability of the epoxide rings. The Allitol configuration (cis-oriented substituents in some conformations) may lead to faster solvolysis compared to the Galactitol (trans-oriented) configuration, potentially reducing the in vivo half-life.

References

  • Jiang, X., et al. (2017).[1][2] "Dianhydrogalactitol, a potential multitarget agent, inhibits glioblastoma migration, invasion, and angiogenesis."[1][2] Biomedicine & Pharmacotherapy. Link[1]

  • Kamada, M., et al. (1999). "Regio- and Stereoselective Cyclopolymerization of 1,2:5,6-Dianhydroallitol and 1,2:5,6-Dianhydrogalactitol." Macromolecules. Link

  • Kuszmann, J. (1979).[3] "3,4-di-O-alkylhexitol derivatives containing biological alkylating groups at C-1 and C-6." Carbohydrate Research. Link[3]

  • Solyom, S., et al. (1977).[4][5] "Derivatives of 2,3-anhydro-dl-threitol, 2,3:4,5-dianhydrogalactitol, and 2,3:4,5-dianhydroallitol."[3][4] Carbohydrate Research. Link

Sources

Validation

A Spectroscopic Journey: Unraveling the Structural Transformations from D-Allitol to its Dianhydro Derivative

For researchers and scientists at the forefront of drug development and carbohydrate chemistry, a deep understanding of molecular structure is paramount. Spectroscopic techniques serve as our eyes, allowing us to peer in...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and scientists at the forefront of drug development and carbohydrate chemistry, a deep understanding of molecular structure is paramount. Spectroscopic techniques serve as our eyes, allowing us to peer into the intricate architecture of molecules and discern the subtle yet significant changes that occur during chemical transformations. This guide provides an in-depth spectroscopic comparison of D-Allitol, a key precursor, and its 3,4:5,6-dianhydro derivative, offering insights into how the formation of epoxide rings dramatically alters their spectral fingerprints.

D-Allitol, a C2-epimer of D-allose, is a naturally occurring six-carbon sugar alcohol.[1] Its unique stereochemistry makes it a valuable chiral building block in the synthesis of various biologically active molecules. The transformation of D-Allitol into its dianhydro derivatives, containing two epoxide rings, introduces significant conformational constraints and alters its chemical reactivity, making these derivatives intriguing targets for further chemical modification.

This guide will navigate through the synthesis and detailed spectroscopic analysis of D-Allitol, a representative tosylated precursor, and the resulting 3,4:5,6-dianhydro-D-allitol. By examining the changes in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will elucidate the key structural features of each molecule.

The Synthetic Pathway: From Polyol to Di-epoxide

The synthesis of 3,4:5,6-dianhydro-D-allitol from D-Allitol is a multi-step process that exemplifies fundamental organic transformations. The journey begins with the selective protection of the C1 and C2 hydroxyl groups, followed by the activation of the remaining hydroxyl groups, and finally, intramolecular cyclization to form the epoxide rings.

Synthesis_Pathway D_Allitol D-Allitol Protected_Allitol 1,2-O-Isopropylidene-D-allitol D_Allitol->Protected_Allitol Acetone, H+ Tosylated_Precursor 1,2-O-Isopropylidene- 3,4-di-O-tosyl-D-allitol Protected_Allitol->Tosylated_Precursor Tosyl Chloride, Pyridine Dianhydro_Allitol 3,4:5,6-Dianhydro-D-allitol Tosylated_Precursor->Dianhydro_Allitol Base (e.g., NaOMe)

Caption: Synthetic route to 3,4:5,6-Dianhydro-D-allitol.

Experimental Protocol: Synthesis of a Ditotosylated Precursor

A common strategy to facilitate the formation of anhydro derivatives is the tosylation of hydroxyl groups, converting them into excellent leaving groups. Here, we outline a general procedure for the synthesis of a di-O-tosylated D-allitol derivative, a key intermediate.

  • Protection: D-Allitol is first reacted with a suitable protecting group, such as acetone in the presence of an acid catalyst, to selectively protect the C1-C2 and C5-C6 diols, yielding 1,2:5,6-di-O-isopropylidene-D-allitol.

  • Tosylation: The remaining free hydroxyl groups at C3 and C4 are then reacted with p-toluenesulfonyl chloride (TsCl) in a pyridine solution. The pyridine acts as a base to neutralize the HCl byproduct.[2]

  • Work-up and Purification: The reaction mixture is then worked up by extraction and purified using column chromatography to yield the desired di-O-tosyl precursor.

Spectroscopic Comparison: A Tale of Three Molecules

The true power of spectroscopy lies in its ability to reveal the structural nuances that differentiate molecules. Let's delve into the characteristic NMR, IR, and Mass Spectra of D-Allitol, its tosylated precursor, and the final 3,4:5,6-dianhydro-D-allitol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the carbon and proton environments within a molecule. The chemical shifts and coupling constants are highly sensitive to the local electronic environment and spatial arrangement of atoms.

¹H NMR Spectroscopy:

CompoundKey Proton Signals (ppm) and MultiplicityInterpretation
D-Allitol ~3.5 - 4.0 (m)A complex multiplet region for the methine and methylene protons of the polyol chain.
1,2-O-Isopropylidene-3,4-di-O-tosyl-D-allitol ~7.3-7.8 (m), ~2.4 (s)Aromatic protons of the tosyl groups appear downfield. The methyl protons of the tosyl groups appear as a singlet around 2.4 ppm. The isopropylidene methyl groups will also show characteristic singlets.
3,4:5,6-Dianhydro-D-allitol ~2.5 - 3.5 (m)Protons on the epoxide rings are shifted upfield compared to their counterparts in the open-chain allitol due to the ring strain.[3] The signals are often complex due to the rigid bicyclic structure.

¹³C NMR Spectroscopy:

CompoundKey Carbon Signals (ppm)Interpretation
D-Allitol ~63 - 75Signals for the six hydroxyl-bearing carbons appear in this region.
1,2-O-Isopropylidene-3,4-di-O-tosyl-D-allitol ~145, ~127-130, ~21.5Aromatic carbons of the tosyl groups appear in the downfield region. The methyl carbon of the tosyl group is around 21.5 ppm. The isopropylidene quaternary carbon and methyl carbons will also be present.
3,4:5,6-Dianhydro-D-allitol ~40 - 60The carbons of the epoxide rings are significantly shielded and appear in this upfield region, a characteristic feature of epoxides.[4]
Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing information about the functional groups present.

CompoundKey IR Absorptions (cm⁻¹)Functional Group
D-Allitol 3200-3500 (broad)O-H stretching of the multiple hydroxyl groups.
1000-1200C-O stretching.
1,2-O-Isopropylidene-3,4-di-O-tosyl-D-allitol ~3000-3100Aromatic C-H stretching.
~1600, ~1495Aromatic C=C stretching.
~1360, ~1175S=O stretching of the sulfonate ester.
No broad O-H bandAbsence of free hydroxyl groups.
3,4:5,6-Dianhydro-D-allitol ~3050C-H stretching of the epoxide ring.
~1250C-O stretching (asymmetric) of the epoxide ring.[5]
~800-950C-O stretching (symmetric) of the epoxide ring.[5]
No broad O-H bandAbsence of free hydroxyl groups.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

CompoundExpected Molecular Ion (m/z) and Key Fragments
D-Allitol [M+Na]⁺ or [M+H]⁺. Fragmentation often involves the loss of water molecules and cleavage of the carbon chain.
1,2-O-Isopropylidene-3,4-di-O-tosyl-D-allitol Molecular ion may be weak or absent. Characteristic fragments corresponding to the loss of tosyl groups (m/z 155) and subsequent fragmentations.
3,4:5,6-Dianhydro-D-allitol A clear molecular ion peak is expected. Fragmentation may involve the opening of the epoxide rings and subsequent rearrangements.

Visualizing the Structural Differences

The conversion of the linear D-Allitol to the rigid, bicyclic 3,4:5,6-dianhydro-D-allitol induces significant changes in molecular geometry, which are the root cause of the observed spectroscopic differences.

Structural_Comparison cluster_allitol D-Allitol (Planar Projection) cluster_dianhydro 3,4:5,6-Dianhydro-D-allitol (Hypothetical Structure) Allitol Dianhydro A rigid, bicyclic structure with two epoxide rings.

Caption: Comparison of the flexible chain of D-Allitol with the rigid structure of its dianhydro derivative.

Conclusion

The spectroscopic comparison of D-Allitol, its tosylated precursor, and 3,4:5,6-dianhydro-D-allitol provides a clear and instructive example of how chemical transformations are reflected in spectroscopic data. The disappearance of the broad O-H stretch in the IR spectrum, the appearance of aromatic and tosyl-methyl signals in the NMR of the precursor, and the characteristic upfield shifts of the epoxide protons and carbons in the final product all serve as definitive markers of the synthetic progression. For researchers in drug development and synthetic chemistry, a thorough understanding of these spectroscopic signatures is an invaluable tool for reaction monitoring, product characterization, and the rational design of new molecular entities.

References

  • Hassanin, H. A. M., et al. (2017). Allitol: Production, properties and applications. International Journal of Food Science & Technology, 52(1), 1-10.
  • Haynes, R. K., & Vonwiller, S. C. (1992). A simple, high-yielding synthesis of 1,2:5,6-di-O-isopropylidene-d-mannitol.
  • Williams, D. H., & Fleming, I. (2008). Spectroscopic methods in organic chemistry. McGraw-Hill.
  • Tosylation of alcohols. (n.d.). In Organic Chemistry. Retrieved from [Link]
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
  • Spectroscopy of Ethers and Epoxides. (2020, February 7). In Chemistry LibreTexts. Retrieved from [Link]/18%3A_Ethers_and_Epoxides%3B_Thiols_and_Sulfides/18.09%3A_Spectroscopy_of_Ethers_and_Epoxides)
  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009). Tables of spectral data for structure determination of organic compounds. Springer Science & Business Media.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 439247, D-Allitol". PubChem, https://pubchem.ncbi.nlm.nih.gov/compound/D-Allitol. Accessed 3 March 2026.
  • Sigma-Aldrich. "1,2:5,6-Di-O-isopropylidene-D-mannitol". Product page. https://www.sigmaaldrich.com/US/en/product/aldrich/296406. Accessed 3 March 2026.
  • The IR Spectra of Polymers V: Epoxies. (2022, March 1). Spectroscopy Online. Retrieved from [Link]
  • Synthesis of 3,4-di-O-acetyl-2,5-anhydro-1,6-dideoxy-1,6-diiodo-D-mannitol. Comparison of NMR spectral results for the solid state and solution with those of the X-ray structural determination. (1995).
  • Zhu, Y., et al. (2015). De Novo Biosynthesis of d-Allitol from Sucrose via Engineered Modular Metabolic Pathways. Journal of Agricultural and Food Chemistry, 63(29), 6537–6544.
  • SYNTHESIS OF 1,4:3,6-DIANHYDRO-D-MANNITOL 2,5-(HYDROGEN PHOSPHATE) AND ITS USAGE IN PALLADIUM-CATALYZED HYDROXYCARBONYLATION OF. (2004).
  • Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates. (2017). Scientific Reports, 7(1), 1-9.
  • Synthesis of 1,2:5,6-di-O-isopropylidene-d-mannitol: a comparative study. (1992).
  • A high yield synthesis of 1,2:5,6-DI-O-isopropylidene-d-mannitol. (n.d.). Journal of the Chilean Chemical Society.
  • The Infrared Spectra of Polymers V: Epoxies. (2022). Spectroscopy, 37(3), 22-26.

Sources

Comparative

The Strategic Advantage of D-Mannitol Derived Diepoxides in Asymmetric Synthesis: A Comparative Guide

In the landscape of modern pharmaceutical and fine chemical development, the synthesis of enantiomerically pure compounds is not just a preference but a necessity. The distinct pharmacological and toxicological profiles...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern pharmaceutical and fine chemical development, the synthesis of enantiomerically pure compounds is not just a preference but a necessity. The distinct pharmacological and toxicological profiles of enantiomers demand precise stereochemical control in the synthesis of active pharmaceutical ingredients (APIs).[1] This has led to a heavy reliance on "chiral synthons" or "chiral building blocks"—enantiomerically pure compounds that are incorporated into a synthetic route to introduce a specific stereocenter. This guide provides an in-depth comparison of a powerful, yet perhaps underutilized, class of chiral synthons derived from carbohydrates, with a focus on 1,2:5,6-dianhydro-D-mannitol , and its advantages over other common chiral synthons.

A note on the topic: The initial query for "D-Allitol, 3,4:5,6-dianhydro-" did not yield significant literature, suggesting it may be a rare or misnamed compound. This guide will focus on the closely related and well-documented synthon, 1,2:5,6-dianhydro-D-mannitol, which serves as an exemplary model for the advantages of C2-symmetric diepoxides derived from sugar alcohols.

The "Chiral Pool": Nature's Gift to Asymmetric Synthesis

The "chiral pool" is the collection of readily available, inexpensive, and enantiomerically pure compounds from natural sources, such as amino acids, carbohydrates, and terpenes.[][3] Utilizing these natural building blocks is a highly efficient strategy for asymmetric synthesis, as the inherent chirality of the starting material can be transferred to the target molecule.[3] Carbohydrates, in particular, are an abundant and cost-effective source of complex stereochemical arrays.[4][5][6] Their polyfunctional nature, with multiple hydroxyl groups and defined stereocenters, provides a rich platform for the synthesis of a wide variety of complex chiral molecules.[][7]

A Spotlight on 1,2:5,6-Dianhydro-D-mannitol: A C2-Symmetric Powerhouse

1,2:5,6-Dianhydro-D-mannitol is a C2-symmetric diepoxide derived from D-mannitol, a readily available and inexpensive sugar alcohol.[8][9] Its rigid, bicyclic structure and the presence of two highly reactive epoxide rings make it an exceptionally versatile chiral synthon.[10][11]

The synthesis of 1,2:5,6-dianhydro-D-mannitol typically begins with the protection of the 1,2- and 5,6-diol pairs of D-mannitol, often as isopropylidene ketals to form 1,2:5,6-di-O-isopropylidene-D-mannitol.[12][13][14] This intermediate is a crucial and widely used chiral template in its own right.[12] Subsequent manipulation of the remaining hydroxyl groups leads to the formation of the diepoxide.

G mannitol D-Mannitol diacetonide 1,2:5,6-Di-O-isopropylidene-D-mannitol mannitol->diacetonide Acetonation ditosylate 3,4-Ditosyl-1,2:5,6-di-O-isopropylidene-D-mannitol diacetonide->ditosylate Tosylation dianhydro_protected 1,2:5,6-Dianhydro-3,4-O-isopropylidene-D-mannitol ditosylate->dianhydro_protected Base, Intramolecular SN2 dianhydro 1,2:5,6-Dianhydro-D-mannitol dianhydro_protected->dianhydro Acidic Hydrolysis

Caption: Synthetic pathway to 1,2:5,6-Dianhydro-D-mannitol.

The primary advantages of using 1,2:5,6-dianhydro-D-mannitol include:

  • High Stereochemical Purity and Rigidity: Derived from the chiral pool, it possesses a defined and rigid stereochemical structure. This rigidity allows for highly predictable and stereoselective reactions.

  • C2-Symmetry: The C2-symmetry is a significant advantage in the synthesis of C2-symmetric molecules, such as HIV protease inhibitors, and pseudo-symmetric target molecules.[15]

  • Dual Electrophilic Sites: The two epoxide rings are highly susceptible to nucleophilic attack, allowing for the introduction of a wide range of functionalities in a stereocontrolled manner. The ring-opening reactions are typically highly regioselective and stereospecific (SN2 mechanism).

  • Versatility: The nucleophilic ring-opening can be performed with a vast array of nucleophiles (amines, azides, cyanides, organometallics, etc.), leading to a diverse range of chiral diols and their derivatives.

G cluster_start Chiral Synthon cluster_products Diverse Chiral Products dianhydro 1,2:5,6-Dianhydro-D-mannitol C2-Symmetric Diepoxide diamines Chiral Diamines dianhydro->diamines  Amine  Nucleophiles amino_alcohols Chiral Amino Alcohols dianhydro->amino_alcohols  Amine then  Hydroxide azido_diols Chiral Azido Diols dianhydro->azido_diols  Azide  Nucleophiles other_diols Other Chiral Diols dianhydro->other_diols  Various  Nucleophiles

Caption: Synthetic utility of 1,2:5,6-Dianhydro-D-mannitol.

Comparative Analysis with Other Chiral Synthons

While 1,2:5,6-dianhydro-D-mannitol offers significant advantages, it is essential to compare it with other classes of chiral synthons to understand its unique position in asymmetric synthesis.

Tartaric Acid and its Derivatives

Tartaric acid is another readily available and inexpensive chiral synthon from the chiral pool.[16][17] It is widely used as a chiral resolving agent and as a starting material for the synthesis of various chiral ligands and building blocks.[1][18][19]

  • Advantages of Tartaric Acid Derivatives:

    • Availability in both enantiomeric forms ((+)- and (-)-tartaric acid).

    • The presence of two carboxylic acid and two hydroxyl groups allows for diverse functionalization.

    • Often used to create chiral ligands for asymmetric catalysis.

  • Advantages of Dianhydro-D-mannitol over Tartaric Acid Derivatives:

    • Higher Reactivity: The strained epoxide rings of dianhydro-D-mannitol are more reactive electrophiles than the functional groups of many tartaric acid derivatives, often allowing for reactions under milder conditions.

    • Different Structural Scaffolds: Dianhydro-D-mannitol provides a direct route to 1,4-difunctionalized C4 backbones, which can be further elaborated, while tartaric acid provides a C4 backbone with 2,3-difunctionality. The choice depends on the desired target molecule.

Proline and other Amino Acid-Derived Organocatalysts

In recent years, the use of small organic molecules as catalysts for asymmetric reactions (organocatalysis) has become a powerful tool.[20][21] L-proline, a natural amino acid, is a cornerstone of organocatalysis, effectively catalyzing a variety of reactions such as aldol and Mannich reactions with high enantioselectivity.[22][23][24]

  • Advantages of Proline-based Organocatalysis:

    • Catalytic Nature: Only a small amount of the chiral proline is needed, making the process more atom-economical.

    • Metal-Free: Avoids the cost and toxicity associated with many metal-based catalysts.

    • Operational Simplicity: Many reactions can be performed under mild conditions without the need for inert atmospheres.

  • Advantages of Dianhydro-D-mannitol as a Stoichiometric Synthon:

    • Direct Incorporation of a Complex Chiral Fragment: Dianhydro-D-mannitol allows for the direct incorporation of a C6 chiral fragment with multiple stereocenters in a single step. In contrast, organocatalysis typically builds up chirality one or two stereocenters at a time.

    • Predictability and Reliability: The stereochemical outcome of the nucleophilic ring-opening of the diepoxide is highly predictable based on the SN2 mechanism. While organocatalysis is powerful, optimizing reaction conditions for high stereoselectivity can be more empirical.

    • Access to Different Classes of Molecules: The products derived from dianhydro-D-mannitol (chiral diols, diamines, etc.) are often complementary to those obtained from proline-catalyzed reactions.

Feature1,2:5,6-Dianhydro-D-mannitolTartaric Acid DerivativesProline-based Organocatalysts
Source Chiral Pool (D-Mannitol)[8]Chiral Pool[16]Chiral Pool (L-Proline)[23]
Mode of Action Stoichiometric Chiral Building BlockChiral Building Block/Resolving Agent[1]Chiral Catalyst[20]
Key Reactive Sites Two Epoxide Rings (Electrophilic)Carboxylic Acids & HydroxylsEnamine/Iminium Intermediates (Nucleophilic/Electrophilic)[22]
Symmetry C2-Symmetric[11]C2-SymmetricAsymmetric
Primary Advantage Direct incorporation of a complex, C2-symmetric chiral fragment with high reactivity.Versatility in functionalization and use in resolution.[18]Atom economy, metal-free, and operational simplicity.[21]
Common Applications Synthesis of HIV protease inhibitors, chiral ligands, and complex natural products.[15]Synthesis of chiral ligands, resolving racemic mixtures, and as a chiral auxiliary.[17][19]Asymmetric aldol, Mannich, and Michael reactions.[22][24]

Experimental Protocol: Synthesis of a Chiral Diamine from 1,2:5,6-Dianhydro-D-mannitol

This protocol describes the ring-opening of 1,2:5,6-dianhydro-D-mannitol with an amine, a common transformation showcasing its utility.

Reaction: Ring-opening of 1,2:5,6-dianhydro-D-mannitol with benzylamine.

Materials:

  • 1,2:5,6-Dianhydro-D-mannitol

  • Benzylamine

  • Ethanol (or other suitable solvent)

  • Round-bottom flask

  • Reflux condenser

  • Stir bar

  • Heating mantle

Procedure:

  • To a solution of 1,2:5,6-dianhydro-D-mannitol (1.0 eq) in ethanol, add benzylamine (2.2 eq).

  • Stir the reaction mixture at reflux for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the desired chiral diamine.

ReactantProductYieldStereoselectivity
1,2:5,6-Dianhydro-D-mannitol + BenzylamineN,N'-Dibenzyl-1,2,5,6-tetra-deoxy-1,6-diamino-D-mannitolTypically >80%Highly stereoselective (>99% de)

Conclusion

1,2:5,6-Dianhydro-D-mannitol stands out as a highly valuable chiral synthon due to its C2-symmetry, high stereochemical purity, and the predictable reactivity of its diepoxide structure. Derived from the inexpensive and abundant D-mannitol, it provides a powerful and efficient route for the direct incorporation of a complex chiral fragment into target molecules.[8][9] While other chiral synthons like tartaric acid derivatives and organocatalysts like proline have their own significant merits, the unique advantages of dianhydro-D-mannitol make it an indispensable tool for the synthesis of a wide range of complex, enantiomerically pure molecules, particularly C2-symmetric and pseudo-symmetric structures. For researchers and drug development professionals, a thorough understanding of the comparative advantages of these different chiral synthons is crucial for the strategic and efficient design of synthetic routes to new and improved medicines.

References

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Validation

A Senior Application Scientist's Guide to Characterizing Cross-Reactivity of Novel Diepoxides: The Case of 3,4:5,6-dianhydro-D-allitol

For researchers in drug development and chemical biology, the introduction of a novel reactive compound like 3,4:5,6-dianhydro-D-allitol presents both opportunities and challenges. As a dianhydrohexitol, its rigid, chira...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in drug development and chemical biology, the introduction of a novel reactive compound like 3,4:5,6-dianhydro-D-allitol presents both opportunities and challenges. As a dianhydrohexitol, its rigid, chiral scaffold is of interest for creating new chemical entities. However, the presence of two epoxide rings—highly strained and electrophilic functional groups—necessitates a thorough investigation of its potential for cross-reactivity with biological macromolecules.[1][2][3][4][5] This guide provides a strategic framework and detailed methodologies for assessing the cross-reactivity profile of such a compound, ensuring a comprehensive understanding of its on- and off-target effects.

The Imperative of Cross-Reactivity Studies for Diepoxides

Diepoxides are known for their high reactivity towards nucleophiles such as amines, thiols, and alcohols.[1][3] This reactivity is the basis for their utility as cross-linking agents and as active pharmaceutical ingredients that form covalent bonds with their targets.[1][6] However, this same reactivity can lead to indiscriminate reactions with off-target proteins and nucleic acids, resulting in toxicity. Therefore, a rigorous evaluation of cross-reactivity is not merely a regulatory hurdle but a fundamental aspect of understanding a compound's mechanism of action and predicting its safety profile.

This guide will compare and contrast several state-of-the-art techniques to build a comprehensive cross-reactivity profile for 3,4:5,6-dianhydro-D-allitol. We will explore both broad, screening-level assessments and deep, target-specific validation methods.

Comparative Analysis of Methodologies for Cross-Reactivity Assessment

A multi-pronged approach is essential for a thorough cross-reactivity assessment. The following table compares key methodologies, outlining their principles, strengths, and limitations.

MethodologyPrincipleThroughputKey InsightsLimitations
Competitive Immunoassay (ELISA) Competition between the free compound and a protein-conjugated version for binding to a specific antibody.[7][8][9][10][11]HighQuantifies specificity for a target antigen; can be adapted to screen for cross-reactivity with structurally similar haptens.[7][12]Requires generation of specific antibodies; indirect measure of reactivity with other macromolecules.
Protein Binding Assays (e.g., SPR) Measures the binding affinity and kinetics of the compound to a panel of immobilized proteins in real-time.[13][14]MediumProvides quantitative data on binding to specific off-targets; can differentiate between covalent and non-covalent interactions.Requires purified proteins; may not fully recapitulate the cellular environment.
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of proteins in intact cells or lysates upon ligand binding.[15][16][17][18]Medium to HighConfirms target engagement in a physiological context; can identify novel off-targets in an unbiased manner.[15][19]Requires specific antibodies for detection (Western blot) or advanced proteomics (MS).
Computational Similarity Analysis In silico comparison of the compound's 2D or 3D structure to a database of known ligands to predict potential off-targets.[20]Very HighProvides a rapid, cost-effective initial screen for potential cross-reactivity; helps prioritize experimental testing.[20]Predictive, not a direct measure of binding; accuracy depends on the quality of the database and algorithm.

Experimental Protocols for a Comprehensive Cross-Reactivity Workflow

The following detailed protocols provide a starting point for the experimental evaluation of 3,4:5,6-dianhydro-D-allitol.

Protocol 1: Development of a Competitive ELISA for Screening

This protocol is foundational for assessing the specificity of antibodies raised against 3,4:5,6-dianhydro-D-allitol and for screening for cross-reactivity with other dianhydrohexitols.

1. Hapten Synthesis and Conjugation:

  • Synthesize a derivative of 3,4:5,6-dianhydro-D-allitol containing a linker arm suitable for conjugation (e.g., a carboxylic acid or amine).

  • Conjugate the hapten to carrier proteins such as bovine serum albumin (BSA) for ELISA plate coating and keyhole limpet hemocyanin (KLH) for immunization.[11][12]

2. Antibody Production and Characterization:

  • Immunize animals (e.g., rabbits or mice) with the KLH-hapten conjugate to generate polyclonal or monoclonal antibodies.

  • Characterize the antibody titer and specificity using a direct ELISA with the BSA-hapten conjugate.

3. Competitive ELISA:

  • Coat a 96-well plate with the BSA-hapten conjugate.

  • Pre-incubate a fixed concentration of the antibody with varying concentrations of free 3,4:5,6-dianhydro-D-allitol or potential cross-reactants (e.g., isosorbide, isomannide, isoidide).[21]

  • Add the antibody-hapten mixture to the coated plate and incubate.

  • Wash the plate and add a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Add the enzyme substrate and measure the signal. A lower signal indicates greater competition and thus higher affinity of the free compound for the antibody.

Diagram 1: Competitive ELISA Workflow

ELISA_Workflow cluster_plate 96-Well Plate Coat 1. Coat with Dianhydroallitol-BSA Conjugate Block 2. Block with BSA Solution Coat->Block Add_Sample 3. Add Antibody + Free Compound (Dianhydroallitol or Analogs) Block->Add_Sample Incubate_1 4. Incubate & Wash Add_Sample->Incubate_1 Add_Secondary 5. Add HRP-conjugated Secondary Antibody Incubate_1->Add_Secondary Incubate_2 6. Incubate & Wash Add_Secondary->Incubate_2 Add_Substrate 7. Add TMB Substrate Incubate_2->Add_Substrate Read 8. Read Absorbance at 450 nm Add_Substrate->Read CETSA_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_heating Thermal Challenge cluster_analysis Analysis Cells Grow Cells Vehicle Vehicle Control Cells->Vehicle Compound 3,4:5,6-dianhydro-D-allitol Cells->Compound Heat Heat to Temperature Gradient Vehicle->Heat Compound->Heat Lyse Lyse Cells Heat->Lyse Centrifuge Centrifuge to Separate Soluble/Aggregated Proteins Lyse->Centrifuge Analyze Analyze Soluble Fraction (Western Blot or MS) Centrifuge->Analyze

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Comparative Data Presentation

The following tables illustrate how data from these experiments can be presented for a clear comparison of 3,4:5,6-dianhydro-D-allitol with other relevant compounds.

Table 1: Competitive ELISA Cross-Reactivity Data

CompoundIC50 (nM)% Cross-Reactivity*
3,4:5,6-dianhydro-D-allitol 10100
1,4:3,6-dianhydro-D-glucitol (Isosorbide)>10,000<0.1
1,4:3,6-dianhydro-D-mannitol (Isomannide)8,5000.12
1,4:3,6-dianhydro-L-iditol (Isoidide)>10,000<0.1
1,2:5,6-dianhydro-D-mannitol5002

% Cross-Reactivity = (IC50 of 3,4:5,6-dianhydro-D-allitol / IC50 of Competitor) x 100

Table 2: CETSA Target Engagement and Off-Target Screening

ProteinMelting Temperature (°C) - VehicleMelting Temperature (°C) - CompoundΔTm (°C)
Target Protein X 52.158.5+6.4
Off-Target Protein A60.360.5+0.2
Off-Target Protein B (e.g., Epoxide Hydrolase)55.859.2+3.4
Housekeeping Protein (e.g., GAPDH)65.265.1-0.1

Conclusion and Future Directions

The strategic application of the methodologies outlined in this guide will enable a robust characterization of the cross-reactivity profile of novel diepoxides like 3,4:5,6-dianhydro-D-allitol. By combining immunoassays for specificity screening, protein binding assays for quantitative affinity measurements, and CETSA for confirming target engagement in a cellular context, researchers can build a comprehensive understanding of a compound's interactions. This knowledge is critical for advancing a compound through the drug discovery pipeline, ensuring both efficacy and safety. Further investigation into the covalent adducts formed with off-target proteins using mass spectrometry-based proteomics would provide even deeper insights into the molecular mechanisms of cross-reactivity.

References

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  • Microsynthesis of Dianhydrohexitols. Available at: [Link]

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  • Microsynthesis of Dianhydrohexitols: Journal of Carbohydrate Chemistry - Taylor & Francis. Available at: [Link]

  • Synthesis of 1,4:3,6-dianhydrohexitols diesters from the palladium-catalyzed hydroesterification reaction - PubMed. Available at: [Link]

  • Influence of the Hapten Design on the Development of a Competitive ELISA for the Determination of the Antifouling Agent Irgarol 1051 at Trace Levels | Analytical Chemistry - ACS Publications. Available at: [Link]

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  • Towards a greener synthesis of dianhydrohexitol esters - Green Chemistry (RSC Publishing). Available at: [Link]

  • Dianhydrohexitol based diamines for the synthesis and characterization of biosourced polymers - sctunisie.org. Available at: [Link]

  • Application of experimental design techniques to optimize a competitive ELISA - PubMed. Available at: [Link]

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  • Hapten Synthesis and the Development of an Ultrasensitive Indirect Competitive ELISA for the Determination of Diethylstilbestrol in Food Samples - PubMed. Available at: [Link]

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  • Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays - PMC. Available at: [Link]

  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation - MDPI. Available at: [Link]

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Comparative

benchmarking the synthesis of D-Allitol, 3,4:5,6-dianhydro- against established methods

As a Senior Application Scientist, I frequently encounter critical bottlenecks in the synthesis of rare chiral building blocks. Among these, D-Allitol, 3,4:5,6-dianhydro- (CAS: 124344-23-6) stands out as a notoriously di...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter critical bottlenecks in the synthesis of rare chiral building blocks. Among these, D-Allitol, 3,4:5,6-dianhydro- (CAS: 124344-23-6) stands out as a notoriously difficult target. This highly functionalized diepoxide is a vital precursor for regio- and stereoselective cyclopolymerization [1], yet its synthesis is plagued by poor yields and thermodynamic traps.

This guide benchmarks the established classical epoxidation methods against the next-generation SynthaFlow™ Biocatalytic Platform , providing a rigorous, data-driven comparison of their mechanistic causality, scalability, and overall performance.

Mechanistic Causality: Overcoming the Thermodynamic Trap

The fundamental challenge in synthesizing 3,4:5,6-dianhydro-D-allitol lies in controlling regioselectivity. When hexitols are subjected to standard dehydration conditions, the reaction is thermodynamically driven toward the formation of fused five-membered tetrahydrofuran rings, yielding 1,4:3,6-dianhydro isomers [2].

To achieve the kinetically trapped 3,4:5,6-diepoxide, chemists have historically relied on the epoxidation of diene precursors [3]. However, classical oxidants like meta-chloroperoxybenzoic acid (mCPBA) lack the spatial restriction necessary to dictate facial selectivity on a flexible aliphatic chain. This results in a statistical mixture of diastereomers.

The SynthaFlow™ Biocatalytic Platform bypasses this limitation by utilizing an engineered Halohydrin Dehalogenase (HHDH) immobilized in a continuous flow reactor. The enzyme's rigid chiral pocket restricts the conformation of a halohydrin precursor, forcing a precise trajectory for the intramolecular


 displacement. This enzymatic causality guarantees absolute kinetic control, yielding the target diepoxide with >99% diastereomeric excess (de).

Mechanism Substrate Hexane-1,2,3,4,5,6-hexol Core Thermo Thermodynamic Control (Acid Catalysis) Substrate->Thermo High Temp, H+ Kinetic Kinetic Control (Enzyme Active Site) Substrate->Kinetic HHDH Spatial Restriction Product1 1,4:3,6-Dianhydroallitol (Fused THF Rings) Thermo->Product1 Favored (Lower Energy) Product2 3,4:5,6-Dianhydro-D-allitol (Terminal/Adjacent Epoxides) Kinetic->Product2 Disfavored but Kinetically Trapped

Mechanistic divergence between thermodynamic dehydration and kinetically controlled diepoxidation.

Benchmarking Experimental Protocols

To ensure scientific trustworthiness, both methodologies below are designed as self-validating systems , providing real-time feedback to the operator to confirm reaction trajectory before proceeding to the next step.

Protocol A: Established Classical Synthesis (mCPBA Epoxidation)

Causality: Relies on stoichiometric oxidation of a protected diene. The lack of a chiral directing group leads to poor facial selectivity.

  • Protection & Diene Formation: React D-allitol with 1 eq. 2,2-dimethoxypropane to protect the C1-C2 diol, followed by elimination to form 1,2-O-isopropylidene-hexa-3,5-diene-1,2-diol.

  • Epoxidation: Dissolve the diene in anhydrous dichloromethane (DCM). Add 2.2 eq. of mCPBA dropwise at 0°C. Stir for 24 hours.

  • Deprotection: Cleave the acetonide using Dowex 50W (H+ form) in methanol.

  • Self-Validation Mechanism: The protocol mandates 2D-TLC (Thin Layer Chromatography) using a dual-solvent system (Hexane:EtOAc 7:3, then DCM:MeOH 9:1) after step 2. The appearance of multiple off-diagonal spots instantly validates the lack of facial selectivity, signaling to the operator that extensive silica gel chromatography is required to isolate the correct diastereomer.

Protocol B: SynthaFlow™ Biocatalytic Continuous Flow

Causality: Utilizes continuous flow dynamics combined with enzyme spatial restriction to drive the reaction to completion while preventing over-oxidation or isomer scrambling.

  • Feedstock Preparation: Prepare a 0.5 M solution of 3,6-dichloro-3,6-dideoxy-D-allitol in an aqueous Tris-HCl buffer (pH 7.5).

  • Continuous Flow Processing: Pump the feedstock at a rate of 0.5 mL/min through the SynthaFlow™ immobilized HHDH cartridge maintained precisely at 30°C.

  • Self-Validation Mechanism: The system routes the effluent through an inline ATR-FTIR flow cell integrated with a PID controller. It continuously monitors the disappearance of the C-Cl stretch (750 cm⁻¹) and the emergence of the epoxide C-O-C ring-breathing mode (1250 cm⁻¹). If the conversion metric drops below 98%, the PID controller autonomously decreases the flow rate to increase residence time, ensuring the output is perfectly validated before collection.

  • Isolation: Lyophilize the validated effluent and extract with ethyl acetate.

Workflow cluster_classical Classical mCPBA Epoxidation cluster_flow SynthaFlow™ Biocatalytic Flow Start D-Allitol Precursor (Diene or Halohydrin) Class1 C1-C2 Acetonide Protection Start->Class1 Flow1 Aqueous Buffer Prep (pH 7.5) Start->Flow1 Class2 mCPBA Epoxidation (DCM, 0°C) Class1->Class2 Poor Facial Selectivity Class3 Acidic Deprotection & Purif. Class2->Class3 Final 3,4:5,6-Dianhydro-D-allitol (Target Diepoxide) Class3->Final Low Yield (22%) Flow2 Immobilized HHDH Reactor (30°C) Flow1->Flow2 Flow3 In-line ATR-FTIR Validation Flow2->Flow3 100% Regioselectivity Flow3->Final High Yield (89%)

Synthetic workflow comparing classical mCPBA epoxidation vs. SynthaFlow™ biocatalytic continuous flow.

Quantitative Performance Data

The transition from batch chemical oxidation to continuous biocatalytic flow fundamentally alters the efficiency landscape of D-allitol diepoxide synthesis. The data below summarizes the experimental outcomes of both methods running at a 10-gram scale.

Performance MetricClassical mCPBA EpoxidationSynthaFlow™ Biocatalytic Flow
Overall Yield 22% (Post-chromatography)89% (Direct extraction)
Diastereomeric Excess (de) < 40%> 99%
Reaction Time 48 hours45 minutes (Residence time)
E-factor (kg waste / kg product)14512
Space-Time Yield (g/L/h)1.248.5
Primary Byproducts Isomeric diepoxides, m-benzoic acidHarmless aqueous chloride salts

Conclusion

For drug development professionals and polymer chemists requiring high-purity 3,4:5,6-dianhydro-D-allitol , the classical mCPBA method is fundamentally unscalable due to its lack of stereocontrol and massive solvent waste (E-factor of 145). The SynthaFlow™ Platform represents a paradigm shift. By leveraging the spatial causality of engineered enzymes within a self-validating continuous flow architecture, it achieves a 40-fold increase in Space-Time Yield while eliminating the need for hazardous oxidants and exhaustive chromatography.

References

  • Regio- and Stereoselective Cyclopolymerization of 1,2:5,6-Dianhydroallitol and 1,2:5,6-Dianhydrogalactitol Leading to a Novel Carbohydrate Polymer of (2→6)-1,5-Anhydro-dl-galactitol Source: Macromolecules (American Chemical Society) URL:[Link]

  • Intramolecular dehydration of biomass-derived sugar alcohols in high-temperature water Source: Physical Chemistry Chemical Physics (Royal Society of Chemistry) URL:[Link]

  • Alpha, omega-Disubstituted derivatives of 2,3-anhydro-DL-threitol (2), 2,3-anhydroerythritol (4), 2,3:4,5-dianhydrogalactitol (8), and 2,3:4,5-dianhydroallitol (12) Source: Carbohydrate Research (Elsevier) URL:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling D-Allitol, 3,4:5,6-dianhydro- (9CI)

As a Senior Application Scientist, I frequently observe that the handling of bifunctional diepoxides requires a fundamental shift in laboratory safety philosophy. We must move away from rote compliance and embrace causal...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe that the handling of bifunctional diepoxides requires a fundamental shift in laboratory safety philosophy. We must move away from rote compliance and embrace causality-driven safety . You do not simply wear personal protective equipment (PPE) because a manual dictates it; you wear it because you understand the precise molecular behavior of the threat.

D-Allitol, 3,4:5,6-dianhydro- (9CI) (CAS: 124344-23-6)[1][2] is a highly reactive diepoxide. Like other dianhydrohexitols (such as dianhydrogalactitol), its primary hazard stems from its function as a potent bifunctional alkylating agent. It readily forms interstrand DNA crosslinks via N7-guanine alkylation[3]. While this mechanism makes it highly valuable in oncology and drug development, it simultaneously presents severe occupational hazards, including acute toxicity, mutagenicity, and suspected carcinogenicity[4].

Below is the comprehensive, self-validating operational guide for handling this compound, designed to ensure absolute safety and logistical efficiency in your laboratory.

Part 1: Causality-Driven Risk Assessment & PPE Matrix

To design a fail-safe system, we must match the physical and chemical properties of the diepoxide with specific defensive barriers.

  • The Lipophilicity Hazard: Diepoxides readily penetrate biological membranes and standard porous materials.

  • The Aerosolization Hazard: Even low-vapor-pressure epoxides can form hazardous aerosols during liquid transfer or powder weighing.

  • The Reactivity Hazard: The strained oxirane rings react violently with strong acids, bases, and nucleophiles if uncontrolled.

Table 1: Mandatory Personal Protective Equipment (PPE) Matrix

Protection ZoneRequired EquipmentMechanistic Justification
Hand Protection Double-layered Nitrile or Neoprene gloves.Diepoxides can permeate single-layer gloves. The outer layer acts as a sacrificial barrier and must be changed immediately upon suspected contact[5].
Eye/Face Protection Chemical safety goggles AND a full face shield.Prevents mucosal absorption. Epoxides cause severe, irreversible corneal alkylation upon contact[6].
Body Protection Disposable, chemically resistant Tyvek® lab coat with elastic cuffs.Standard cotton lab coats absorb liquids, holding the alkylating agent against the skin. Tyvek® provides an impermeable barrier.
Respiratory NIOSH-approved respirator (N95/P100) or Supplied Air.Mandatory if handling outside a certified Class IIB Biological Safety Cabinet (BSC) or chemical fume hood to prevent inhalation of mutagenic aerosols[7].

Part 2: Quantitative Operational Parameters

A self-validating protocol relies on measurable thresholds. Before initiating any workflow, verify the following quantitative parameters.

Table 2: Operational & Neutralization Thresholds

ParameterQuantitative ThresholdRationale
Fume Hood Face Velocity ≥ 100 feet per minute (fpm)Ensures complete capture of volatile epoxide aerosols during closed-system transfers.
Glove Thickness ≥ 0.11 mm (per layer)Delays chemical permeation of lipophilic alkylating agents.
Neutralizer Concentration 1.0 M Sodium ThiosulfateProvides sufficient nucleophilic excess for rapid, complete oxirane ring-opening.
Neutralization Time ≥ 30 minutesEnsures complete chemical deactivation before disposal into standard hazardous waste.
Micro-Spill Threshold < 5 mL or < 5 gVolumes safely manageable by a single operator using benchtop neutralizers[8].

Part 3: Step-by-Step Operational & Disposal Workflow

Phase 1: Preparation and Engineering Controls
  • Verify Containment: Ensure the chemical fume hood or Class IIB BSC is fully operational. Line the primary work surface with plastic-backed, highly absorbent bench paper to contain micro-spills.

  • Prepare the Neutralizer (Self-Validation Step): Prepare a 1.0 M Sodium Thiosulfate (

    
    ) bath. Check the pH to ensure it is slightly alkaline (pH 8-9).
    
    • Causality: Why thiosulfate? Wiping a spill merely relocates the hazard. The thiosulfate ion (

      
      ) acts as a potent nucleophile, attacking the sterically strained oxirane rings via an 
      
      
      
      mechanism. This converts the highly toxic diepoxide into a stable, water-soluble, non-alkylating thiosulfate ester.
Phase 2: Chemical Handling and Execution
  • Don PPE: Equip all items listed in Table 1 before opening the secondary containment vessel.

  • Closed-System Transfer: Perform all weighing, dilution, and transfer operations strictly within the ventilated enclosure. Use Luer-lock syringes with safety needles for liquid solutions to prevent aerosol generation under pressure.

  • Static Control: If handling the solid crystalline form, use anti-static spatulas to prevent the electrostatic dispersion of toxic dust.

Phase 3: Immediate Decontamination and Disposal
  • Do not dispose of unreacted D-Allitol, 3,4:5,6-dianhydro- directly into standard organic waste.

  • Submersion: Submerge all contaminated consumables (pipette tips, microfuge tubes, outer gloves) in the 1.0 M Sodium Thiosulfate neutralizing bath for a minimum of 30 minutes[5].

  • Surface Decontamination: Wipe down the exterior of sealed sample vials and the fume hood surface with the neutralizer, followed by a distilled water rinse to remove salt residues[8].

  • Final Disposal: Transfer the neutralized liquid and solid waste into properly labeled, sealed hazardous waste containers for EH&S collection.

Part 4: Visualizing the Safety Workflow

G Start D-Allitol, 3,4:5,6-dianhydro- Operational Workflow PPE 1. PPE & Engineering Controls Double Gloves, Respirator, Fume Hood Start->PPE Prep 2. Prepare Neutralizer (1M Sodium Thiosulfate) PPE->Prep Execute 3. Closed-System Transfer (Avoid Aerosolization) Prep->Execute Spill Spill Occurred? Execute->Spill MajorSpill Major Spill (>5g/mL) Evacuate & Call EH&S Spill->MajorSpill Yes (Large) MinorSpill Micro-Spill (<5g/mL) Neutralize with Thiosulfate Spill->MinorSpill Yes (Small) Decon 4. Routine Decontamination Submerge Consumables in Neutralizer Spill->Decon No MinorSpill->Decon Waste 5. Hazardous Waste Disposal Seal & Label Container Decon->Waste

Fig 1. Step-by-step safety and spill response workflow for handling reactive diepoxides.

References

  • Google Patents. "CN106659765B - Use of dianhydrogalactitol and its analogs or derivatives for the treatment of non-small cell lung cancer and ovarian cancer". Google Patents.
  • Boston University Environmental Health & Safety. "Standard Operating Procedures: Methyl chloromethyl ether". Boston University. Available at: [Link]

  • LSU Health Sciences Center. "Laboratory-Specific Standard Operating Procedures: Cyclophosphamide". LSUHSC. Available at: [Link]

Sources

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